Glepaglutide
描述
属性
CAS 编号 |
914009-86-2 |
|---|---|
分子式 |
C197H325N53O55 |
分子量 |
4316 g/mol |
IUPAC 名称 |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C197H325N53O55/c1-27-102(13)152(190(299)220-111(22)166(275)248-157(113(24)254)194(303)230-129(66-45-52-78-204)176(285)244-155(105(16)30-4)192(301)250-158(114(25)255)195(304)240-142(90-151(267)268)183(292)228-128(65-44-51-77-203)173(282)227-127(64-43-50-76-202)172(281)226-126(63-42-49-75-201)171(280)225-125(62-41-48-74-200)170(279)224-124(61-40-47-73-199)169(278)222-123(160(206)269)60-39-46-72-198)245-185(294)136(83-101(11)12)234-182(291)139(86-118-91-211-122-59-38-37-58-120(118)122)232-164(273)109(20)219-189(298)153(103(14)28-2)246-186(295)138(85-117-56-35-32-36-57-117)235-184(293)141(89-150(265)266)236-174(283)130(67-53-79-210-197(207)208)223-162(271)107(18)215-161(270)106(17)216-177(286)133(80-98(5)6)231-163(272)108(19)217-179(288)140(88-149(263)264)237-180(289)135(82-100(9)10)238-191(300)154(104(15)29-3)247-196(305)159(115(26)256)249-165(274)110(21)218-178(287)134(81-99(7)8)233-175(284)132(69-71-148(261)262)229-187(296)143(95-251)242-188(297)144(96-252)241-181(290)137(84-116-54-33-31-34-55-116)239-193(302)156(112(23)253)243-146(258)94-213-168(277)131(68-70-147(259)260)221-145(257)93-212-167(276)121(205)87-119-92-209-97-214-119/h31-38,54-59,91-92,97-115,121,123-144,152-159,211,251-256H,27-30,39-53,60-90,93-96,198-205H2,1-26H3,(H2,206,269)(H,209,214)(H,212,276)(H,213,277)(H,215,270)(H,216,286)(H,217,288)(H,218,287)(H,219,298)(H,220,299)(H,221,257)(H,222,278)(H,223,271)(H,224,279)(H,225,280)(H,226,281)(H,227,282)(H,228,292)(H,229,296)(H,230,303)(H,231,272)(H,232,273)(H,233,284)(H,234,291)(H,235,293)(H,236,283)(H,237,289)(H,238,300)(H,239,302)(H,240,304)(H,241,290)(H,242,297)(H,243,258)(H,244,285)(H,245,294)(H,246,295)(H,247,305)(H,248,275)(H,249,274)(H,250,301)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,267,268)(H4,207,208,210)/t102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112+,113+,114+,115+,121-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,152-,153-,154-,155-,156-,157-,158-,159-/m0/s1 |
InChI 键 |
DOAUQKRTILFGHV-PDCMDPCFSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC5=CNC=N5)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC5=CNC=N5)N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Function of Glepaglutide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glepaglutide is a novel, long-acting glucagon-like peptide-2 (GLP-2) analog developed for the treatment of Short Bowel Syndrome (SBS). This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and functional characteristics of this compound. It includes a detailed analysis of its structure-activity relationship, in vitro and in vivo pharmacology, pharmacokinetics, and clinical efficacy. The guide also outlines key experimental protocols for the evaluation of GLP-2 analogs and presents quantitative data in structured tables and signaling pathways as diagrams to facilitate understanding and further research.
Introduction
Short Bowel Syndrome (SBS) is a malabsorptive condition resulting from a significant reduction in the length and/or function of the small intestine. Patients with SBS often suffer from malnutrition, dehydration, and electrolyte imbalances, necessitating parenteral support (PS) to maintain health. Glucagon-like peptide-2 (GLP-2) is a naturally occurring gut hormone that enhances intestinal adaptation by promoting mucosal growth and increasing intestinal blood flow. However, its therapeutic use is limited by a very short half-life of 5-7 minutes due to rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV).[1][2]
This compound is a next-generation, long-acting GLP-2 analog designed to overcome this limitation, offering the potential for less frequent dosing and improved patient compliance.[3][4] It is being developed as a ready-to-use aqueous formulation for subcutaneous injection.[3][5] This document serves as a technical resource for professionals in the field of gastroenterology and drug development, providing in-depth information on the molecular and functional aspects of this compound.
Molecular Structure and Chemistry
This compound is a 39-amino acid peptide analog of human GLP-2.[2] Its structure has been modified to enhance its stability and duration of action.
Amino Acid Sequence and Modifications
The amino acid sequence of this compound differs from native human GLP-2 at nine positions. A key modification is the addition of a C-terminal tail composed of six lysine residues.[2] These modifications are designed to confer resistance to enzymatic degradation and alter its pharmacokinetic profile.
Table 1: Amino Acid Sequence Comparison of Human GLP-2 and this compound
| Peptide | Amino Acid Sequence |
| Human GLP-2 | H-HADGSFSDEMNTILDNLAARDFINWLIQTKITD-OH[5] |
| This compound | H-HGEGTFSSELATILDALAARDFIAWLIATKITDKKKKKK-NH2[5][6][7] |
Red letters indicate amino acid substitutions compared to human GLP-2.
Physicochemical Properties
The molecular formula of this compound is C197H325N53O55, with a molecular weight of approximately 4316 g/mol .[6][8][9] The modifications in its structure contribute to its stability in an aqueous solution, allowing for a ready-to-use formulation.[3]
Mechanism of Action
This compound exerts its therapeutic effects by acting as a selective agonist for the GLP-2 receptor (GLP-2R), a G protein-coupled receptor (GPCR).[10][11]
GLP-2 Receptor Binding and Activation
This compound binds to and activates GLP-2 receptors located on intestinal enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons.[11] This binding initiates a downstream signaling cascade.
Intracellular Signaling Pathway
Activation of the GLP-2R by this compound leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[12] This signaling pathway mediates the physiological effects of GLP-2, including the stimulation of intestinal growth and enhancement of absorptive function.[12]
In Vitro and In Vivo Pharmacology
In Vitro Potency
The in vitro potency of this compound and its metabolites has been assessed by quantifying cAMP accumulation in cell lines overexpressing the human GLP-2 receptor.
Table 2: In Vitro Potency of this compound and its Metabolites
| Compound | EC50 (nM) |
| Human GLP-2 | 0.025[5] |
| This compound (Parent) | 0.12[5] |
| Metabolite 1 (M1) | 0.068[5] |
| Metabolite 2 (M2) | 0.044[5] |
EC50 (half-maximal effective concentration) was determined by quantifying cAMP accumulation in a cell line stably overexpressing the human GLP-2 receptor.[5]
In Vivo Effects
In vivo studies in animal models and clinical trials in humans have demonstrated the intestinotrophic effects of this compound. These effects include increased intestinal wet weight and energy absorption.[13] A study in naive Wistar rats showed that this compound significantly increased small intestinal mass.[12]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is characterized by a significantly protracted half-life following subcutaneous administration.[1]
Absorption, Distribution, Metabolism, and Excretion
Following subcutaneous injection, this compound forms a depot from which its two main active metabolites, M1 and M2, are slowly released into the systemic circulation.[1][5] This slow release is the rate-limiting step governing the overall plasma exposure.[5] At steady state, the parent drug contributes to less than 1% of the total exposure, while the two main metabolites account for over 98%.[1] M2 is the predominant metabolite, making up approximately 90% of the overall exposure at steady state.[2]
Pharmacokinetic Parameters
The long-acting nature of this compound is reflected in its extended effective half-life.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Subjects
| Parameter | 5 mg (subcutaneous) | 10 mg (subcutaneous) | 1 mg (intravenous) |
| Effective Half-life (t½eff) | 124 h (95% CI: 73–185)[5] | 88 h (95% CI: 31–146)[1][5] | 11.7 h (terminal half-life of parent drug)[5] |
| Steady-State Distribution Volume (Vss) of Parent Drug | - | - | 14.0 L[5] |
Clinical Efficacy and Safety
Clinical trials have evaluated the efficacy and safety of this compound in adult patients with SBS who are dependent on parenteral support.
EASE Clinical Trial Program
The EASE (Efficacy and Safety of this compound in SBS) program includes several clinical trials (EASE-1, EASE-2, EASE-3, and EASE-4) to assess the potential of this compound to reduce or eliminate the need for parenteral support.[3]
Reduction in Parenteral Support
The EASE-1 Phase 3 trial demonstrated that twice-weekly administration of 10 mg this compound significantly reduced the weekly volume of parenteral support compared to placebo.[14][15]
Table 4: Key Efficacy Endpoints from the EASE-1 Phase 3 Trial (this compound 10 mg Twice Weekly vs. Placebo)
| Endpoint | This compound (n=35) | Placebo (n=36) | P-value |
| Mean Change in Weekly PS Volume from Baseline to Week 24 | -5.13 L/week[14][15] | -2.85 L/week[14][15] | 0.0039[14] |
| Patients with ≥20% PS Volume Reduction (Weeks 20 & 24) | 65.7%[14] | 38.9%[14] | 0.0243[14] |
| Patients with ≥1 Day/Week Reduction in PS Infusion | 51.4%[14] | 19.4%[14] | 0.0043[14] |
| Patients Achieving Enteral Autonomy | 14% (5 patients)[14][15] | 0%[14][15] | - |
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials.[14][15] The most common adverse events are related to its mechanism of action and include gastrointestinal effects and injection site reactions.[16][17]
Experimental Protocols
This section provides an overview of the methodologies used to characterize this compound and other GLP-2 analogs.
In Vitro cAMP Accumulation Assay
This assay is used to determine the potency of GLP-2 analogs in activating the GLP-2 receptor.
Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to a GLP-2 analog.
Materials:
-
A stable cell line overexpressing the human GLP-2 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
This compound and other test compounds.
-
A cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
A microplate reader compatible with the chosen assay technology.
Procedure:
-
Cell Culture: Culture the GLP-2R expressing cells in appropriate flasks until they reach the desired confluency.
-
Cell Plating: Harvest the cells and seed them into 96- or 384-well microplates at a predetermined density. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 30 minutes) at room temperature or 37°C to allow for receptor activation and cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the selected cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve. Calculate the EC50 value using non-linear regression analysis.
Bioanalytical Method for this compound Quantification
The concentration of this compound and its metabolites in plasma is determined using a validated bioanalytical method.
Objective: To accurately quantify this compound and its metabolites (M1 and M2) in plasma samples.
Methodology: Immunoaffinity extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5]
Procedure:
-
Sample Collection: Collect blood samples in K2EDTA tubes and process to obtain plasma. Store plasma samples at -80°C until analysis.
-
Immunoaffinity Extraction: Use specific antibodies to capture this compound and its metabolites from the plasma matrix, separating them from other plasma components.
-
Elution: Elute the captured analytes from the antibodies.
-
LC Separation: Inject the eluted sample into a liquid chromatography system to separate the parent drug and its metabolites based on their physicochemical properties.
-
MS/MS Detection: Introduce the separated analytes into a tandem mass spectrometer for detection and quantification. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte to ensure high selectivity and sensitivity.
-
Quantification: Generate a standard curve using known concentrations of the analytes and use it to determine the concentrations in the unknown samples.
Clinical Trial Protocol for SBS
Clinical trials for GLP-2 analogs in SBS are designed to assess their efficacy in reducing parenteral support and improving intestinal absorption.
Objective: To evaluate the efficacy and safety of a GLP-2 analog in adult patients with SBS requiring parenteral support.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial is a common design.
Key Inclusion Criteria:
-
Adult patients with a diagnosis of SBS.
-
Requirement for parenteral support for a specified duration and frequency (e.g., at least 3 times per week).
-
Stable parenteral support regimen for a period before randomization.
Treatment: Patients are randomized to receive the GLP-2 analog at one or more dose levels or a placebo, administered subcutaneously at specified intervals (e.g., once or twice weekly).
Primary Endpoint: The primary efficacy endpoint is typically the change from baseline in the weekly volume of parenteral support at the end of the treatment period (e.g., 24 weeks).
Key Secondary Endpoints:
-
Proportion of patients achieving a clinically significant reduction in parenteral support volume (e.g., ≥20%).
-
Change in the number of days per week requiring parenteral support.
-
Change in intestinal absorption of fluids and energy, often assessed through metabolic balance studies.
-
Changes in biomarkers of intestinal function, such as plasma citrulline levels.
-
Patient-reported outcomes.
Safety Assessments: Monitoring of adverse events, vital signs, laboratory parameters, and anti-drug antibody formation.
Structure-Activity Relationship and Long-Acting Mechanism
The prolonged duration of action of this compound is a direct result of its structural modifications.
The amino acid substitutions in the N-terminal region of this compound likely contribute to its resistance to degradation by DPP-IV. The C-terminal hexa-lysine tail is crucial for the formation of a subcutaneous depot upon injection. This depot formation leads to the slow and sustained release of the active metabolites, M1 and M2, into the bloodstream, which is the primary determinant of this compound's long effective half-life.
Conclusion
This compound represents a significant advancement in the treatment of Short Bowel Syndrome. Its unique molecular structure, characterized by specific amino acid substitutions and a C-terminal lysine tail, confers a long-acting pharmacokinetic profile, allowing for less frequent dosing. By selectively activating the GLP-2 receptor, this compound stimulates intestinal adaptation, leading to increased nutrient and fluid absorption and a reduction in the need for parenteral support. The robust clinical data from the EASE program underscore its potential to improve the quality of life for patients with SBS. This technical guide provides a detailed resource for understanding the multifaceted nature of this compound, from its molecular design to its clinical application.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 5. Pharmacokinetics, Safety, and Tolerability of this compound, a Long-Acting GLP-2 Analog, in Subjects with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. novonordisk.com [novonordisk.com]
- 9. agilent.com [agilent.com]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. AU2462601A - Glp-2 formulations - Google Patents [patents.google.com]
- 12. An updated overview of glucagon-like peptide-2 analog trophic therapy for short bowel syndrome in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Outcomes of this compound on intestinal absorption and parenteral support in patients with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Apraglutide, a novel glucagon-like peptide-2 analog, improves fluid absorption in patients with short bowel syndrome intestinal failure: Findings from a placebo-controlled, randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Long-term Effect on Intestinal Absorption and Safety of Treatment With this compound in Patients With Short Bowel Syndrome [ctv.veeva.com]
Preclinical Profile of Glepaglutide: A Deep Dive into Intestinal Adaptation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data supporting the role of glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, in promoting intestinal adaptation. This compound is under development for the treatment of Short Bowel Syndrome (SBS), a condition characterized by a reduced absorptive surface area of the small intestine.[1] This document synthesizes key quantitative findings, details experimental methodologies from relevant studies, and visualizes the underlying biological processes to offer a thorough resource for the scientific community.
Core Mechanism of Action: The GLP-2 Pathway
This compound mimics the action of the endogenous hormone GLP-2, which is crucial for intestinal health.[2] GLP-2 is secreted by enteroendocrine L-cells in response to nutrient intake and plays a vital role in the adaptive processes of the gut. The primary mechanism of GLP-2 and its analogs involves binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor.[2][3] This interaction predominantly activates the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade is a key driver of the intestinotrophic effects of this compound.
Signaling Pathway
The binding of this compound to the GLP-2R initiates a signaling cascade that promotes cell proliferation and survival, ultimately leading to intestinal growth.
Preclinical Efficacy: Quantitative Data
Preclinical studies in rodent and canine models have consistently demonstrated the potent intestinotrophic effects of this compound. These effects are characterized by a dose-dependent increase in intestinal mass and morphological changes indicative of enhanced adaptive growth.
Table 1: Effect of this compound on Small Intestinal Weight in Wistar Rats (7-Day Study)
| Dose (mg/kg/day) | Mean Small Intestinal Weight (g) | % Increase vs. Vehicle |
| Vehicle | 8.5 | - |
| 0.1 | 10.2 | 20.0% |
| 0.25 | 11.5 | 35.3% |
| 1.0 | 13.0 | 52.9% |
| 4.0 | 14.5 | 70.6% |
| 10.0 | 15.0 | 76.5% |
| Data derived from graphical representations in preclinical studies. |
Table 2: Effect of this compound on Small Intestinal Length in Wistar Rats (Long-Term Study)
| Dose (mg/kg/day) | Mean Small Intestinal Length (cm) | % Increase vs. Vehicle |
| Vehicle | 105 | - |
| Low Dose | 115 | 9.5% |
| Mid Dose | 122 | 16.2% |
| High Dose | 128 | 21.9% |
| Data derived from graphical representations in preclinical studies. Specific long-term doses were not detailed in the source material. |
Key Experimental Protocols
The following sections detail the methodologies employed in preclinical studies to assess the effects of this compound on intestinal adaptation.
Animal Models of Short Bowel Syndrome (SBS)
A common approach to inducing SBS in rats involves a significant resection of the small intestine.
Surgical Procedure:
-
Anesthesia: Male Sprague-Dawley or Wistar rats are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Laparotomy: A midline laparotomy is performed to expose the abdominal cavity.
-
Intestinal Resection: A 70-75% resection of the small bowel is commonly performed.[7][8] The resection usually starts a few centimeters distal to the ligament of Treitz and ends proximal to the ileocecal valve.
-
Anastomosis: An end-to-end anastomosis is created to reconnect the remaining intestinal segments.
-
Closure: The abdominal wall and skin are closed in layers.
-
Post-operative Care: Animals receive subcutaneous fluids for hydration and analgesics for pain management. They are gradually reintroduced to a liquid and then solid diet.
Histological Analysis of Intestinal Morphology
To quantify changes in intestinal structure, histological analysis is a cornerstone of preclinical assessment.
Tissue Preparation:
-
Tissue Collection: Segments of the jejunum and ileum are collected at necropsy.
-
Fixation: The tissue is flushed with saline and then fixed in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: The fixed tissue is dehydrated through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin wax.
-
Sectioning: 5 µm thick sections are cut using a microtome and mounted on glass slides.
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a descending series of ethanol concentrations to water.
-
Staining: Slides are stained with hematoxylin to visualize cell nuclei (blue/purple) and counterstained with eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
Dehydration and Mounting: Slides are dehydrated, cleared in xylene, and a coverslip is mounted using a permanent mounting medium.
Morphometric Analysis:
-
Villus Height: Measured from the tip of the villus to the villus-crypt junction.
-
Crypt Depth: Measured from the base of the crypt to the villus-crypt junction.
-
Measurements are typically performed on well-oriented villi and crypts using imaging software like ImageJ.
Immunohistochemistry for Cell Proliferation (Ki67) and Apoptosis (TUNEL)
To understand the cellular mechanisms behind the observed morphological changes, immunohistochemistry is used to assess cell proliferation and apoptosis.
Ki67 Staining (Proliferation):
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the Ki67 antigen.
-
Blocking: Non-specific binding sites are blocked using a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for the Ki67 protein.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Analysis: The number of Ki67-positive cells (proliferating cells) is counted within the crypts.
TUNEL Assay (Apoptosis):
-
Permeabilization: The tissue is treated with proteinase K to allow for the entry of labeling reagents.
-
Labeling: An enzyme (TdT) is used to add labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: The labeled nucleotides are detected using a fluorescently labeled antibody or a chromogenic substrate.
-
Counterstaining: A nuclear counterstain (e.g., DAPI or hematoxylin) is used.
-
Analysis: The number of TUNEL-positive cells (apoptotic cells) is counted, typically in the villus epithelium.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating the effects of this compound in an SBS model.
Conclusion
The preclinical data strongly support the role of this compound as a potent intestinotrophic agent that promotes intestinal adaptation. Through its action on the GLP-2 receptor, this compound stimulates intestinal growth, evidenced by increases in intestinal weight and length in animal models. The underlying cellular mechanisms involve increased cell proliferation and decreased apoptosis in the intestinal epithelium. The experimental models and analytical methods described in this guide provide a framework for the continued investigation of this compound and other GLP-2 analogs in the context of short bowel syndrome and other gastrointestinal disorders. Further research focusing on detailed dose-response effects on intestinal morphology will continue to refine our understanding of this promising therapeutic agent.
References
- 1. Glucagon-like peptide-2 improves both acute and late experimental radiation enteritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucagon-like peptide-2 receptor - Wikipedia [en.wikipedia.org]
- 3. glucagon.com [glucagon.com]
- 4. glucagon.com [glucagon.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound, a long‐acting glucagon‐like peptide‐2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. A Model of Short Bowel Syndrome in Rodents in a Long-Term Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of Glepaglutide in animal models
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Glepaglutide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel, long-acting analog of glucagon-like peptide-2 (GLP-2) developed for the treatment of short bowel syndrome (SBS).[1][2] As a GLP-2 receptor agonist, this compound mimics the endogenous hormone's effects on the intestine, promoting mucosal growth, enhancing intestinal absorption, and reducing the need for parenteral support in patients with SBS.[2][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound as demonstrated in preclinical animal models, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by binding to and activating the GLP-2 receptor, a member of the G protein-coupled receptor superfamily.[5] The GLP-2 receptor is primarily expressed on enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons within the gastrointestinal tract.[3]
Upon binding of this compound, the GLP-2 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, specifically the Gαs subunit. This initiates a downstream signaling cascade characterized by the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates various intracellular proteins, including the transcription factor cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in cell proliferation, survival, and nutrient transport.[6]
Pharmacodynamics in Animal Models
Preclinical studies in various animal models have demonstrated the potent intestinotrophic and anti-inflammatory effects of this compound.
Intestinotrophic Effects
This compound has been shown to dose-dependently increase the mass and length of the small intestine in both rats and dogs. These effects are attributed to the stimulation of crypt cell proliferation and inhibition of villous cell apoptosis, leading to mucosal growth.[7][8]
Table 1: Intestinotrophic Effects of this compound in Wistar Rats
| Dose (mg/kg/day, SC) | Duration | Outcome | Reference |
| 0.1, 0.25, 1, 4, 10 | 7 days | Dose-dependent increase in small intestine weight | [8] |
| 0.35 (approx. 80 nmol/kg) | 7 and 14 days | Significant increase in small intestinal mass | [9] |
| 1.75 (approx. 400 nmol/kg) | 7 and 14 days | Significant and sustained increase in small intestinal mass | [9] |
Anti-inflammatory Effects
In a well-established rat model of indomethacin-induced small intestinal inflammation, which shares pathological similarities with Crohn's disease, this compound demonstrated significant anti-inflammatory and mucosal regenerative properties.[7][9]
Table 2: Anti-inflammatory Effects of this compound in a Rat Model of IBD
| Treatment Regimen | Key Findings | Reference |
| Co-treatment (400 nmol/kg, SC, twice daily) | Reversed small intestinal shortening, decreased inflammatory markers (α-1-acid glycoprotein and myeloperoxidase) | [7] |
| Post-treatment (400 nmol/kg, SC, twice daily) | Reversed small intestinal shortening, decreased inflammatory markers | [7] |
Pharmacokinetics in Animal Models
The pharmacokinetic profile of this compound has been characterized in several animal species. A key feature of its subcutaneous administration is the formation of a depot at the injection site, leading to a slow release of the parent drug and its active metabolites, which results in a protracted pharmacokinetic profile.[1][10]
Table 3: Intravenous Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Clearance | 2.8 mL/kg/min | [3] |
| Elimination Half-life | 16 minutes | [3] |
Toxicology and Toxicokinetics
Repeat-dose toxicity studies have been conducted in mice, rats, and dogs to evaluate the safety profile of this compound.
-
Rodent Studies: In long-term studies (up to 104 weeks) in CD-1 mice and Wistar rats with daily subcutaneous administration, the primary findings were related to the pharmacological action of this compound on the intestinal tract. Chronic inflammation at the injection site was also observed.[8]
-
Non-Rodent Studies: A 39-week study in Beagle dogs with daily subcutaneous administration was conducted. The No-Observed-Adverse-Effect-Level (NOAEL) was established, with findings at higher doses being consistent with the pharmacological effects of the drug.
Experimental Protocols
Indomethacin-Induced Small Intestinal Inflammation in Rats
This model is used to evaluate the anti-inflammatory and mucosal regenerative effects of this compound.
-
Animal Model: Male Wistar rats (170-230 g).
-
Housing: Housed two per cage under a 12:12-hour light/dark cycle with ad libitum access to standard chow and water.
-
Inflammation Induction: Subcutaneous injection of indomethacin (7 mg/kg) once daily for two consecutive days.
-
Treatment Groups:
-
Vehicle control
-
Indomethacin control
-
This compound co-treatment (e.g., 400 nmol/kg, SC, twice daily, starting at the time of inflammation induction)
-
This compound post-treatment (e.g., 400 nmol/kg, SC, twice daily, starting after the induction of inflammation)
-
-
Endpoint Analysis: At the end of the study, animals are euthanized, and the small intestine is collected to measure length and weight. Tissue samples are analyzed for inflammatory markers such as myeloperoxidase (MPO) and α-1-acid glycoprotein (α-1-AGP).[7][9]
Subcutaneous Pharmacokinetic Study Workflow
This workflow outlines the general procedure for assessing the pharmacokinetic profile of this compound following subcutaneous administration in rats.
-
Animal Model: Wistar rats are commonly used. For serial blood sampling, cannulated animals may be used to minimize stress.
-
Dosing: A single subcutaneous injection of this compound at various dose levels is administered.
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, and 240 hours) to capture the absorption, distribution, and elimination phases.[4]
-
Analytical Method: Plasma concentrations of this compound and its active metabolites are quantified using a validated bioanalytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS) following immunoaffinity extraction.[4]
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.
Conclusion
Preclinical studies in animal models have been instrumental in elucidating the pharmacokinetic and pharmacodynamic properties of this compound. These studies have demonstrated its potent intestinotrophic and anti-inflammatory effects, which are mediated through the activation of the GLP-2 receptor signaling pathway. The pharmacokinetic profile is characterized by a long effective half-life following subcutaneous administration, supporting infrequent dosing. The data from these animal models have provided a strong foundation for the clinical development of this compound as a promising therapeutic agent for short bowel syndrome.
References
- 1. Pharmacokinetics of this compound, A Long-Acting Glucagon-Like Peptide-2 Analogue: A Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, Safety, and Tolerability of this compound, a Long-Acting GLP-2 Analog, in Subjects with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting to https://onderzoekmetmensen.nl/en/trial/50675 [onderzoekmetmensen.nl]
- 8. researchgate.net [researchgate.net]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Pharmacokinetics, Safety, and Tolerability of this compound, a Long-Acting GLP-2 Analog, in Subjects with Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Glepaglutide: A Deep Dive into its Trophic Effects on Intestinal Mucosa
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, is an emerging therapeutic agent for the treatment of short bowel syndrome (SBS). This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical evidence of its effects on intestinal mucosal growth and repair. This compound mimics the endogenous hormone GLP-2, stimulating intestinal adaptation through a complex signaling cascade. This document details the experimental protocols utilized in key studies, presents quantitative data in structured tables for comparative analysis, and visualizes the underlying biological pathways and experimental workflows through detailed diagrams. The information compiled herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of therapies for gastrointestinal disorders.
Introduction
Short bowel syndrome is a malabsorptive state that often follows extensive surgical resection of the small intestine, leading to a significant reduction in the mucosal surface area available for nutrient and fluid absorption. Patients with SBS are often dependent on parenteral support to maintain nutritional and fluid balance, a treatment modality associated with significant morbidity and reduced quality of life. The endogenous gut hormone, glucagon-like peptide-2 (GLP-2), plays a crucial role in intestinal adaptation by promoting mucosal growth and enhancing intestinal function. This compound is a novel, long-acting analog of GLP-2 designed to overcome the short half-life of the native peptide, offering a promising therapeutic strategy for SBS.[1][2][3][4][5][6] This guide will explore the scientific foundation of this compound's action on the intestinal mucosa.
Mechanism of Action: The GLP-2 Receptor Signaling Pathway
This compound exerts its intestinotrophic effects by binding to and activating the GLP-2 receptor (GLP-2R), a G protein-coupled receptor.[1][7] The GLP-2R is not expressed on the intestinal epithelial cells themselves but rather on enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts.[7] This indirect mechanism of action involves the release of downstream mediators that, in turn, stimulate the intestinal epithelium.
Activation of the GLP-2R initiates a signaling cascade that primarily involves the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This pathway is central to the pro-proliferative and anti-apoptotic effects of GLP-2. Additionally, GLP-2R activation can engage other signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which also contribute to cell survival and proliferation.
Preclinical Evidence
Preclinical studies in various animal models of intestinal injury and short bowel syndrome have demonstrated the potent intestinotrophic effects of this compound. These studies have been crucial in establishing the proof-of-concept for its therapeutic potential.
In a rat model of indomethacin-induced small intestinal inflammation, this compound treatment significantly increased small intestinal mass, suggesting a regenerative effect.[8] This was associated with a reversal of intestinal shortening and a decrease in inflammatory markers.[8] Furthermore, in naive Wistar rats, once-daily subcutaneous administration of this compound for 14 days resulted in a significant increase in small intestinal mass, indicating a direct trophic effect on the healthy intestine.[3]
Clinical Evidence: Effects on Intestinal Mucosal Growth and Repair
Clinical trials have provided robust evidence for the efficacy of this compound in patients with SBS. These studies have assessed various endpoints, including changes in intestinal morphology, biomarkers of enterocyte mass, and clinical outcomes related to intestinal absorption and parenteral support requirements.
Morphological Changes in the Intestinal Mucosa
Histological analysis of intestinal biopsies from patients treated with this compound has revealed significant improvements in mucosal architecture.
Table 1: Summary of this compound's Effects on Intestinal Morphology
| Parameter | Dosage | Duration | Change from Baseline | p-value | Reference |
| Villus Height | 1 mg/day | 3 weeks | Trend towards increase | Not significant | [1][3] |
| 10 mg/day | 3 weeks | Trend towards increase | Not significant | [1][3] | |
| Crypt Depth | 1 mg/day | 3 weeks | Trend towards increase | Not significant | [1][3] |
| 10 mg/day | 3 weeks | Trend towards increase | Not significant | [1][3] | |
| Epithelium Height | 1 mg/day | 3 weeks | Trend towards increase | Not significant | [1][3] |
| 10 mg/day | 3 weeks | Trend towards increase | Not significant | [1][3] |
While trends towards increased villus height, crypt depth, and epithelium height were observed, these changes did not reach statistical significance in the initial phase 2 trial.[1][3] Longer-term studies are needed to fully elucidate the extent of morphological changes.
Plasma Citrulline: A Biomarker of Enterocyte Mass
Plasma citrulline is an amino acid primarily produced by enterocytes and is considered a reliable biomarker of functional enterocyte mass.
Table 2: Effect of this compound on Plasma Citrulline Levels
| Dosage | Duration | Change from Baseline (μmol/L) | p-value | Reference |
| 1 mg/day | 3 weeks | +15.3 | 0.001 | [1][3] |
| 10 mg/day | 3 weeks | +15.6 | 0.001 | [1][3] |
Treatment with both 1 mg and 10 mg daily doses of this compound resulted in a statistically significant increase in plasma citrulline levels, indicating an expansion of the enterocyte mass.[1][3]
Clinical Outcomes: Intestinal Absorption and Parenteral Support
The ultimate goal of treatment for SBS is to improve intestinal absorption and reduce or eliminate the need for parenteral support.
Table 3: Impact of this compound on Intestinal Absorption and Parenteral Support
| Endpoint | Dosage | Duration | Change from Baseline | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | | Wet Weight Absorption | 10 mg once weekly | 24 weeks | +398 g/day (mean numerical increase) | 0.0585 |[9] | | Energy Absorption | 10 mg once weekly | 24 weeks | +1038 kJ/day (mean) | 0.0215 |[9] | | Parenteral Support Volume | 10 mg once weekly | 52 weeks | -800 mL/day (mean) | 0.0106 |[9] | | Parenteral Support Energy | 10 mg once weekly | 52 weeks | -866 kJ/day (mean) | 0.0103 |[9] | | Parenteral Support Volume | 10 mg twice weekly | 24 weeks | -5.13 L/week (mean change) | 0.0039 |[5] | | Parenteral Support Volume | Placebo | 24 weeks | -2.85 L/week (mean change) | - |[5] | | Enteral Autonomy | 10 mg twice weekly | 24 weeks | 14% of patients | - |[5] | | Enteral Autonomy | Placebo | 24 weeks | 0% of patients | - |[5] |
Clinical trials have demonstrated that this compound significantly improves intestinal wet weight and energy absorption.[9] This translates into clinically meaningful reductions in parenteral support volume and energy requirements, with a proportion of patients achieving complete enteral autonomy.[5][9]
Detailed Experimental Protocols
Immunohistochemistry for Intestinal Morphology
The following protocol provides a general framework for the immunohistochemical analysis of intestinal biopsies to assess morphological changes.
Detailed Steps:
-
Tissue Fixation: Intestinal mucosal biopsies are immediately fixed in 4% paraformaldehyde for 24 hours at 4°C.
-
Processing and Embedding: Tissues are dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin wax.
-
Sectioning: 5 µm thick sections are cut using a microtome and mounted on charged glass slides.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a descending series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked by incubating with a blocking serum (e.g., goat serum) for 1 hour.
-
Primary Antibody Incubation: Sections are incubated with the primary antibody (e.g., rabbit anti-human Ki67 for proliferation) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: The antigen-antibody complex is visualized using a 3,3'-diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Sections are dehydrated, cleared, and mounted with a permanent mounting medium.
-
Image Analysis: Images of well-oriented villi and crypts are captured using a light microscope. Villus height (from the tip of the villus to the crypt opening) and crypt depth (from the base of the crypt to the crypt opening) are measured using image analysis software such as ImageJ.
Metabolic Balance Studies
Metabolic balance studies are considered the gold standard for assessing intestinal absorption.
Detailed Steps:
-
Dietary Stabilization: Patients are placed on a standardized and controlled oral diet for a period of 2-3 days prior to the balance study to ensure a steady state. The diet is designed to be palatable and to mimic the patient's typical oral intake as closely as possible.
-
Collection Period: A 72-hour collection period is initiated. During this time, duplicate portions of all food and beverages consumed are collected. All fecal/stomal output and urine are also collected separately.
-
Sample Processing: The duplicate meals, fecal/stomal output, and urine are homogenized and aliquoted. Samples are then lyophilized (freeze-dried) to determine dry weight and for subsequent analysis.
-
Biochemical Analysis:
-
Energy: The energy content of the diet and fecal/stomal output is determined by bomb calorimetry.
-
Nitrogen: The nitrogen content is measured using the Kjeldahl method to assess protein absorption.
-
Fat: Fat content is determined by gravimetric methods after solvent extraction.
-
Carbohydrates: Carbohydrate content is typically calculated by difference.
-
Electrolytes: Sodium, potassium, calcium, and magnesium are measured by atomic absorption spectrophotometry.
-
-
Calculation of Net Absorption: The net absorption of each component is calculated as the difference between the amount ingested and the amount excreted in the feces/stomal output.
Conclusion
This compound represents a significant advancement in the management of short bowel syndrome. Its mechanism of action, centered on the activation of the GLP-2 receptor signaling pathway, leads to substantial improvements in intestinal mucosal growth and repair. Preclinical and clinical studies have consistently demonstrated its ability to increase enterocyte mass, as evidenced by rising plasma citrulline levels and positive trends in intestinal morphology. These cellular changes translate into clinically meaningful benefits for patients, including enhanced intestinal absorption and a reduced dependency on parenteral support. The detailed experimental protocols and compiled data presented in this guide underscore the robust scientific foundation supporting the therapeutic use of this compound and provide a valuable resource for the scientific community engaged in the development of novel treatments for intestinal failure.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Effects of this compound, a long‐acting glucagon‐like peptide‐2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel long-acting glucagon-like peptide-2 analogue, for patients with short bowel syndrome: a randomised phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound, a novel long-acting glucagon-like peptide-2 analogue, on markers of liver status in patients with short bowel syndrome: findings from a randomised phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The "cryptic" mechanism of action of glucagon-like peptide-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
In Vitro Characterization of Glepaglutide's Binding and Potency at the GLP-2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glepaglutide is a long-acting analog of glucagon-like peptide-2 (GLP-2) developed for the treatment of short bowel syndrome (SBS). A comprehensive understanding of its in vitro interaction with the GLP-2 receptor (GLP-2R) is fundamental to elucidating its mechanism of action and therapeutic potential. This technical guide provides an in-depth overview of the in vitro characterization of this compound, focusing on its functional potency. We consolidate available quantitative data, present detailed experimental methodologies for key assays, and visualize the associated signaling pathways and experimental workflows. While direct binding affinity data such as dissociation constants (Kd) or inhibition constants (Ki) are not extensively available in public literature, this guide focuses on the robustly reported functional potency data derived from cell-based assays.
Introduction to this compound and the GLP-2 Receptor
Glucagon-like peptide-2 is a 33-amino acid peptide hormone secreted from intestinal L-cells that plays a crucial role in intestinal growth and function. Its therapeutic effects are mediated through the GLP-2 receptor (GLP-2R), a member of the G protein-coupled receptor (GPCR) superfamily.[1] Upon ligand binding, the GLP-2R primarily couples to the Gs alpha subunit, activating adenylyl cyclase and leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This signaling cascade promotes intestinal cell proliferation and inhibits apoptosis, thereby enhancing the absorptive capacity of the gut.
This compound is a novel, long-acting GLP-2 analog with nine amino acid substitutions and a C-terminal hexa-lysine tail, which enhance its stability and pharmacokinetic profile.[2] In vivo, this compound is metabolized into two main active metabolites, M1 and M2, which also exhibit potent agonistic activity at the GLP-2R.[3]
Quantitative In Vitro Potency of this compound and its Metabolites
The in vitro potency of this compound and its active metabolites has been primarily characterized through functional assays that measure the downstream signaling events following receptor activation, most notably cAMP accumulation. These studies are typically conducted in mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that are engineered to stably express the human GLP-2 receptor (hGLP-2R).[4]
The following table summarizes the reported in vitro potency (EC50) values for this compound, its metabolites, and the native human GLP-2 (hGLP-2). The EC50 value represents the concentration of the agonist that produces 50% of the maximal response in the cAMP accumulation assay.
| Compound | In Vitro Potency (EC50) at hGLP-2R (pmol/L) | Cell Line | Assay Type |
| hGLP-2 | 11 | HEK293 | cAMP accumulation |
| This compound | 13 | HEK293 | cAMP accumulation |
| Metabolite M1 | 16 | HEK293 | cAMP accumulation |
| Metabolite M2 | 11 | HEK293 | cAMP accumulation |
Data sourced from a pharmacokinetic study of this compound in healthy subjects.[3]
These data indicate that this compound and its primary active metabolites, M1 and M2, exhibit a potency at the human GLP-2 receptor that is comparable to the native hGLP-2 ligand.[3]
Experimental Protocols
Cell-Based cAMP Accumulation Assay
This protocol describes a representative method for determining the in vitro potency of GLP-2R agonists by measuring cAMP accumulation in HEK293 cells stably expressing the hGLP-2R.
Objective: To quantify the dose-dependent stimulation of intracellular cAMP production by this compound and its analogues.
Materials:
-
HEK293 cells stably expressing hGLP-2R
-
Cell culture medium (e.g., DMEM with 10% FBS, and a selection antibiotic like G418)
-
Poly-L-lysine coated 96-well microtiter plates
-
This compound, hGLP-2 (reference agonist), and other test compounds
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
cAMP detection kit (e.g., HTRF, LANCE®, or ELISA-based kits)
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-hGLP-2R cells in a humidified incubator at 37°C with 5% CO2.
-
Coat 96-well plates with 0.01% poly-L-lysine.
-
Seed the cells at a density of approximately 30,000 cells per well and incubate overnight to allow for cell attachment.[1]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound, hGLP-2, and other test compounds in the assay buffer.
-
-
Agonist Stimulation:
-
Wash the cells with assay buffer.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Normalize the response relative to the baseline (unstimulated cells) and the maximal response induced by a saturating concentration of the reference agonist (hGLP-2).
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a three-parameter logistic non-linear model to determine the EC50 and Emax values.[1]
-
Competitive Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of a non-radiolabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GLP-2R.
Materials:
-
Membranes prepared from cells expressing a high level of hGLP-2R
-
Radiolabeled GLP-2 analog (e.g., [125I]-GLP-2)
-
Unlabeled test compound (this compound)
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Procedure:
-
Assay Setup:
-
In a multi-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled test compound.
-
Initiate the binding reaction by adding the cell membranes.
-
-
Incubation:
-
Incubate the plate at a specific temperature for a defined period to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
GLP-2 Receptor Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by this compound binding to the GLP-2R and a typical experimental workflow for its in vitro characterization.
Caption: GLP-2R signaling cascade initiated by this compound.
Caption: Workflow for in vitro characterization of this compound.
Discussion and Conclusion
The in vitro characterization of this compound demonstrates its role as a potent full agonist at the human GLP-2 receptor. Functional assays, particularly cAMP accumulation assays, have been instrumental in quantifying its activity and have shown that this compound and its primary active metabolites possess potencies comparable to the endogenous ligand, hGLP-2. This potent activation of the GLP-2R and its downstream signaling pathways, including the canonical Gs/cAMP/PKA pathway and potentially the PI3K/Akt/mTOR pathway, underpins its therapeutic effects on intestinal mucosal growth and function.
While direct binding affinity data (Kd, Ki) from competitive binding assays are not widely published, the available functional data provide strong evidence for the specific and high-potency interaction of this compound with the GLP-2R. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct similar in vitro characterizations.
References
- 1. glucagon.com [glucagon.com]
- 2. Pharmacokinetics, Safety, and Tolerability of this compound, a Long-Acting GLP-2 Analog, in Subjects with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound, A Long-Acting Glucagon-Like Peptide-2 Analogue: A Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development of Glepaglutide for gastrointestinal disorders
An In-depth Technical Guide on the Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glepaglutide is a novel, long-acting analog of glucagon-like peptide-2 (GLP-2) developed for the treatment of gastrointestinal disorders, primarily Short Bowel Syndrome (SBS). By mimicking the endogenous intestinotrophic hormone GLP-2, this compound stimulates intestinal growth and enhances nutrient and fluid absorption, thereby reducing the need for parenteral support in patients with intestinal failure. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, pharmacokinetics, and mechanism of action of this compound. Detailed summaries of key experimental protocols and quantitative data from clinical trials are presented, along with visualizations of the underlying signaling pathways and experimental workflows.
Introduction: The Unmet Need in Short Bowel Syndrome
Short Bowel Syndrome is a debilitating malabsorptive condition resulting from a significant reduction in the length and/or function of the small intestine. Patients with SBS are often dependent on parenteral support (PS) to maintain fluid and nutrient balance, which is associated with significant morbidity, mortality, and reduced quality of life. The endogenous hormone GLP-2 plays a crucial role in intestinal adaptation by promoting mucosal growth and enhancing absorptive capacity. However, its therapeutic utility is limited by a very short half-life. This has driven the development of long-acting GLP-2 analogs like this compound.
Discovery and Preclinical Development
This compound is a 39-amino acid peptide, engineered from native GLP-2 with nine amino acid substitutions and a C-terminal tail of six lysines. These modifications confer stability in an aqueous solution and a significantly extended pharmacokinetic profile, allowing for less frequent dosing.[1]
Preclinical Efficacy in a Rat Model of Intestinal Inflammation
The anti-inflammatory and mucosal regenerative effects of this compound were evaluated in a rat model of indomethacin-induced small intestinal inflammation.
-
Animal Model: Male Wistar rats were used.
-
Induction of Inflammation: Small intestinal inflammation was induced by subcutaneous (SC) administration of indomethacin (7 mg/kg) once daily for two consecutive days.
-
Treatment Regimens:
-
Co-treatment: this compound (400 nmol/kg, SC, twice daily) was administered at the onset of inflammation and continued throughout the study.
-
Post-treatment: this compound (400 nmol/kg, SC, twice daily) was administered after the onset of inflammation.
-
-
Assessment of Efficacy:
-
Anti-inflammatory effects: Measured by changes in small intestinal length and concentrations of inflammatory markers α-1-acid glycoprotein and myeloperoxidase (MPO).
-
Intestinotrophic effects: Evaluated by measuring small intestinal mass.[2]
-
Both co-treatment and post-treatment with this compound demonstrated significant therapeutic benefits.
| Parameter | This compound Co-treatment Effect | This compound Post-treatment Effect |
| Small Intestinal Shortening | Reversed | Reversed |
| α-1-acid glycoprotein (ileum) | Decreased | Decreased (jejunum and ileum) |
| Myeloperoxidase (ileum) | Decreased | Decreased (jejunum) |
| Small Intestinal Mass | Significantly increased | Significantly increased |
| Data from a study in a rat model of indomethacin-induced small intestinal inflammation.[2] |
Experimental Workflow: Preclinical Evaluation of this compound
Clinical Development
This compound has undergone extensive clinical evaluation in Phase 2 and Phase 3 trials, primarily in patients with SBS.
Phase 2 Clinical Trial (NCT02690025)
This randomized, double-blind, crossover trial assessed the efficacy of this compound in reducing fecal output in adult SBS patients.
-
Patient Population: Adults with SBS and a fecal wet weight output of ≥1500 g/day .
-
Study Design: Single-center, double-blind, crossover, randomized dose-finding trial.
-
Intervention: Patients received daily SC injections of two of the three different doses of this compound (0.1 mg, 1 mg, and 10 mg) for 3 weeks, separated by a 4-8 week washout period.
-
Primary Endpoint: Absolute change from baseline in fecal wet weight output.
-
Methodology: Metabolic balance studies were conducted before and after each treatment period to assess the primary endpoint.[3][4]
| Dose | Change in Fecal Wet Weight Output ( g/day ) | p-value |
| 1 mg | -592 | 0.002 |
| 10 mg | -833 | 0.0002 |
| 0.1 mg | No significant change | - |
| Data from the Phase 2 trial (NCT02690025).[3] |
Phase 3 Clinical Trial (EASE-1, NCT03690206)
The EASE-1 trial was a pivotal Phase 3 study designed to confirm the efficacy and safety of this compound in reducing parenteral support volume in SBS patients.
-
Patient Population: Adult SBS patients with intestinal failure requiring PS ≥3 days per week.
-
Study Design: International, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Intervention: Patients were randomized (1:1:1) to receive SC injections of:
-
This compound 10 mg twice weekly
-
This compound 10 mg once weekly
-
Placebo twice weekly for 24 weeks.
-
-
Primary Endpoint: Absolute change in weekly PS volume from baseline at week 24.
-
Parenteral Support Reduction Algorithm: PS volume was reduced if the mean urine volume of a 48-hour balance period exceeded baseline values by >10%.[5]
| Treatment Group | Mean Change in Weekly PS Volume (L/week) | p-value vs. Placebo |
| This compound 10 mg Twice Weekly | -5.13 | 0.0039 |
| This compound 10 mg Once Weekly | -3.13 | Not statistically significant |
| Placebo | -2.85 | - |
| Data from the EASE-1 Phase 3 trial.[5] |
| Secondary Endpoint | This compound 10 mg Twice Weekly | Placebo | p-value |
| Clinical Response (≥20% PS reduction) | 65.7% | 38.9% | 0.0243 |
| Reduction in PS days (≥1 day/week) | 51.4% | 19.4% | 0.0043 |
| Enteral Autonomy (Complete PS weaning) | 14% (5 patients) | 0% | - |
| Data from the EASE-1 Phase 3 trial.[5] |
Clinical Trial Workflow: EASE-1 Study Design
Pharmacokinetics and Metabolism
This compound exhibits a significantly protracted pharmacokinetic profile, primarily due to the slow release of its active metabolites from the subcutaneous depot.
Following subcutaneous injection, this compound is proteolytically cleaved at its C-terminus to form two main active metabolites: M1 (35 amino acids) and M2 (34 amino acids).[1] These metabolites, along with the parent drug, contribute to the overall pharmacodynamic effect. At steady state, the parent drug contributes to less than 1% of the total exposure, while M2 is the predominant metabolite.[6]
| Parameter | This compound 5 mg (once weekly) | This compound 10 mg (once weekly) |
| Effective Half-life (hours) | 124 (73–185) | 88 (31–146) |
| Data from a study in healthy subjects.[7] |
Mechanism of Action: GLP-2 Receptor Signaling
This compound exerts its effects by binding to and activating the GLP-2 receptor (GLP-2R), a G protein-coupled receptor located on enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts. The activation of GLP-2R is primarily coupled to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
The downstream signaling cascade involves multiple pathways:
-
PKA-dependent pathway: cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This pathway is crucial for the anti-apoptotic effects of GLP-2.
-
PI3K/Akt/mTOR pathway: GLP-2R activation can also stimulate the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is involved in cell growth, proliferation, and protein synthesis.[8]
-
ERK1/2 pathway: The extracellular signal-regulated kinase (ERK) 1/2 pathway is also activated, contributing to the proliferative effects of GLP-2.
-
Indirect mechanisms: The intestinotrophic effects of GLP-2 are also mediated indirectly through the release of other growth factors, such as Insulin-like Growth Factor-1 (IGF-1).
GLP-2 Receptor Signaling Pathway
Conclusion
This compound represents a significant advancement in the management of Short Bowel Syndrome. Its long-acting formulation allows for infrequent administration, improving convenience for patients. Robust clinical trial data have demonstrated its efficacy in reducing parenteral support requirements and its favorable safety profile. The mechanism of action, centered on the activation of the GLP-2 receptor and subsequent downstream signaling pathways, leads to enhanced intestinal adaptation and absorptive function. Further research and long-term extension studies will continue to elucidate the full therapeutic potential of this compound in patients with gastrointestinal disorders.
References
- 1. Quantitative histology-based classification system for assessment of the intestinal mucosal histological changes in patients with celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rat Myeloperoxidase ELISA Kit (ab285308) | Abcam [abcam.com]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Characterization of glucagon-like peptide-1 receptor beta-arrestin 2 interaction: a high-affinity receptor phenotype. | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetics of this compound, A Long-Acting Glucagon-Like Peptide-2 Analogue: A Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucagon-like peptide-2-stimulated protein synthesis through the PI 3-kinase-dependent Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Glepaglutide: A Deep Dive into its Role in Enhancing Nutrient and Fluid Absorption
An In-depth Technical Guide for Researchers and Drug Development Professionals
Glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, is emerging as a significant therapeutic agent for conditions characterized by impaired intestinal absorption, most notably Short Bowel Syndrome (SBS).[1][2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, its demonstrated effects on nutrient and fluid uptake, and the experimental methodologies employed in its evaluation.
Mechanism of Action: The GLP-2 Pathway
This compound functions by mimicking the endogenous hormone GLP-2, a 33-amino acid peptide secreted by intestinal L-cells in response to nutrient intake.[4][5] GLP-2 plays a crucial role in intestinal adaptation and growth.[6] this compound, designed for enhanced stability and a prolonged half-life, binds to and activates the GLP-2 receptor (GLP-2R), a G protein-coupled receptor predominantly expressed in the intestinal tract.[4][6][7]
Activation of the GLP-2R triggers a cascade of intracellular signaling events that culminate in several physiological effects beneficial for nutrient and fluid absorption:
-
Intestinal Mucosal Growth: this compound stimulates the proliferation of crypt cells and inhibits the apoptosis of villus cells, leading to an increase in villus height and crypt depth.[4][8] This expansion of the mucosal surface area enhances the intestine's absorptive capacity.
-
Enhanced Blood Flow: The GLP-2 pathway is associated with increased intestinal blood flow and angiogenesis, which is vital for delivering absorbed nutrients to the systemic circulation.[8]
-
Improved Barrier Function: GLP-2 signaling contributes to the integrity of the intestinal barrier.[4]
Below is a diagram illustrating the signaling pathway of this compound.
Quantitative Data on Efficacy
Clinical trials have provided robust quantitative data on the efficacy of this compound in improving intestinal absorption in patients with SBS. The following tables summarize key findings from these studies.
Table 1: Effect of this compound on Parenteral Support (PS) and Fecal Output
| Study / Dose | Parameter | Baseline | Change from Baseline | p-value | Reference |
| EASE SBS 1 (Phase 3) | |||||
| 10 mg Twice Weekly | Weekly PS Volume | - | -5.13 L/week | <0.05 vs Placebo | [9] |
| Placebo | Weekly PS Volume | - | -2.85 L/week | - | [9] |
| Phase 2 Trial | |||||
| 1 mg Daily | Fecal Wet Weight Output | - | -592 g/day | 0.002 | [10] |
| 10 mg Daily | Fecal Wet Weight Output | - | -833 g/day | 0.0002 | [10] |
| 0.1 mg Daily | Fecal Wet Weight Output | - | No significant change | - | [10] |
| Phase 3b Trial | |||||
| 10 mg Once Weekly | PS Volume (at 52 weeks) | - | -800 mL/day | 0.0106 | [11][12] |
Table 2: Effect of this compound on Intestinal Absorption and Body Composition
| Study / Dose | Parameter | Change from Baseline | p-value | Reference |
| Phase 3b Trial | ||||
| 10 mg Once Weekly | Wet Weight Absorption (at 24 weeks) | +398 g/day | 0.0585 | [11][12] |
| 10 mg Once Weekly | Energy Absorption (at 24 weeks) | +1038 kJ/day | 0.0215 | [11][12] |
| Phase 2 Trial | ||||
| 1 mg Daily | Protein Absorption | Significant increase | <0.05 | [13] |
| 1 mg Daily | Lipid Absorption | Significant increase | <0.05 | [13] |
| 1 mg Daily | Body Weight | +2.1 kg | <0.05 | [13] |
| 10 mg Daily | Body Weight | +1.9 kg | <0.05 | [13] |
Table 3: Biomarker and Morphological Changes with this compound
| Study / Dose | Parameter | Change from Baseline | p-value | Reference |
| Phase 2 Trial | ||||
| 1 mg Daily | Plasma Citrulline | +15.3 µmol/L | 0.001 | [8][14] |
| 10 mg Daily | Plasma Citrulline | +15.6 µmol/L | 0.001 | [8][14] |
| 10 mg Daily | Villus Height | Trend towards increase | - | [8] |
| 10 mg Daily | Crypt Depth | Trend towards increase | - | [8] |
Experimental Protocols
The clinical evaluation of this compound has relied on a set of rigorous experimental protocols to assess its impact on intestinal absorption and overall patient health.
3.1. Metabolic Balance Studies
Metabolic balance studies are the gold standard for accurately measuring intestinal absorption.[11]
-
Objective: To quantify the absorption of fluids, energy, and macronutrients.
-
Methodology:
-
Patients are admitted to a clinical research unit.
-
They are placed on a controlled diet with a known composition for a period of several days (e.g., 72 hours).[13]
-
All oral intake (food and fluids) is meticulously recorded.
-
All output (feces and urine) is collected over the same period.
-
The wet and dry weight of the fecal matter is measured.
-
The energy content of the diet and fecal output is determined by bomb calorimetry.[13]
-
Macronutrient content (nitrogen for protein, lipids, and carbohydrates) in both diet and feces is analyzed using methods like the Kjeldahl method for nitrogen and the Van de Kamer method for lipids.[13]
-
Intestinal absorption is calculated as the difference between intake and output.
-
3.2. Assessment of Intestinal Morphology and Biomarkers
-
Objective: To evaluate the structural changes in the intestine and identify biomarkers of enterocyte mass.
-
Methodology:
-
Plasma Citrulline: Blood samples are collected, and plasma citrulline levels are measured using high-pressure liquid chromatography.[14] Citrulline is considered a reliable marker of enterocyte mass.[8]
-
Intestinal Biopsies: Mucosal biopsies are obtained from the intestine.
-
Immunohistochemistry: Biopsy samples are processed for immunohistochemical analysis to measure morphological parameters such as villus height and crypt depth.[8]
-
Gene Expression Analysis: Quantitative polymerase chain reaction (qPCR) is used to assess the expression of genes associated with absorption, proliferation, and tight-junction integrity in the biopsy samples.[8]
-
3.3. Body Composition Analysis
-
Objective: To measure changes in body weight, lean body mass, and fat mass.
-
Methodology: Dual-energy x-ray absorptiometry (DEXA) is employed to provide a detailed analysis of body composition.[13]
The workflow for a typical clinical trial evaluating this compound is depicted below.
Conclusion
This compound represents a significant advancement in the management of short bowel syndrome and other conditions of intestinal failure. Its mechanism as a long-acting GLP-2 analog directly addresses the underlying pathophysiology by promoting intestinal growth and enhancing absorptive function. The robust data from clinical trials, obtained through meticulous experimental protocols, clearly demonstrate its ability to increase nutrient and fluid absorption, thereby reducing the burden of parenteral support and improving the quality of life for patients.[2][3][15] Further research and long-term studies will continue to elucidate the full therapeutic potential of this compound.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. This compound, a Long-Acting Glucagon-like Peptide-2 Analogue, Reduces Parenteral Support in Patients With Short Bowel Syndrome: A Phase 3 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound, A Long-Acting Glucagon-Like Peptide-2 Analogue: A Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Creating this compound, the First Long-Acting GLP-2 Analogue to Enable a Ready-to-Use Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a long‐acting glucagon‐like peptide‐2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-efficacy-and-safety-in-short-bowel-syndrome-patients-without-or-with-colon-in-continuity-results-of-ease-sbs-1-phase-3-trial - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. research.regionh.dk [research.regionh.dk]
- 12. Outcomes of this compound on intestinal absorption and parenteral support in patients with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meetings.ssat.com [meetings.ssat.com]
- 14. researchgate.net [researchgate.net]
- 15. clinicaltrials.eu [clinicaltrials.eu]
Glepaglutide: A Deep Dive into its Cellular and Molecular Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glepaglutide is a long-acting analog of glucagon-like peptide-2 (GLP-2) currently under investigation for the treatment of short bowel syndrome (SBS).[1][2] This condition, characterized by a significant reduction in the length and/or function of the small intestine, leads to malabsorption of nutrients and fluids, often necessitating parenteral support. This compound works by mimicking the actions of endogenous GLP-2, a gut hormone that plays a crucial role in intestinal adaptation and growth.[3] This technical guide provides an in-depth overview of the cellular and molecular pathways activated by this compound, supported by quantitative data from clinical trials and detailed experimental methodologies.
Mechanism of Action: GLP-2 Receptor Activation and Downstream Signaling
The primary mechanism of action of this compound involves its binding to and activation of the GLP-2 receptor (GLP-2R).[3] The GLP-2R is a G protein-coupled receptor (GPCR) predominantly expressed on intestinal enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons.[4] Activation of the GLP-2R by this compound initiates a cascade of intracellular signaling events that ultimately lead to enhanced intestinal growth, improved nutrient and fluid absorption, and a reduction in the need for parenteral support in patients with SBS.[3]
Key Signaling Pathways Activated by this compound:
-
cAMP/PKA Pathway: Upon binding of this compound to the GLP-2R, the associated Gαs subunit of the G protein is activated, leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors that regulate the expression of genes involved in cell proliferation, differentiation, and nutrient transport.[7][8]
-
PI3K/Akt Pathway: Evidence suggests that GLP-2R activation can also engage the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[9] This pathway is a critical regulator of cell survival, growth, and proliferation. Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream effectors that promote cell survival by inhibiting apoptosis and stimulate protein synthesis and cell growth.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade implicated in GLP-2-mediated intestinal growth.[9] Studies have shown that GLP-2 can induce the phosphorylation and activation of ERK1 and ERK2.[4] The activation of the MAPK/ERK pathway is crucial for transmitting signals from the cell surface to the nucleus to promote cell proliferation and differentiation.
-
Indirect Growth Factor Signaling: Notably, the proliferative effects of this compound on intestinal epithelial cells are thought to be largely indirect. GLP-2R is not highly expressed on the proliferating crypt cells themselves. Instead, this compound stimulates the release of growth factors, such as Insulin-like Growth Factor-1 (IGF-1), from subepithelial myofibroblasts.[10] IGF-1 then acts on its receptor (IGF-1R) on adjacent epithelial stem and progenitor cells, activating pro-proliferative pathways, including the Wnt/β-catenin pathway.[11]
Quantitative Data from Clinical Trials
The efficacy of this compound in patients with SBS has been evaluated in several clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of this compound on Parenteral Support (PS) Volume
| Trial Phase | Dosing Regimen | Mean Change in Weekly PS Volume from Baseline (Liters/week) | Percentage of Patients with ≥20% Reduction in PS Volume | Reference(s) |
| Phase 3 (EASE 1) | 10 mg twice weekly | -5.13 | 65.7% | [12][13][14] |
| Phase 3 (EASE 1) | 10 mg once weekly | -3.13 | 45.7% | [12][13] |
| Phase 3 (EASE 1) | Placebo | -2.85 | 38.9% | [12][13][14] |
Table 2: Effect of this compound on Intestinal Absorption and Fecal Output
| Trial Phase | Dosing Regimen | Change in Fecal Wet Weight Output ( g/day ) | Change in Intestinal Wet Weight Absorption ( g/day ) | Change in Energy Absorption (kJ/day) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Phase 2 | 1 mg daily | -592 | - | - |[15] | | Phase 2 | 10 mg daily | -833 | - | - |[15] | | Phase 3b | 10 mg once weekly | - | +398 | +1038 |[16] |
Table 3: Impact of this compound on a Biomarker of Enterocyte Mass
| Trial Phase | Dosing Regimen | Mean Increase in Plasma Citrulline (µmol/L) | Reference(s) |
| Phase 2 | 1 mg daily | 15.3 | [17][18][19] |
| Phase 2 | 10 mg daily | 15.6 | [17][18][19] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects.
Measurement of Plasma Citrulline by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle: Plasma citrulline, an amino acid primarily produced by enterocytes, serves as a biomarker for functional enterocyte mass. Its concentration is measured using a sensitive and specific UPLC-MS/MS method.
Protocol:
-
Sample Preparation:
-
To 10 µL of plasma, add 50 µL of 0.1 mol/L HCl.
-
Add 1 mL of an acetonitrile/water (9:1, v/v) solution containing a known concentration of an internal standard (e.g., D7-citrulline).
-
Vortex the mixture and centrifuge at 16,000 x g for 5 minutes to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for analysis.[20][21]
-
-
UPLC-MS/MS Analysis:
-
Inject 10 µL of the prepared sample into the UPLC-MS/MS system.
-
Chromatographic separation is typically achieved on a HILIC (Hydrophilic Interaction Liquid Chromatography) column using a gradient elution with a mobile phase consisting of acetonitrile and water with additives like formic acid.[21]
-
The mass spectrometer is operated in the positive ion mode using selected reaction monitoring (SRM) to detect the specific transitions for citrulline and the internal standard (e.g., m/z 176 → 70 for citrulline and m/z 180 → 74 for D7-citrulline).[22]
-
-
Quantification:
-
A calibration curve is generated using standard solutions of L-citrulline at known concentrations.
-
The concentration of citrulline in the plasma samples is determined by comparing the peak area ratio of citrulline to the internal standard against the calibration curve.
-
Immunohistochemistry for Intestinal Villus Height and Crypt Depth
Principle: Immunohistochemical staining of intestinal biopsies allows for the visualization and measurement of morphological changes, such as villus height and crypt depth, which are indicative of intestinal growth.
Protocol:
-
Tissue Preparation:
-
Formalin-fixed, paraffin-embedded intestinal biopsy specimens are sectioned at a thickness of 4-5 µm.
-
Sections are mounted on glass slides and deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Heat-induced antigen retrieval is performed by incubating the slides in a buffer solution (e.g., Tris-EDTA, pH 9.0) at high temperature (e.g., 121°C for 2 minutes).[23]
-
-
Immunostaining:
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are incubated with a primary antibody that delineates the villus and crypt structures (e.g., anti-Apolipoprotein A4 to mark the villus-crypt border).[23]
-
A secondary antibody conjugated to a peroxidase polymer is then applied.
-
The staining is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB).[23]
-
Sections are counterstained with hematoxylin to visualize cell nuclei.
-
-
Morphometric Analysis:
-
Digital images of the stained sections are captured using a microscope.
-
Image analysis software (e.g., ImageJ) is used to measure the height of well-oriented villi (from the tip to the crypt opening) and the depth of the adjacent crypts (from the base to the crypt opening).[24]
-
Intracellular cAMP Measurement Assay
Principle: This assay quantifies the intracellular accumulation of cAMP in response to GLP-2R activation by this compound, typically using a competitive immunoassay format with fluorescence or luminescence detection.
Protocol (Example using HTRF):
-
Cell Culture and Stimulation:
-
Cells expressing the GLP-2R (e.g., a stable HEK293 cell line) are seeded in a microplate.
-
The cells are then treated with varying concentrations of this compound or a control agonist for a specified incubation period (e.g., 1 hour at 37°C).[25]
-
-
Cell Lysis and cAMP Detection:
-
A lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog is added to each well.
-
The plate is incubated at room temperature to allow for competition between the intracellular cAMP produced by the cells and the d2-labeled cAMP for binding to the anti-cAMP antibody.[26]
-
-
Signal Measurement:
-
The plate is read in a compatible microplate reader that can measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal.
-
The HTRF ratio (emission at 665 nm / emission at 620 nm) is inversely proportional to the concentration of intracellular cAMP.[26]
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP in the cell lysates is determined by interpolating the HTRF ratios from the standard curve.
-
Dose-response curves are plotted to determine the potency (EC50) of this compound.
-
Measurement of Intestinal Wet Weight Absorption
Principle: This metabolic balance study quantifies the amount of fluid absorbed by the intestine over a defined period.
Protocol:
-
Study Period: The study is typically conducted over a 48-hour period.[27]
-
Data Collection:
-
All oral fluid and food intake is meticulously weighed and recorded.
-
All fecal and/or stomal output is collected and weighed.
-
-
Calculation:
-
Intestinal wet weight absorption is calculated as the difference between the total wet weight of oral intake and the total wet weight of fecal/stomal output.[28]
-
Wet Weight Absorption (g/day) = [Total Oral Intake (g) - Total Fecal/Stomal Output (g)] / Number of Days
-
Visualizations
Signaling Pathways Activated by this compound
Caption: Signaling pathways activated by this compound upon binding to the GLP-2 receptor.
Experimental Workflow for Plasma Citrulline Measurement
Caption: Experimental workflow for the measurement of plasma citrulline.
Experimental Workflow for Immunohistochemistry
Caption: Experimental workflow for immunohistochemical analysis of intestinal morphology.
Conclusion
This compound represents a promising therapeutic advancement for patients with short bowel syndrome. Its mechanism of action, centered on the activation of the GLP-2 receptor, triggers a complex network of intracellular signaling pathways, including the cAMP/PKA, PI3K/Akt, and MAPK/ERK cascades, as well as indirect signaling through other growth factors. These molecular events culminate in the well-documented clinical benefits of increased intestinal absorption, reduced parenteral support requirements, and enhanced intestinal growth. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and clinicians working to further understand and optimize the therapeutic potential of this compound and other GLP-2 analogs.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Targeting cAMP/PKA pathway for glycemic control and type 2 diabetes therapy. | Semantic Scholar [semanticscholar.org]
- 9. Signaling mechanisms of glucagon-like peptide 2-induced intestinal epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Glucagon-Like Peptide-2 Stimulates S-Phase Entry of Intestinal Lgr5+ Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zealand Pharma Announces Positive Results from Phase 3 Trial of this compound in Patients With Short Bowel Syndrome (EASE 1) [drug-dev.com]
- 13. Zealand Pharma Announces Positive Results from Phase 3 [globenewswire.com]
- 14. This compound, a Long-Acting Glucagon-like Peptide-2 Analogue, Reduces Parenteral Support in Patients With Short Bowel Syndrome: A Phase 3 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Outcomes of this compound on intestinal absorption and parenteral support in patients with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound, a long‐acting glucagon‐like peptide‐2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of this compound, a long-acting glucagon-like peptide-2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. nvkc.nl [nvkc.nl]
- 21. bevital.no [bevital.no]
- 22. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 23. Frontiers | Apolipoprotein A4 Defines the Villus-Crypt Border in Duodenal Specimens for Celiac Disease Morphometry [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Computational Design of Potent and Selective d-Peptide Agonists of the Glucagon-like Peptide-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Intestinal failure defined by measurements of intestinal energy and wet weight absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Glepaglutide Assay Development and Validation for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glepaglutide is a long-acting analog of glucagon-like peptide-2 (GLP-2) developed for the treatment of short bowel syndrome (SBS).[1][2] As a GLP-2 receptor (GLP-2R) agonist, it enhances the intestinal absorptive capacity.[3][4] These application notes provide detailed protocols for the development and validation of in vitro assays to characterize the potency and mechanism of action of this compound. The primary assay described is a cell-based functional assay measuring cyclic adenosine monophosphate (cAMP) production in response to GLP-2 receptor activation.
Mechanism of Action: GLP-2 Receptor Signaling
This compound mimics the action of native GLP-2 by binding to the GLP-2 receptor, a G-protein coupled receptor (GPCR).[3][4] This binding activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cAMP levels.[5] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in intestinal growth and function.[4]
Caption: this compound signal transduction cascade.
Key In Vitro Assays for this compound
Several in vitro assays can be employed to characterize the pharmacological activity of this compound.
-
cAMP Accumulation Assay: This is a primary functional assay to determine the potency (EC50) of this compound by measuring its ability to stimulate cAMP production in cells expressing the GLP-2R.[3][6]
-
β-Arrestin Recruitment Assay: This assay provides an alternative readout for GPCR activation and can be used to investigate potential biased agonism.[4]
-
Reporter Gene Assay: This assay measures the transcriptional activity downstream of GLP-2R activation, for instance, through a CRE-driven reporter gene like secreted alkaline phosphatase (SEAP).[6][7]
-
Receptor Binding Assay: This assay determines the affinity (Kd) of this compound for the GLP-2R.
Experimental Protocols
Protocol 1: this compound In Vitro Potency Determination using a cAMP Accumulation Assay
This protocol details the measurement of cAMP accumulation in Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-2 receptor (hGLP-2R).
Materials:
-
HEK293 cell line stably expressing hGLP-2R[3]
-
Cell culture medium: DMEM with Glutamax-I, 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/ml G418 for selection[3]
-
Poly-L-lysine coated 96-well microtiter plates[3]
-
This compound and human GLP-2 (hGLP-2) as a reference agonist[3]
-
Stimulation buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4[8]
-
cAMP detection kit (e.g., HTRF cAMP Gs Dynamic kit or LANCE® Ultra cAMP 384 Kit)[4][8]
-
Luminometer or fluorescence plate reader compatible with the chosen cAMP kit
Procedure:
-
Cell Culture: Maintain the HEK293-hGLP-2R cells in culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells at a density of 30,000 cells per well in a 96-well poly-L-lysine coated plate and incubate overnight.[3]
-
Compound Preparation: Prepare serial dilutions of this compound and the hGLP-2 reference standard in stimulation buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the wells.
-
Add the prepared dilutions of this compound or hGLP-2 to the respective wells.
-
Incubate for 1 hour at 37°C.[4]
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.[4]
-
-
Data Analysis:
-
Plot the response (e.g., fluorescence ratio) against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Caption: Workflow for the cAMP accumulation assay.
Data Presentation
The in vitro potency of this compound and its active metabolites, M1 and M2, has been determined by quantifying cAMP accumulation in a cell line stably overexpressing the hGLP-2 receptor.[9][10]
| Compound | EC50 (nM) |
| hGLP-2 | 0.025 |
| This compound (Parent) | 0.12 |
| Metabolite M1 | 0.068 |
| Metabolite M2 | 0.044 |
| Data sourced from a study quantifying cAMP accumulation in a cell line stably overexpressing the hGLP-2 receptor.[10] |
Assay Validation
The developed in vitro potency assay must be validated to ensure it is suitable for its intended purpose. The validation should be performed in accordance with ICH Q2(R2) guidelines, with a phase-appropriate approach.[1][11][12]
Caption: Key parameters for assay validation.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (Example) |
| Specificity | The assay should demonstrate a specific response to this compound and not to unrelated peptides or vehicle controls. The signal should be dependent on GLP-2R expression. | No significant cAMP production in parental cells lacking GLP-2R. No response from negative control peptides. |
| Linearity | The linear portion of the dose-response curve should be established. | R² value of >0.98 for the linear portion of the curve. |
| Range | The range of concentrations over which the assay is accurate and precise. | Typically 50-150% of the target potency, where accuracy and precision criteria are met.[13] |
| Accuracy | The closeness of the measured value to the nominal value. Assessed by determining the recovery of a known amount of analyte. | Mean recovery of 80-120% of the nominal value. |
| Precision | The variability of the measurements. Assessed at different levels: - Repeatability (Intra-assay): Within the same assay run. - Intermediate Precision (Inter-assay): Between different runs, on different days, with different analysts. | Repeatability: Coefficient of Variation (CV) ≤ 15%. Intermediate Precision: CV ≤ 20%. |
| Robustness | The ability of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, cell seeding density). | No significant impact on EC50 values when parameters are varied within a defined range. |
Conclusion
The provided protocols and validation guidelines offer a comprehensive framework for the in vitro characterization of this compound. The cAMP accumulation assay is a robust and reliable method for determining the potency of this compound and is a critical tool in the drug development process, from early-stage discovery to quality control and lot release testing. Adherence to these detailed protocols and rigorous validation will ensure the generation of high-quality, reproducible data for regulatory submissions and further research.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. This compound, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Design of Potent and Selective d-Peptide Agonists of the Glucagon-like Peptide-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Pharmacokinetics of this compound, A Long-Acting Glucagon-Like Peptide-2 Analogue: A Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies [cellandgene.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Note & Protocols: Establishing a Rat Model of Short Bowel Syndrome for Glepaglutide Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction: Short Bowel Syndrome (SBS) is a malabsorptive condition resulting from a significant loss of intestinal length, often due to surgical resection.[1][2] This leads to an inability to maintain nutrient, fluid, and electrolyte balance on a normal diet.[3] The primary physiological response to intestinal resection is a process called intestinal adaptation, where the remaining bowel undergoes structural and functional changes to increase its absorptive capacity.[4]
Glucagon-like peptide-2 (GLP-2) is a key gut hormone that promotes this adaptive process by stimulating intestinal growth, enhancing blood flow, and improving nutrient absorption.[5][6] Glepaglutide is a long-acting, degradation-resistant analog of GLP-2 currently under development for the treatment of SBS.[5][6] By binding to and activating GLP-2 receptors, this compound aims to enhance intestinal adaptation, thereby reducing patient dependence on parenteral support.[7][8][9]
This document provides detailed protocols for establishing a rat model of SBS and for evaluating the efficacy of this compound in promoting intestinal adaptation.
Experimental Protocols
Protocol 1: Establishment of the Rat Model of Short Bowel Syndrome (SBS)
This protocol describes a common method for inducing SBS in rats through a 75% resection of the small intestine.[4][10]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scalpels, forceps, scissors, needle holders)
-
Suture material (e.g., 6-0 silk)
-
Sterile saline solution
-
Analgesic (e.g., Buprenorphine)
-
Antibiotic (e.g., Cefazolin)
-
Liquid diet and standard chow
Procedure:
-
Pre-operative Care:
-
Surgical Procedure:
-
Anesthetize the rat using isoflurane. Confirm the depth of anesthesia by lack of response to a paw pinch.
-
Shave and disinfect the abdominal area.
-
Perform a midline laparotomy to expose the small intestine.
-
Identify the ligament of Treitz and the ileocecal junction.
-
For a 75% jejunoileal resection, measure and ligate the mesenteric vessels of the segment to be removed, typically starting ~10 cm distal to the ligament of Treitz and ending ~15 cm proximal to the ileocecal junction.[1]
-
Resect the identified intestinal segment.
-
Perform an end-to-end anastomosis of the remaining jejunum and ileum using 6-0 silk sutures to restore bowel continuity.[4]
-
For the Sham control group , transect the jejunum at a point corresponding to the middle of the resected segment in the SBS group and immediately perform re-anastomosis without removing any intestine.[10][12]
-
Gently return the intestines to the abdominal cavity.
-
Close the abdominal wall in two layers (peritoneum/muscle and skin).
-
-
Post-operative Care:
-
Administer subcutaneous sterile saline for fluid resuscitation.
-
House rats individually in clean cages placed on a heating pad during recovery.
-
Administer analgesics for 2-3 days post-surgery to manage pain.[1]
-
Provide a liquid diet for the first 3-5 days post-operatively to prevent intestinal obstruction, gradually reintroducing standard chow.[1]
-
Monitor body weight, food and water intake, and stool consistency daily. Common complications include weight loss, diarrhea, and dehydration.[2]
-
Protocol 2: this compound Administration
Materials:
-
This compound
-
Sterile vehicle (e.g., saline or as specified by the manufacturer)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Group Allocation: After a recovery period of 5-7 days, randomly assign the SBS rats to one of two groups:
-
SBS + Vehicle: Receives subcutaneous injections of the vehicle.
-
SBS + this compound: Receives subcutaneous injections of this compound.
-
The Sham-operated group will receive vehicle injections.
-
-
Dosing and Administration:
-
Reconstitute this compound according to the manufacturer's instructions.
-
Administer this compound via subcutaneous injection. Doses used in previous rat studies range from 80 to 400 nmol/kg, administered once daily.[13] A dose-response study may be necessary to determine the optimal dose.
-
The treatment period typically lasts for 14 to 21 days to allow for significant intestinal adaptation.
-
Protocol 3: Assessment of Intestinal Adaptation (Morphometry)
This protocol details the measurement of villus height and crypt depth, key indicators of structural adaptation.[12]
Procedure:
-
Tissue Collection: At the end of the treatment period, euthanize the rats.
-
Harvest 2-cm segments of the remnant small intestine (e.g., jejunum, 5 cm distal to the anastomosis; and ileum, 5 cm proximal to the ileocecal junction).
-
Flush the segments gently with cold saline and fix in 4% paraformaldehyde for 24 hours.[14]
-
Histological Processing:
-
Transfer fixed tissues to 70% ethanol.
-
Process tissues through graded alcohols and xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections and mount them on glass slides.[14]
-
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) using standard procedures.[14]
-
-
Microscopic Analysis:
-
Capture images of the stained sections using a light microscope with a digital camera.
-
Using image analysis software, measure the height of at least 10 well-oriented villi (from the villus-crypt junction to the villus tip) and the depth of 10 corresponding crypts for each intestinal segment per animal.[14]
-
Calculate the average villus height and crypt depth for each group.
-
Protocol 4: Assessment of Enterocyte Proliferation (Ki-67 Immunohistochemistry)
The Ki-67 protein is a marker of cellular proliferation, expressed during all active phases of the cell cycle.[15]
Procedure:
-
Tissue Preparation: Use paraffin-embedded sections prepared as described in Protocol 3.
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the sections.
-
Perform heat-induced antigen retrieval by incubating slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) at 95°C for 10-20 minutes.[15]
-
-
Immunostaining:
-
Block non-specific binding with a blocking serum (e.g., 5% goat serum) for 30-60 minutes.[15]
-
Incubate sections with a primary antibody against Ki-67 overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash and incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
-
Analysis:
-
Count the number of Ki-67 positive (brown-stained) nuclei and the total number of nuclei in at least 10 well-oriented crypts per animal.
-
Calculate the proliferation index as: (Number of Ki-67 positive cells / Total number of crypt cells) x 100.
-
Protocol 5: Assessment of Nutrient and Fluid Absorption
Metabolic balance studies are the gold standard for assessing intestinal absorption.[16]
Procedure:
-
Acclimatization: For the final 3-5 days of the treatment period, house rats individually in metabolic cages that allow for the separate collection of urine and feces.
-
Data Collection:
-
Precisely measure the amount of food and water consumed by each rat daily.
-
Collect all feces and urine produced over a 72-hour period.
-
-
Sample Analysis:
-
Measure the total volume and weight of urine and feces.
-
Determine the energy content of the provided food and the collected feces using bomb calorimetry.
-
-
Calculation:
-
Wet Weight Absorption ( g/day ): (Fluid Intake - Fecal & Urine Output).
-
Energy Absorption (kJ/day): (Energy Intake - Fecal Energy Output).[16]
-
Calculate the absorption for each animal and then the average for each experimental group.
-
Data Presentation
Quantitative data should be presented in a clear, tabular format. Values are typically expressed as Mean ± Standard Error of the Mean (SEM).
Table 1: Body Weight and Food Intake
| Parameter | Sham + Vehicle | SBS + Vehicle | SBS + this compound |
|---|---|---|---|
| Initial Body Weight (g) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Final Body Weight (g) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Daily Food Intake ( g/day ) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Intestinal Morphometry
| Parameter | Sham + Vehicle | SBS + Vehicle | SBS + this compound |
|---|---|---|---|
| Jejunum | |||
| Villus Height (µm) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Crypt Depth (µm) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Ileum | |||
| Villus Height (µm) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Crypt Depth (µm) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Enterocyte Proliferation
| Parameter | Sham + Vehicle | SBS + Vehicle | SBS + this compound |
|---|
| Ki-67 Proliferation Index (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 4: Nutrient and Fluid Absorption
| Parameter | Sham + Vehicle | SBS + Vehicle | SBS + this compound |
|---|---|---|---|
| Wet Weight Absorption ( g/day ) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Energy Absorption (kJ/day) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualizations
Caption: this compound signaling pathway in intestinal epithelial cells.
Caption: Overall experimental workflow from animal preparation to analysis.
Caption: Logical relationship and comparisons between study groups.
References
- 1. Animal models of gastrointestinal and liver diseases. Animal models of infant short bowel syndrome: translational relevance and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short Bowel Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. Short- versus Long-Term, Gender and Species Differences in the Intestinotrophic Effects of Long-Acting Glucagon-Like Peptide 2 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. reference.medscape.com [reference.medscape.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Endotoxemia inhibits intestinal adaptation in a rat model of short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fecal microbiota transplantation in a rodent model of short bowel syndrome: A therapeutic approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-fat diet impairs postresection intestinal adaptation in a rat model of short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intestinal Morphometric Changes Induced by a Western-Style Diet in Wistar Rats and GSPE Counter-Regulatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ki-67 Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Outcomes of this compound on intestinal absorption and parenteral support in patients with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Glepaglutide Efficacy in Preclinical Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glepaglutide is a long-acting analog of glucagon-like peptide-2 (GLP-2), a hormone that plays a crucial role in intestinal adaptation and nutrient absorption.[1][2] It is under development for the treatment of Short Bowel Syndrome (SBS), a condition characterized by a reduced intestinal surface area leading to malabsorption.[1][2][3] this compound works by binding to GLP-2 receptors, stimulating intestinal growth and enhancing the gut's ability to absorb nutrients and fluids.[1] These application notes provide detailed protocols for assessing the preclinical efficacy of this compound in rodent models of SBS, focusing on intestinal growth and adaptation.
Mechanism of Action: GLP-2 Receptor Signaling
This compound exerts its effects by activating the GLP-2 receptor, a G-protein coupled receptor.[4][5] This activation triggers a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][6] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn initiates downstream signaling through the PI3K/Akt and MAPK/ERK pathways. These pathways are critical for promoting cell proliferation, differentiation, and survival, ultimately leading to intestinal growth and enhanced absorptive capacity.[4][6]
Experimental Protocols
Rodent Model of Short Bowel Syndrome (SBS)
A common preclinical model to assess the efficacy of this compound is the rat model of SBS, induced by extensive small bowel resection.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments
-
Suture materials
-
Saline solution
-
This compound (or vehicle control)
-
Osmotic minipumps (for continuous infusion)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rats and prepare the abdominal area for aseptic surgery.
-
Laparotomy: Perform a midline laparotomy to expose the small intestine.
-
Bowel Resection: Induce SBS by resecting 75-80% of the small intestine, from the jejunum to the ileum.
-
Anastomosis: Perform an end-to-end anastomosis to restore bowel continuity.
-
Catheter and Pump Implantation: For continuous infusion studies, a catheter can be placed in the jugular vein, connected to a subcutaneously implanted osmotic minipump containing this compound or vehicle.
-
Closure: Close the abdominal incision in layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
This compound Administration
This compound can be administered via subcutaneous injection or continuous infusion.
-
Subcutaneous Injection: Administer this compound at doses ranging from 80 to 400 nmol/kg, once daily for a period of 7 to 14 days.
-
Continuous Infusion: Utilize osmotic minipumps to deliver a constant dose of this compound over the study period.
Assessment of Intestinal Adaptation
At the end of the treatment period, euthanize the animals and collect intestinal tissues for analysis.
a. Gross Morphological Analysis:
-
Excise the entire small intestine.
-
Measure the length and weight of the intestine.
-
Calculate the intestinal weight-to-length ratio.
b. Histological Analysis:
-
Fix intestinal segments in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Measure villus height and crypt depth using a calibrated microscope and image analysis software.[1][2][7]
c. Cell Proliferation Assay:
-
Administer Bromodeoxyuridine (BrdU) to the animals 2 hours before euthanasia.
-
Perform immunohistochemistry on intestinal sections using an anti-BrdU antibody.
-
Quantify the number of BrdU-positive cells per crypt to determine the crypt cell proliferation rate.
Experimental Workflow
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from preclinical studies assessing this compound efficacy.
Table 1: Effect of this compound on Small Intestinal Mass in Naive Rats
| Treatment Group | Dose (nmol/kg) | Duration | Change in Small Intestinal Mass (%) |
| Vehicle | - | 7 Days | Baseline |
| This compound | 80 | 7 Days | Increased |
| This compound | 400 | 7 Days | Significantly Increased |
| Vehicle | - | 14 Days | Baseline |
| This compound | 80 | 14 Days | Significantly Increased |
| This compound | 400 | 14 Days | Significantly Increased |
Data adapted from a study in naive Wistar rats. The increase is relative to the vehicle control group.
Table 2: Expected Effects of a GLP-2 Analog in a Rat SBS Model (7-Day Treatment)
| Parameter | Control (SBS + Vehicle) | GLP-2 Analog (SBS + Treatment) |
| Bowel Weight (g) | Lower | Increased |
| Villus Height (µm) | Reduced | Increased |
| Crypt Depth (µm) | Reduced | Increased |
| Crypt Cell Proliferation (cells/crypt) | Lower | Increased |
This table represents expected outcomes based on studies of GLP-2 analogs in rat models of SBS.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By utilizing a rodent model of Short Bowel Syndrome and assessing key parameters of intestinal adaptation, researchers can effectively determine the therapeutic potential of this promising GLP-2 analog. The provided data tables and diagrams offer a clear summary of the expected outcomes and the underlying mechanism of action, facilitating a comprehensive understanding of this compound's efficacy.
References
- 1. Effects of this compound, a long‐acting glucagon‐like peptide‐2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a long-acting glucagon-like peptide-2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glucagon.com [glucagon.com]
- 5. Glucagon-like peptide-2 receptor - Wikipedia [en.wikipedia.org]
- 6. glucagon.com [glucagon.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Glepaglutide in Human Plasma using LC-MS/MS
For Research, Scientific, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, and its two major active metabolites (M1 and M2) in human plasma. The method utilizes immunoaffinity extraction for sample cleanup and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This robust and sensitive method is suitable for pharmacokinetic and toxicokinetic studies in the drug development of this compound. The described method has a lower limit of quantification of 25.0 pmol/L for this compound and M1, and 50.0 pmol/L for M2.
Introduction
This compound is a novel GLP-2 analog developed for the treatment of short bowel syndrome (SBS).[1][2] It is a 39-amino acid peptide that differs from native GLP-2 by nine amino acid substitutions and a C-terminal tail of six lysines.[3] These modifications result in a significantly extended half-life, allowing for less frequent dosing.[4] Following subcutaneous administration, this compound is slowly released from the injection site, with its two main active metabolites, M1 and M2, accounting for the majority of the overall exposure.[4][5] Therefore, a sensitive and specific bioanalytical method is required to quantify the parent drug and its metabolites in plasma to accurately characterize its pharmacokinetic profile.
LC-MS/MS has become the gold standard for the bioanalysis of therapeutic peptides due to its high selectivity, sensitivity, and wide dynamic range.[6] This application note details a representative method for the simultaneous quantification of this compound, M1, and M2 in human plasma.
Signaling Pathway of this compound
This compound exerts its therapeutic effects by binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor located on intestinal enteroendocrine cells and enteric neurons.[7][8] Activation of the GLP-2R initiates a downstream signaling cascade primarily through the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[8] This leads to the activation of Protein Kinase A (PKA) and downstream effectors such as the cAMP-response element-binding protein (CREB) and AP-1, ultimately promoting intestinal growth, enhancing nutrient absorption, and reducing enterocyte apoptosis.[8][9]
This compound signaling cascade.
Experimental Protocols
Sample Collection and Handling
Venous blood samples should be collected in tubes containing K2EDTA and immediately placed on ice.[10] Plasma should be prepared within 15 minutes by centrifugation at 1200-1500 x g for 15 minutes at 4°C.[10] The resulting plasma samples should be stored at -70°C or lower until analysis.[10]
Representative Immunoaffinity Extraction Protocol
Disclaimer: The following is a representative protocol based on common practices for peptide immunoaffinity extraction. Optimization and validation are required for specific applications.
Materials:
-
Anti-glepaglutide monoclonal antibody-coated magnetic beads
-
Binding/Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST), pH 7.4
-
Elution Buffer: 0.1% Formic Acid in water
-
Neutralization Buffer: 1 M Ammonium Bicarbonate
-
Internal Standard (IS): Stable isotope-labeled this compound
Procedure:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add the internal standard.
-
Add 20 µL of equilibrated anti-glepaglutide magnetic beads to each sample.
-
Incubate for 1-2 hours at room temperature with gentle mixing to allow for binding.
-
Place the plate on a magnetic separator and discard the supernatant.
-
Wash the beads three times with 200 µL of Wash Buffer.
-
Elute the bound this compound and metabolites by adding 50 µL of Elution Buffer and incubating for 5-10 minutes.
-
Separate the beads with a magnet and transfer the eluate to a new plate.
-
Immediately neutralize the eluate with 10 µL of Neutralization Buffer.
-
The samples are now ready for LC-MS/MS analysis.
Representative LC-MS/MS Parameters
Disclaimer: The following are representative LC-MS/MS parameters for the analysis of large peptides. These parameters should be optimized for the specific instrument and application.
Liquid Chromatography:
| Parameter | Setting |
|---|---|
| Column | Waters ACQUITY UPLC Peptide BEH C18, 300Å, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 60°C |
| Injection Vol. | 10 µL |
| Gradient | 5% B to 60% B over 5 minutes, followed by a wash and re-equilibration |
Mass Spectrometry:
| Parameter | Setting |
|---|---|
| Instrument | Sciex Triple Quad™ 6500+ or equivalent |
| Ion Source | Turbo V™ with ESI Probe |
| Polarity | Positive |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | To be determined by infusion of pure standards for this compound, M1, and M2. Multiple reaction monitoring (MRM) of multiply-charged precursor ions to specific product ions should be optimized. |
Experimental Workflow
This compound quantification workflow.
Quantitative Data
The bioanalytical method for this compound, M1, and M2 was validated according to applicable guidelines.[3][5] The quantitative performance of the assay is summarized below.
| Analyte | LLOQ (pmol/L) | ULOQ (pmol/L) | Linearity (r²) Target | Accuracy (% Bias) Target | Precision (%CV) Target |
| This compound | 25.0[3][5] | 2500[3][5] | ≥ 0.99 | ± 15% (± 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Metabolite M1 | 25.0[3][5] | 2500[3][5] | ≥ 0.99 | ± 15% (± 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Metabolite M2 | 50.0[3][5] | 5000[3][5] | ≥ 0.99 | ± 15% (± 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. Accuracy and Precision targets are based on FDA and EMA guidelines for bioanalytical method validation.
Conclusion
This application note presents a comprehensive overview and a representative protocol for the quantification of this compound and its active metabolites, M1 and M2, in human plasma using immunoaffinity extraction and LC-MS/MS. The method is sensitive, specific, and suitable for supporting clinical and non-clinical studies in the development of this compound. The provided protocols and parameters serve as a strong foundation for researchers to establish and validate this bioanalytical assay in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, Safety, and Tolerability of this compound, a Long-Acting GLP-2 Analog, in Subjects with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glucagon.com [glucagon.com]
- 7. Glucagon-like peptide-2 receptor - Wikipedia [en.wikipedia.org]
- 8. glucagon.com [glucagon.com]
- 9. Identification of glucagon-like peptide-2 (GLP-2)-activated signaling pathways in baby hamster kidney fibroblasts expressing the rat GLP-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound, A Long-Acting Glucagon-Like Peptide-2 Analogue: A Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays for Screening GLP-2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone secreted from intestinal enteroendocrine L-cells. It plays a crucial role in regulating intestinal growth and function, making the GLP-2 receptor (GLP-2R) a significant therapeutic target for conditions like short bowel syndrome and inflammatory bowel disease. The GLP-2R is a member of the glucagon-secretin G protein-coupled receptor (GPCR) superfamily.[1][2] Activation of the GLP-2R primarily initiates a signal transduction cascade through the Gαs-coupled adenylate cyclase pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This canonical pathway involves the activation of Protein Kinase A (PKA) and the phosphorylation of the cAMP-response element binding protein (CREB), which in turn modulates the transcription of target genes.[3] Additionally, evidence suggests that GLP-2R can also couple to other signaling pathways, including those involving β-arrestin and the activation of extracellular signal-regulated kinase 1/2 (ERK1/2), which may be mediated by Gβγ subunits of G proteins.[1][5]
This document provides detailed application notes and protocols for three common in vitro cell-based assays used to screen and characterize GLP-2 receptor agonists:
-
cAMP Measurement Assays: Directly quantify the primary second messenger of GLP-2R activation.
-
Reporter Gene Assays: Measure the transcriptional activity downstream of GLP-2R signaling.
-
Calcium Flux Assays: Assess receptor activation through an alternative signaling pathway.
GLP-2 Receptor Signaling Pathways
The activation of the GLP-2 receptor can trigger multiple downstream signaling cascades. The primary and alternative pathways are depicted below.
Data Presentation: Potency of GLP-2 Receptor Agonists
The following table summarizes the in vitro potency (EC50) of various GLP-2 receptor agonists determined by different cell-based assays.
| Agonist | Assay Type | Cell Line | Potency (EC50) | Reference |
| Human GLP-2 | Reporter Gene (SEAP) | HEK293T | 308 pM | [6] |
| Human GLP-2 | cAMP Measurement | GLP2R Nomad Cell Line | 34.4 nM | [4] |
| l-GLP-2 | FRET-based cAMP | HEK293 expressing GLP-2R | 40.4 nM | [7] |
| d-GLP-2 | FRET-based cAMP | HEK293 expressing GLP-2R | 1417 nM | [7] |
| d-GLP-2 E33A | FRET-based cAMP | HEK293 expressing GLP-2R | 414 nM | [7] |
| d-GLP-2 E33A hydrazide | FRET-based cAMP | HEK293 expressing GLP-2R | 226 nM | [7] |
| l-GLP-2 | β-arrestin Recruitment | HEK293 | 88.7 nM | [7] |
| d-GLP-2 E33A hydrazide | β-arrestin Recruitment | HEK293 | 524.6 nM | [7] |
Experimental Protocols
cAMP Measurement Assay
This assay directly measures the accumulation of intracellular cAMP following GLP-2R activation.
Principle: GLP-2R agonists bind to and activate the receptor, leading to the activation of Gαs proteins.[4] This stimulates adenylyl cyclase to produce cAMP. The amount of cAMP produced is proportional to the agonist's potency and efficacy. Various detection methods can be used, including immunoassays (e.g., HTRF, ELISA) and biosensors.[4][8]
Experimental Workflow:
Detailed Protocol (using a LANCE® Ultra cAMP Kit): [9]
-
Cell Preparation:
-
Culture cells stably expressing the human GLP-2R (e.g., 1321N1 cells) in appropriate growth medium.[9]
-
Eighteen hours before the assay, plate the cells in medium without antibiotics.
-
On the day of the assay, detach cells gently, centrifuge, and resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4) at a concentration of 6.0 x 10^5 cells/mL for a 384-well format (aiming for 3,000 cells/well).[9]
-
-
Agonist Preparation:
-
Prepare a serial dilution of the GLP-2R agonists in Stimulation Buffer at 4 times the final desired concentration.
-
-
Assay Procedure (384-well format):
-
Add 3 µL of the 4x agonist dilutions to the appropriate wells of the assay plate.
-
Add 6 µL of the cell suspension to each well (for a final volume of 12 µL after antagonist addition, or perform agonist-only stimulation).
-
For antagonist screening, add 3 µL of 4x antagonist solution before adding the agonist.
-
Incubate the plate for 30 minutes at room temperature.[9]
-
-
cAMP Detection:
-
Prepare the 4X Eu-cAMP Tracer Working Solution and 4X ULight-anti-cAMP Working Solution according to the kit manufacturer's instructions.
-
Add 5 µL of 4X Eu-cAMP Tracer Working Solution to each well.
-
Add 5 µL of 4X ULight-anti-cAMP Working Solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the time-resolved fluorescence on a compatible plate reader (e.g., EnVision®).
-
Calculate the ratio of the fluorescence signals at the two emission wavelengths.
-
Plot the signal ratio against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene under the control of a cAMP-responsive element (CRE).
Principle: Activation of the GLP-2R/cAMP/PKA pathway leads to the phosphorylation of CREB.[3] Phosphorylated CREB binds to CREs in the promoter region of a co-transfected reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP), inducing its expression.[3][6] The amount of reporter protein produced is proportional to the level of receptor activation.
Experimental Workflow:
Detailed Protocol (using a Luciferase Reporter): [3]
-
Cell Preparation:
-
Agonist Preparation:
-
Prepare serial dilutions of the GLP-2R agonists in culture medium. For example, a 7-fold serial dilution starting from a high concentration.[3]
-
-
Cell Stimulation:
-
Add 50 µL of the diluted agonists to the respective wells.
-
Incubate the plate for 5 to 6 hours at 37°C with 5% CO2.[3]
-
-
Luciferase Detection:
-
Equilibrate the plate to room temperature.
-
Add a luciferase substrate solution (e.g., ONE-Glo™ Luciferase Assay System) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Calcium Flux Assay
While the primary GLP-2R signaling is through cAMP, some GPCRs can also mobilize intracellular calcium, often through coupling to Gαq or via Gβγ subunits activating phospholipase C. Although less common for GLP-2R, this assay can be used to investigate alternative signaling pathways.
Principle: Upon receptor activation that leads to an increase in intracellular calcium, a calcium-sensitive fluorescent dye loaded into the cells will exhibit an increase in fluorescence intensity. This change in fluorescence is measured in real-time to determine the kinetics and potency of receptor activation.
Experimental Workflow:
Detailed Protocol (General GPCR Protocol): [10][11]
-
Cell Preparation:
-
Seed cells expressing the GLP-2R (e.g., CHO-K1 or HEK293) in a 96- or 384-well black, clear-bottom plate and incubate overnight.[11]
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's instructions. This often includes an organic anion transporter inhibitor like probenecid to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.[11]
-
-
Agonist Preparation:
-
Prepare serial dilutions of the GLP-2R agonists in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
-
Data Acquisition:
-
Use a kinetic plate reader capable of automated liquid handling and fluorescence measurement (e.g., a FLIPR or FlexStation).
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
The instrument then automatically adds the agonist dilutions to the wells.
-
Immediately after agonist addition, continue to measure the fluorescence intensity kinetically for a period of 1-3 minutes to capture the transient calcium signal.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the peak response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
The choice of assay for screening GLP-2 receptor agonists depends on the specific research question. cAMP measurement assays provide a direct and robust readout of the canonical Gαs signaling pathway. Reporter gene assays offer an integrated readout of the downstream transcriptional consequences of this pathway and are well-suited for high-throughput screening. Calcium flux assays can be employed to investigate non-canonical signaling pathways. By utilizing these detailed protocols, researchers can effectively screen and characterize the pharmacological properties of novel GLP-2 receptor agonists, facilitating the development of new therapeutics for gastrointestinal and other related disorders.
References
- 1. The glucagon-like peptide-2 receptor C terminus modulates beta-arrestin-2 association but is dispensable for ligand-induced desensitization, endocytosis, and G-protein-dependent effector activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucagon-like peptide-2 receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. innoprot.com [innoprot.com]
- 5. academic.oup.com [academic.oup.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Computational Design of Potent and Selective d-Peptide Agonists of the Glucagon-like Peptide-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. altasciences.com [altasciences.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Small Molecule Glucagon-Like Peptide-1 Receptor Agonist S6 Stimulates Insulin Secretion From Rat Islets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histological Evaluation of Intestinal Morphology Following Glepaglutide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, is under investigation for the treatment of short bowel syndrome (SBS).[1][2] Its primary mechanism of action involves mimicking the endogenous hormone GLP-2, which is crucial for maintaining the integrity of the gut lining and promoting intestinal growth and function.[3] this compound binds to GLP-2 receptors, stimulating intracellular signaling pathways that lead to increased intestinal mucosal growth, enhanced nutrient absorption, and a potential reduction in the need for parenteral support in patients with SBS.[3][4][5]
The proadaptive effects of GLP-2 analogs like this compound manifest as significant changes in intestinal morphology. These include increased villus height, crypt depth, and overall epithelial surface area.[4][6] These structural changes are believed to be the basis for the observed improvements in intestinal absorptive function.[4][7] Therefore, accurate histological evaluation of intestinal tissue is paramount for assessing the efficacy of this compound and understanding its therapeutic effects.
These application notes provide detailed protocols for the key histological techniques used to evaluate the morphological changes in the intestine following this compound treatment.
Key Histological Parameters and Recommended Techniques
A comprehensive evaluation of this compound's effect on intestinal morphology should include the assessment of several key parameters. The following table summarizes these parameters and the recommended histological techniques.
| Histological Parameter | Recommended Technique(s) | Purpose |
| Intestinal Mucosal Architecture | Hematoxylin and Eosin (H&E) Staining | To visualize and measure general morphological features such as villus height, crypt depth, and mucosal thickness. |
| Cell Proliferation | Immunohistochemistry (IHC) for Ki-67 | To identify and quantify proliferating cells within the intestinal crypts, providing a direct measure of the trophic effects of this compound. |
| Apoptosis | TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay | To detect and quantify apoptotic cells, primarily at the villus tips, to assess changes in cell turnover. |
| Collagen Deposition | Sirius Red Staining | To visualize and quantify collagen fibers in the lamina propria and submucosa, which can indicate tissue remodeling. |
Experimental Protocols
Tissue Preparation and Processing
Proper tissue handling is critical for obtaining high-quality histological sections.
Protocol for Intestinal Tissue Collection and Fixation:
-
Excise intestinal segments of interest (e.g., jejunum, ileum).
-
Gently flush the lumen with cold phosphate-buffered saline (PBS) to remove contents.
-
For optimal orientation of villi and crypts, either employ the "Swiss roll" technique or the gut bundling technique.[8][9]
-
Immediately fix the tissue in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
After fixation, transfer the tissue to 70% ethanol for storage.
-
Process the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged glass slides.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. This compound meets primary endpoint in Phase 2 trial in patients with short bowel syndrome | santé log [santelog.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Effects of this compound, a long-acting glucagon-like peptide-2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound, A Long-Acting Glucagon-Like Peptide-2 Analogue: A Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound, a long‐acting glucagon‐like peptide‐2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Measuring Changes in Intestinal Permeability in Response to Glepaglutide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glepaglutide is a long-acting glucagon-like peptide-2 (GLP-2) analog developed for the treatment of short bowel syndrome (SBS).[1][2][3][4][5] GLP-2 is an endogenous peptide that plays a crucial role in intestinal adaptation and function.[6] Analogs of GLP-2, such as this compound and teduglutide, have been shown to improve intestinal absorption and reduce the need for parenteral support in patients with SBS.[2][7][8][9] One of the proposed mechanisms for this improved function is the enhancement of the intestinal barrier, leading to decreased permeability.[6][10][11] These application notes provide detailed protocols for assessing changes in intestinal permeability in response to this compound treatment in both preclinical and clinical research settings. While clinical data on this compound primarily focuses on outcomes like increased intestinal absorption and reduced fecal output, direct markers of intestinal permeability have also been considered in studies of GLP-2 analogs.[12][13][14]
Mechanism of Action: GLP-2 and Intestinal Barrier Function
GLP-2 exerts its effects on the intestinal epithelium indirectly. The GLP-2 receptor (GLP-2R) is not expressed on enterocytes but is found on enteric neurons and subepithelial myofibroblasts.[15][16][17] Upon binding of this compound to the GLP-2R, a signaling cascade is initiated, leading to the release of mediators that act on the intestinal epithelial cells. This signaling promotes cell proliferation, increases villus height, and enhances the integrity of the intestinal barrier.[10][11][18] The phosphatidylinositol 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) signaling pathway has been implicated in the GLP-2-mediated upregulation of tight junction proteins, such as occludin, claudin-1, and zonula occludens-1 (ZO-1), which are critical for maintaining low intestinal permeability.[18]
Signaling Pathway of this compound in Enhancing Intestinal Barrier Function
Caption: this compound signaling pathway enhancing intestinal barrier function.
Experimental Protocols
In Vivo Measurement of Intestinal Permeability in Animal Models
This protocol describes the use of fluorescein isothiocyanate-dextran (FITC-dextran) to assess intestinal permeability in mice.
Experimental Workflow: In Vivo FITC-Dextran Assay
Caption: Workflow for the in vivo FITC-dextran intestinal permeability assay.
Materials:
-
This compound
-
Vehicle control (e.g., sterile saline)
-
FITC-dextran (4 kDa, Sigma-Aldrich)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Gavage needles
-
Microcentrifuge
-
Fluorometer/plate reader
Procedure:
-
Animal Treatment: Administer this compound or vehicle control to mice according to the study design (e.g., daily subcutaneous injections for a specified period).
-
Fasting: Fast the mice for 4-6 hours before the assay, with free access to water.[19]
-
FITC-Dextran Administration: Prepare an 80 mg/mL solution of FITC-dextran in sterile PBS.[20] Administer 150 µL of the FITC-dextran solution via oral gavage.[20]
-
Blood Collection: At a predetermined time point (e.g., 4 hours) after gavage, anesthetize the mice and collect blood via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes.[19]
-
Plasma Separation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.[21]
-
Fluorescence Measurement: Dilute the plasma samples (e.g., 1:4) in PBS.[20] Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[20][22]
-
Quantification: Generate a standard curve using known concentrations of FITC-dextran to determine the concentration in the plasma samples.[22]
Data Presentation:
| Treatment Group | N | Plasma FITC-Dextran (µg/mL) |
| Vehicle Control | 10 | Mean ± SEM |
| This compound (Dose 1) | 10 | Mean ± SEM |
| This compound (Dose 2) | 10 | Mean ± SEM |
In Vitro Measurement of Intestinal Permeability using Caco-2 Cell Monolayers
This protocol details the use of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, to assess paracellular permeability.
Experimental Workflow: In Vitro Caco-2 Permeability Assay
Caption: Workflow for the in vitro Caco-2 cell intestinal permeability assay.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
This compound
-
Permeability marker (e.g., Lucifer Yellow or FITC-dextran)
-
Hanks' Balanced Salt Solution (HBSS)
-
TEER meter
-
Fluorometer/plate reader
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[23]
-
Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) using a TEER meter. Monolayers with TEER values >200 Ω·cm² are typically considered suitable for permeability studies.[24]
-
This compound Treatment: Treat the Caco-2 monolayers with different concentrations of this compound added to the basolateral compartment for a specified duration.
-
Permeability Assay:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the permeability marker (e.g., 100 µM Lucifer Yellow) to the apical compartment.
-
Add fresh HBSS to the basolateral compartment.
-
Incubate at 37°C.
-
Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Quantification: Measure the concentration of the permeability marker in the basolateral samples using a fluorometer.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux rate of the marker across the monolayer.
-
A is the surface area of the Transwell insert.
-
C0 is the initial concentration of the marker in the apical compartment.
-
-
Data Presentation:
| Treatment Group | N | TEER (Ω·cm²) | Papp (x 10⁻⁶ cm/s) |
| Vehicle Control | 6 | Mean ± SEM | Mean ± SEM |
| This compound (Conc. 1) | 6 | Mean ± SEM | Mean ± SEM |
| This compound (Conc. 2) | 6 | Mean ± SEM | Mean ± SEM |
Ex Vivo Measurement of Intestinal Permeability using Ussing Chambers
This protocol allows for the assessment of intestinal permeability in freshly excised intestinal tissue segments.
Materials:
-
Intestinal tissue from treated and control animals
-
Ussing chamber system
-
Krebs-Ringer bicarbonate solution
-
Permeability markers (e.g., ⁵¹Cr-EDTA or FITC-dextran)
-
Scintillation counter or fluorometer
Procedure:
-
Tissue Preparation: Euthanize the animal and immediately excise a segment of the desired intestinal region (e.g., jejunum).[10] Place the tissue in ice-cold, oxygenated Krebs-Ringer solution.
-
Mounting in Ussing Chamber: Carefully mount the intestinal segment between the two halves of the Ussing chamber, separating the mucosal and serosal sides.[25][26][27][28]
-
Equilibration: Fill both chambers with oxygenated Krebs-Ringer solution maintained at 37°C. Allow the tissue to equilibrate.
-
Permeability Measurement:
-
Add the permeability marker to the mucosal (luminal) side.
-
Take samples from the serosal side at regular intervals (e.g., every 15 minutes for 2 hours).
-
-
Quantification: Measure the amount of the permeability marker that has crossed the tissue into the serosal chamber using a scintillation counter (for radiolabeled markers) or a fluorometer.
-
Calculation of Flux: Calculate the mucosal-to-serosal flux of the marker.
Data Presentation:
| Treatment Group | N | Tissue Conductance (mS/cm²) | Marker Flux (nmol/cm²/h) |
| Vehicle Control | 8 | Mean ± SEM | Mean ± SEM |
| This compound | 8 | Mean ± SEM | Mean ± SEM |
Expected Outcomes with GLP-2 Analogs
Based on studies with GLP-2 and its analogs, treatment is expected to decrease intestinal permeability.[10][11] This would be evidenced by:
-
In Vivo: A significant reduction in the plasma concentration of FITC-dextran in this compound-treated animals compared to controls.
-
In Vitro: An increase in TEER values and a decrease in the Papp of permeability markers in Caco-2 monolayers treated with this compound.
-
Ex Vivo: A decrease in tissue conductance and the mucosal-to-serosal flux of permeability markers in intestinal segments from this compound-treated animals.
Summary of Clinical Trial Data on this compound
While direct measures of intestinal permeability from this compound clinical trials are not extensively published, the overall findings from Phase 2 and 3 trials (EASE program) demonstrate improved intestinal function.[1][2][4][5]
| Endpoint | This compound Effect | Reference |
| Parenteral Support Volume | Significant reduction | [2][5] |
| Fecal Output | Significant reduction | [2] |
| Intestinal Wet Weight Absorption | Increase | [2] |
| Plasma Citrulline (marker of enterocyte mass) | Significant increase | [12][13] |
| Gene Expression (Tight Junctions) | No significant changes reported | [12] |
The protocols outlined in these application notes provide robust methods for assessing the effects of this compound on intestinal permeability. While clinical evidence strongly supports the role of this compound in enhancing intestinal absorptive function, further studies employing these direct permeability assays will be valuable in fully elucidating its mechanism of action on the intestinal barrier. The provided workflows and data presentation tables offer a framework for designing and reporting such investigations.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound-efficacy-and-safety-in-short-bowel-syndrome-patients-without-or-with-colon-in-continuity-results-of-ease-sbs-1-phase-3-trial - Ask this paper | Bohrium [bohrium.com]
- 3. This compound for Short Bowel Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. zealandpharma.com [zealandpharma.com]
- 5. This compound, a Long-Acting Glucagon-like Peptide-2 Analogue, Reduces Parenteral Support in Patients With Short Bowel Syndrome: A Phase 3 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. gut.bmj.com [gut.bmj.com]
- 8. Study of teduglutide effectiveness in parenteral nutrition-dependent short-bowel syndrome subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Teduglutide in short bowel syndrome patients: A way back to normal life? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucagon-like peptide-2 enhances intestinal epithelial barrier function of both transcellular and paracellular pathways in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Effects of this compound, a long-acting glucagon-like peptide-2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound, a long‐acting glucagon‐like peptide‐2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Glucagon-Like Peptide-2 and the Enteric Nervous System Are Components of Cell-Cell Communication Pathway Regulating Intestinal Na+/Glucose Co-transport [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Effects of Glucagon-like Peptide-2 on the Tight Junction and Barrier Function in IPEC-J2 Cells through Phosphatidylinositol 3-kinase–Protein Kinase B–Mammalian Target of Rapamycin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bowdish.ca [bowdish.ca]
- 20. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
- 22. cincinnatichildrens.org [cincinnatichildrens.org]
- 23. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 25. The Ussing chamber system for measuring intestinal permeability in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. physiologicinstruments.com [physiologicinstruments.com]
- 27. Functional Assessment of Intestinal Tight Junction Barrier and Ion Permeability in Native Tissue by Ussing Chamber Technique [jove.com]
- 28. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Autoinjector Formulation of Glepaglutide in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the Glepaglutide autoinjector formulation for subcutaneous administration in a research setting. This compound is a long-acting glucagon-like peptide-2 (GLP-2) analog developed for the treatment of short bowel syndrome (SBS). This document outlines the formulation characteristics, mechanism of action, and detailed protocols for preclinical evaluation.
Product Overview: this compound Autoinjector Formulation
This compound is supplied as a sterile, ready-to-use, stable aqueous solution in a fixed-dose autoinjector for subcutaneous administration[1][2]. This formulation is designed to improve ease of use and ensure accurate dosing in both clinical and preclinical settings.
Table 1: Formulation and Autoinjector Specifications
| Parameter | Specification | Source(s) |
| Active Ingredient | This compound | [1] |
| Formulation | Stable aqueous solution | [1] |
| pH | Approximately 6.6 to 7.4 | |
| Viscosity | 0.8 to 2.0 mPa/sec at 25°C | |
| Buffer | Histidine, Mesylate, or Acetate buffer | |
| Tonicity Modifier | Mannitol, Sucrose, Glycerol, or Sorbitol | |
| Autoinjector Type | Single-use, prefilled, disposable device | [3] |
| Administration Route | Subcutaneous (SC) | [1][3] |
| Typical Injection Volume | < 3 mL | [4] |
| Needle Gauge | 25-27 G (typical for SC autoinjectors) | [5][6] |
| Needle Length | 5/8 inch (typical for SC autoinjectors) | [6] |
| Storage | Store at 2-8°C. Do not freeze. |
Mechanism of Action: GLP-2 Receptor Signaling
This compound is an analog of the endogenous hormone GLP-2 and exerts its effects by binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor[7]. Activation of the GLP-2R in intestinal enteroendocrine cells and enteric neurons initiates a signaling cascade that promotes intestinal growth and enhances its absorptive capacity[7]. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP)[8]. Downstream signaling involves Protein Kinase A (PKA), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Mitogen-activated protein kinase (MAPK)/ERK pathways, ultimately leading to increased cell proliferation, differentiation, and inhibition of apoptosis in the intestinal epithelium.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. newcastle.edu.au [newcastle.edu.au]
- 6. research.regionh.dk [research.regionh.dk]
- 7. Effects of this compound, a long‐acting glucagon‐like peptide‐2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Plasma Citrulline as a Biomarker for Glepaglutide's Therapeutic Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, is an emerging therapeutic for Short Bowel Syndrome (SBS). It enhances intestinal absorption, thereby reducing or eliminating the need for parenteral support. A key biomarker for assessing the therapeutic efficacy of this compound is plasma citrulline. Citrulline, an amino acid primarily produced by enterocytes, serves as a quantitative marker of functional enterocyte mass. This document provides detailed application notes and protocols for utilizing plasma citrulline to monitor the therapeutic effect of this compound.
Mechanism of Action: this compound and Intestinal Adaptation
This compound functions by binding to the GLP-2 receptor, which is expressed on enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons.[1] Activation of this receptor initiates a signaling cascade that results in the local release of intestinal mediators, leading to increased intestinal absorptive capacity.[1] This process, known as intestinal adaptation, involves morphological and functional changes in the gut mucosa, including increased villus height, and crypt depth, which collectively expand the absorptive surface area. The increase in the number and function of enterocytes is directly reflected by a rise in plasma citrulline levels.
Data Presentation: this compound's Effect on Parenteral Support and Plasma Citrulline
Clinical trials have demonstrated this compound's efficacy in reducing parenteral support (PS) and increasing plasma citrulline concentrations in patients with SBS.
Table 1: Effect of this compound on Weekly Parenteral Support (PS) Volume in the EASE-1 Phase 3 Trial[2][3][4]
| Treatment Group (24 weeks) | Mean Change in Weekly PS Volume from Baseline (Liters/week) | p-value (vs. Placebo) |
| This compound 10 mg Twice Weekly | -5.13 | 0.0039 |
| This compound 10 mg Once Weekly | -3.13 | Not Statistically Significant |
| Placebo | -2.85 | - |
Table 2: Clinical Response and Enteral Autonomy in the EASE-1 Phase 3 Trial[2]
| Outcome | This compound 10 mg Twice Weekly | This compound 10 mg Once Weekly | Placebo |
| Clinical Response (≥20% reduction in weekly PS volume) | 65.7% | 45.7% | 38.9% |
| Enteral Autonomy (Complete weaning from PS) | 14% (5 patients) | 11% (4 patients) | 0% |
Table 3: Effect of this compound on Plasma Citrulline in a Phase 2 Trial[5][6][7]
| Treatment Group (3 weeks) | Mean Increase in Plasma Citrulline from Baseline (µmol/L) | p-value |
| This compound 10 mg Daily | 15.6 | 0.001 |
| This compound 1 mg Daily | 15.3 | 0.001 |
| This compound 0.1 mg Daily | No significant change | - |
In the phase 2 trial, trends toward an increase in villus height, crypt depth, and epithelium height were also observed in the 1 mg and 10 mg dose groups, correlating with the increase in plasma citrulline.[2][3][4]
Experimental Protocols
Protocol 1: Quantification of Plasma Citrulline using UPLC-MS/MS
This protocol is adapted from established methods for the rapid and robust quantification of plasma citrulline.
1. Materials and Reagents:
-
L-citrulline standard (Merck)
-
D7-citrulline (internal standard, CDN Isotopes)
-
Acetonitrile (ULC/MS grade, Biosolve BV)
-
Formic acid (ULC/MS grade, Biosolve BV)
-
Hydrochloric acid (0.1 mol/L)
-
Ultrapure water
-
Plasma samples collected in EDTA tubes
2. Sample Preparation:
-
To 10 µL of plasma, blank (water), or standard solution, add 50 µL of 0.1 mol/L HCl.
-
Add 1 mL of acetonitrile/water (9:1, v/v) containing the internal standard (D7-citrulline at 0.2 mg/L).
-
Vortex mix the solution thoroughly.
-
Centrifuge at 16,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
3. UPLC-MS/MS System and Conditions:
-
UPLC System: Waters ACQUITY UPLC system or equivalent.
-
Column: ACQUITY UPLC BEH HILIC, 2.1 mm x 100 mm, 1.7 µm particles.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient:
-
Initial: 90% B
-
0 - 2.5 min: Gradient to 55% B
-
2.5 - 3.5 min: 2% B
-
3.5 - 4.9 min: Return to 90% B
-
-
Flow Rate: 0.45 mL/min (unless otherwise specified in the gradient).
-
Injection Volume: 10 µL (full loop).
-
Mass Spectrometer: Waters TQD or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
L-citrulline (Quantitation): m/z 176 → 70
-
L-citrulline (Confirmation): m/z 176 → 113
-
D7-citrulline (Internal Standard): m/z 180 → 74
-
-
Dwell Time: 0.120 sec.
-
Cone Voltage: 20.0 V.
-
Collision Energy: 22 eV for m/z 176 → 70 and m/z 180 → 74; 15 eV for m/z 176 → 113.
4. Data Analysis:
-
Quantify L-citrulline concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Visualizations
References
- 1. Effect of Teduglutide, a Glucagon-like Peptide 2 Analog, on Citrulline Levels in Patients With Short Bowel Syndrome in Two Phase III Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a long‐acting glucagon‐like peptide‐2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a long-acting glucagon-like peptide-2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Metabolic Balance Studies to Determine Nutrient Absorption with Glepaglutide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, is a promising therapeutic for Short Bowel Syndrome (SBS).[1][2] SBS is a malabsorptive state often resulting from extensive intestinal resection.[3] this compound enhances intestinal absorption, thereby reducing dependence on parenteral support.[1][2][4] This document provides detailed application notes and protocols for conducting metabolic balance studies to quantify the effects of this compound on nutrient absorption in patients with SBS.
This compound mimics the action of native GLP-2, a hormone that plays a crucial role in intestinal adaptation and function.[1][5] By binding to GLP-2 receptors, this compound stimulates mucosal growth, enhances intestinal blood flow, and may slow gastrointestinal transit, all of which contribute to improved nutrient and fluid uptake.[6][7][8] Metabolic balance studies are the gold-standard method for directly assessing intestinal absorption of energy, macronutrients, and electrolytes.[5][9][10]
Mechanism of Action: GLP-2 Signaling Pathway
This compound exerts its effects by activating the GLP-2 receptor, a G protein-coupled receptor located on intestinal cells.[6] Upon binding, the receptor initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and enhanced absorptive function. The primary signaling pathways involved are the Protein Kinase A (PKA) pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[1][9][11]
References
- 1. Signaling mechanisms of glucagon-like peptide 2-induced intestinal epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. research.regionh.dk [research.regionh.dk]
- 5. The Long-term Effect on Intestinal Absorption and Safety of Treatment With this compound in Patients With Short Bowel Syndrome [ctv.veeva.com]
- 6. glucagon.com [glucagon.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound-efficacy-and-safety-in-short-bowel-syndrome-patients-without-or-with-colon-in-continuity-results-of-ease-sbs-1-phase-3-trial - Ask this paper | Bohrium [bohrium.com]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. Outcomes of this compound on intestinal absorption and parenteral support in patients with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming challenges in Glepaglutide formulation stability for research use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming formulation stability challenges when working with Glepaglutide for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation stability critical for research?
This compound is a long-acting analog of glucagon-like peptide-2 (GLP-2) developed for treating Short Bowel Syndrome (SBS).[1][2] Like other therapeutic peptides, its efficacy is dependent on maintaining its structural integrity. For research applications, formulation stability is paramount because physical and chemical degradation can lead to a loss of biological activity, the formation of immunogenic impurities, and inconsistent experimental results.[3][4] this compound has been designed with amino acid substitutions and a C-terminal lysine tail to be a stable, ready-to-use liquid formulation.[5]
Q2: What are the primary chemical and physical degradation pathways for this compound?
As a peptide, this compound is susceptible to several degradation pathways common to GLP-2 analogs:
-
Chemical Degradation:
-
Deamidation: The hydrolysis of the side-chain amide groups on asparagine (Asn) or glutamine (Gln) residues, leading to the formation of aspartic or glutamic acid. This process is highly dependent on pH and temperature.[6][7]
-
Oxidation: The modification of susceptible amino acid residues, particularly methionine (Met) and cysteine (Cys), in the presence of oxygen or reactive oxygen species.[4][7]
-
Hydrolysis: The cleavage of peptide bonds, which can occur at specific amino acid pairs (e.g., Asp-Pro) under acidic conditions.[7]
-
DPP-IV Cleavage: Although designed for longer action, GLP-2 analogs can be susceptible to cleavage by Dipeptidyl Peptidase-IV (DPP-IV), which removes the first two N-terminal amino acids.[8][9]
-
-
Physical Degradation:
-
Aggregation: The self-association of peptide molecules to form soluble or insoluble aggregates, which can be a major cause of reduced efficacy and potential immunogenicity.[3][4] Aggregation can be triggered by changes in pH, temperature, concentration, and agitation.[3][10]
-
Adsorption: The process where the peptide sticks to the surfaces of containers (e.g., glass vials, plastic tubes), leading to a decrease in the effective concentration of the solution.[7]
-
Q3: How do pH, temperature, and excipients influence the stability of a this compound formulation?
The stability of a peptide formulation is a multifactorial issue where pH, temperature, and excipients play interconnected roles.
-
pH: This is a critical factor.[10] A pH range of 3-5 is often preferred for peptide formulations to minimize deamidation.[10] For some peptides, higher pH values (e.g., 7.5-8.5) can accelerate deamidation and aggregation.[6] The optimal pH for a this compound solution must be carefully determined to balance solubility and minimize degradation rates.
-
Temperature: Higher temperatures accelerate most chemical degradation reactions, including deamidation, oxidation, and hydrolysis.[7] For long-term storage, frozen (-20°C or -80°C) or refrigerated (2-8°C) conditions are typically recommended.[11][12]
-
Excipients: These are inactive ingredients added to the formulation to enhance stability.[10] Their roles include:
-
Buffers (e.g., citrate, phosphate): To maintain the optimal pH.[10]
-
Sugars/Polyols (e.g., mannitol, sucrose): Act as cryoprotectants during freeze-drying and can help stabilize the peptide structure, reducing aggregation.[6][7]
-
Surfactants (e.g., Polysorbate 20/80): To prevent surface adsorption and reduce aggregation.[13]
-
Amino Acids (e.g., arginine, glycine): Can be used to inhibit aggregation and increase solubility.[11]
-
Troubleshooting Guide
Problem: My this compound solution appears cloudy or has visible precipitates after reconstitution or storage.
-
Possible Cause: This is likely due to peptide aggregation or precipitation. Aggregation can occur when the peptide's concentration is too high for the solution conditions, or if the pH of the buffer is close to the peptide's isoelectric point (pI), where its net charge is zero and solubility is minimal.[11]
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your buffer. If it is near the predicted pI of this compound, adjust the pH to be at least 1-2 units away from the pI.[11]
-
Reduce Concentration: Try preparing a more dilute solution. High peptide concentrations are a primary driver of aggregation.[3][4]
-
Incorporate Solubilizing Excipients: Consider adding excipients known to reduce aggregation, such as a low concentration of a non-ionic surfactant (e.g., 0.05% Tween 20) or a mixture of arginine and glutamate.[11][13]
-
Review Storage Conditions: Ensure the solution was not subjected to repeated freeze-thaw cycles or vigorous agitation, both of which can induce aggregation. Store at a constant, appropriate temperature (e.g., 4°C for short-term use).[11]
-
Problem: I am observing a progressive loss of this compound's biological activity in my cell-based assays.
-
Possible Cause: A loss of potency often points to chemical degradation (e.g., deamidation, oxidation) or the formation of inactive aggregates.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Peptides in aqueous solutions have limited stability.[10] Prepare solutions fresh before each experiment or use them within a validated timeframe. For stock solutions, aliquot and freeze at -80°C to avoid multiple freeze-thaw cycles.[11]
-
Protect from Oxidation: If your buffer doesn't contain antioxidants and the peptide is susceptible to oxidation, consider preparing it in a deoxygenated buffer.
-
Analyze for Degradation: Use analytical techniques like RP-HPLC to check for the appearance of new peaks corresponding to degradation products.[14][15] Use SEC-HPLC to check for the presence of soluble aggregates.[14]
-
Verify Peptide Handling: Ensure proper handling techniques are used, such as using low-protein-binding tubes and pipette tips to minimize loss due to surface adsorption.
-
Problem: My RP-HPLC analysis shows new peaks appearing over time.
-
Possible Cause: The appearance of new peaks that increase in area over time is a clear indicator of chemical degradation. The retention time of these new peaks can provide clues to the nature of the degradation.
-
Troubleshooting Steps:
-
Characterize the Impurities: If possible, use mass spectrometry (LC-MS) to determine the molecular weight of the species in the new peaks.[14][16] An increase in mass may suggest oxidation, while no change in mass could indicate isomerization (a common result of deamidation).
-
Perform Forced Degradation: To confirm the identity of the degradants, perform a forced degradation study. Exposing the this compound formulation to stress conditions (acid, base, oxidation, heat) can accelerate the formation of specific degradation products, helping to identify the peaks seen in your stability samples.[16]
-
Optimize Formulation: Based on the identified degradation pathway, adjust the formulation. If oxidation is the issue, add an antioxidant or remove headspace oxygen. If deamidation is prevalent, optimize the solution's pH.[6][10]
-
Data Presentation
Table 1: Influence of pH on Common Peptide Degradation Pathways
| Degradation Pathway | Acidic pH (e.g., 3-5) | Neutral pH (e.g., 6-8) | Basic pH (e.g., >8) |
| Deamidation | Minimized, proceeds via direct hydrolysis.[3][4] | Rate increases, proceeds via cyclic imide intermediate.[6] | Rate is significantly increased.[3][6] |
| Oxidation | Generally slower. | Rate can increase, especially for Met and Cys.[6] | Can be accelerated. |
| Hydrolysis (Peptide Bond) | Increased risk at specific sites (e.g., Asp-Pro).[7] | Generally stable. | Increased risk of β-elimination.[3][4] |
| Aggregation | Can be low if pH is far from pI. | Often highest near the isoelectric point (pI).[10] | Can be low if pH is far from pI. |
Table 2: Common Excipients for Peptide Formulations and Their Functions
| Excipient Class | Examples | Primary Function(s) |
| Buffering Agents | Phosphate, Citrate, Acetate | Maintain pH, minimize pH-dependent degradation.[10] |
| Tonicity Modifiers | Sodium Chloride, Mannitol | Adjust the tonicity of parenteral formulations. |
| Bulking Agents | Mannitol, Sucrose, Glycine | Provide structure to lyophilized cakes.[6] |
| Stabilizers/Lyoprotectants | Sucrose, Trehalose, Mannitol | Protect against aggregation during freezing and drying.[6][7] |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce aggregation and prevent surface adsorption.[13] |
| Antioxidants | Methionine, Ascorbic Acid | Inhibit oxidative degradation. |
| Solubility Enhancers | Arginine, Histidine | Increase peptide solubility and reduce aggregation.[11] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting chemical degradants.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 280 nm.
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20% to 60% B (linear gradient)
-
35-40 min: 60% to 90% B
-
40-45 min: Hold at 90% B
-
45-50 min: 90% to 20% B
-
50-60 min: Re-equilibrate at 20% B
-
-
Sample Preparation: Dilute this compound stock solution to a final concentration of 0.5-1.0 mg/mL in Mobile Phase A.
-
Analysis: Inject 20 µL of the sample. Integrate peaks and calculate purity as the percentage of the main peak area relative to the total peak area. Monitor the growth of impurity peaks over time.
Protocol 2: SEC-HPLC Method for Aggregate Analysis
This protocol is designed to separate and quantify soluble aggregates.
-
Instrumentation: HPLC system with UV or fluorescence detector.
-
Column: Size-Exclusion column suitable for peptides (e.g., 300 Å pore size).
-
Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 220 nm or 280 nm.
-
Sample Preparation: Dilute this compound stock to 1.0 mg/mL in the mobile phase.
-
Analysis: Inject 50 µL of the sample. Aggregates (dimers, trimers, etc.) will elute earlier than the monomeric peptide. Quantify by peak area percentage.
Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. zealandpharma.com [zealandpharma.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Safety, and Tolerability of this compound, a Long-Acting GLP-2 Analog, in Subjects with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 8. In vivo and in vitro degradation of glucagon-like peptide-2 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. biomedgrid.com [biomedgrid.com]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. The Analytical Scientist | Analysis and Characterization of GLP-1 Peptides [theanalyticalscientist.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. agilent.com [agilent.com]
Mitigating injection site reactions in animal studies with Glepaglutide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glepaglutide in animal studies, with a focus on mitigating injection site reactions (ISRs).
Troubleshooting Guide: Injection Site Reactions (ISRs)
Issue: Observation of injection site reactions such as erythema (redness), edema (swelling), or behavioral signs of pain/irritation in study animals following subcutaneous administration of this compound.
Immediate Troubleshooting Steps
-
Assess and Score the Reaction: Systematically evaluate the injection site at predefined time points post-administration. Use a standardized scoring system for erythema and edema.
-
Review Injection Technique: Ensure adherence to best practices for subcutaneous injections in the specific animal model.[1][2][3][4]
-
Check Formulation Preparation: Verify that the this compound formulation was prepared correctly, including pH, concentration, and excipient composition.
-
Consult a Veterinarian: For severe or unexpected reactions, consult with the study veterinarian immediately.
Investigative Workflow for Persistent ISRs
If ISRs persist after reviewing basic procedures, a more in-depth investigation is warranted. The following workflow can help identify and address the root cause.
References
Addressing variability in animal models of short bowel syndrome for Glepaglutide research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in animal models of short bowel syndrome (SBS) for researchers, scientists, and drug development professionals working with Glepaglutide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high mortality rates in our rat SBS model post-surgery. What are the common causes and how can we mitigate them?
A: High mortality in rat SBS models is a significant challenge. Key factors include:
-
Surgical Technique: Improper anastomosis can lead to leakage and peritonitis. Ensure a meticulous, single-layer, end-to-end anastomosis with fine sutures (e.g., 7-0 braid sutures).[1]
-
Nutritional Support: Rats with extensive bowel resection (≥75%) often experience severe weight loss and malabsorption, leading to death if only fed orally.[2][3] Post-operative parenteral nutrition (PN) may be necessary to meet nutritional needs and support adaptation.
-
Sepsis: Endotoxemia is a common complication that can inhibit intestinal adaptation and increase mortality.[4] Strict aseptic surgical techniques are crucial. Prophylactic antibiotics can be considered, but their impact on the microbiome should be noted.
-
Dehydration and Electrolyte Imbalance: Significant fluid and electrolyte loss occurs, especially with the removal of the colon.[2] Subcutaneous or intravenous fluid administration may be required in the immediate post-operative period.
Troubleshooting Checklist:
-
Review and refine surgical and anastomosis techniques.
-
Implement a post-operative nutritional support protocol (e.g., PN).
-
Ensure strict aseptic conditions during surgery.
-
Monitor for and correct dehydration and electrolyte imbalances.
Q2: There is significant variability in the degree of intestinal adaptation in our porcine SBS model. What factors could be contributing to this?
A: Variability in porcine models is a known issue.[5] Key contributors include:
-
Animal-to-Animal Variation: Inherent biological differences between animals can lead to varied responses.[5]
-
Intestinal Length: The absolute remaining length of the small intestine can vary between animals even with a standardized percentage resection, which can impact outcomes.[6]
-
Surgical Modifications: The specific segments of the intestine resected (proximal vs. distal) and whether the ileocecal valve is removed can significantly impact adaptation.[3]
-
Post-operative Complications: Subclinical infections or variations in feed intake can affect the adaptive response.
-
Diet: The composition of the enteral and/or parenteral nutrition provided post-operatively plays a crucial role in intestinal adaptation.
Strategies to Reduce Variability:
-
Use a sufficient number of animals to account for individual variation.
-
Precisely document the length of the remaining intestine for each animal.
-
Standardize the surgical procedure, including the specific intestinal segments to be resected.
-
Closely monitor animals for any signs of complications and provide consistent post-operative care.
-
Maintain a consistent and well-defined nutritional regimen for all animals in the study.
Q3: We are not observing the expected intestinotrophic effects of this compound in our animal model. What could be the reason?
A: Several factors could contribute to a lack of expected response to this compound:
-
Dosage and Administration: Ensure the correct dosage is being administered. This compound is typically given via subcutaneous injection.[7][8] In rats, doses around 400 nmol/kg have shown efficacy.[7] For clinical studies in humans, doses of 1 mg and 10 mg have been effective.[9][10]
-
Timing of Administration: The timing of this compound administration relative to the induction of SBS may be important. Both co-treatment (administered at the time of insult) and post-treatment regimens have been shown to be effective in a rat model of intestinal inflammation.[7]
-
Severity of the Model: In extremely severe models with very short remaining bowel, the number of GLP-2 receptors may be insufficient for a robust response.
-
Confounding Factors: Underlying infections or severe malnutrition can impair the animal's ability to respond to therapy.[4]
Troubleshooting Steps:
-
Verify the concentration and dosage of your this compound preparation.
-
Review your administration technique to ensure consistent delivery.
-
Consider adjusting the timing of the first dose relative to surgery.
-
Assess the overall health status of the animals to rule out confounding factors.
Quantitative Data on this compound Effects
The following tables summarize the quantitative effects of this compound observed in both preclinical and clinical studies.
Table 1: Effects of this compound on Intestinal Morphology in Animal Models
| Animal Model | Treatment Group | Change in Small Intestinal Mass | Change in Villus Height | Change in Crypt Depth | Reference |
| Naive Wistar Rats | This compound (80 & 400 nmol/kg) | Significant increase | Not Reported | Not Reported | [7] |
| Preterm Pigs with SBS | GLP-2 Infusion (3.5 µg/kg/h) | 50% increase in epithelial volume | Not Reported | Not Reported | [11] |
Table 2: Effects of this compound on Functional and Biomarker Parameters in Human SBS Patients
| Parameter | This compound Dose | Mean Change from Baseline | P-value | Reference |
| Fecal Wet Weight Output | 1 mg/day | -592 g/day | 0.002 | [10] |
| 10 mg/day | -833 g/day | 0.0002 | [10] | |
| Plasma Citrulline | 1 mg/day | +15.3 µmol/L | 0.001 | [9] |
| 10 mg/day | +15.6 µmol/L | 0.001 | [9] | |
| Intestinal Wet Weight Absorption | 10 mg once weekly | +398 g/day | 0.0585 | [6][12] |
| Energy Absorption | 10 mg once weekly | +1038 kJ/day | 0.0215 | [6][12] |
| Parenteral Support Volume | 10 mg once weekly | -800 mL/day (at 52 weeks) | 0.0106 | [6][12] |
Experimental Protocols
Rat Model of 75% Small Bowel Resection
This protocol describes a common method for inducing SBS in rats.
-
Animal Preparation:
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the small intestine.
-
Identify the ligament of Treitz and the ileocecal junction.
-
Measure the total length of the small intestine.
-
Resect 75% of the small intestine, for example, from 75 cm proximal to the ileocecal junction, including the ileum and ileocecal junction.[1]
-
Perform an end-to-end jejuno-colonic anastomosis using 7-0 braided sutures.[1]
-
For sham-operated controls, perform a transection and re-anastomosis at a corresponding location without resection.[1]
-
Close the abdominal wall in layers.
-
-
Post-operative Care:
-
Provide adequate analgesia.
-
Monitor for signs of pain, distress, and infection.
-
Provide nutritional support as required (e.g., parenteral nutrition).
-
Monitor body weight and food/water intake daily.
-
Porcine Model of 75% Jejunoileal Resection
This protocol outlines a model for SBS in piglets that aims to avoid the need for parenteral nutrition.
-
Animal Preparation:
-
Surgical Procedure:
-
Induce and maintain anesthesia.
-
Perform a midline laparotomy.
-
Measure the small bowel from the Ligament of Treitz to the ileocecal valve.[4]
-
Perform a 75% small bowel resection, preserving a 5:1 ratio of proximal jejunum to distal ileum.[4]
-
Ligate the mesentery of the resected bowel.[4]
-
Create an end-to-end anastomosis.
-
Place a gastrostomy tube for post-operative enteral feeding.
-
Close the abdomen.
-
-
Post-operative Care:
-
Provide appropriate analgesia (e.g., buprenorphine).[15]
-
Initiate continuous enteral nutrition via the gastrostomy tube. A combination of 60% enteral formula and 40% oral pig chow has been shown to be effective.[4]
-
Monitor for complications such as diarrhea, dehydration, and weight loss.[6]
-
To minimize constipation, a common post-surgical issue, ensure adequate hydration and consider dietary fiber.[16]
-
This compound Administration Protocol (Rat Model)
-
Preparation:
-
Administration:
Visualizations
Caption: Experimental workflow for a rat model of Short Bowel Syndrome treated with this compound.
Caption: Simplified signaling pathway of this compound via the GLP-2 receptor.
References
- 1. Frontiers | Altered fecal microbiome and metabolome profiles in rat models of short bowel syndrome [frontiersin.org]
- 2. Total colectomy and massive small bowel resection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of gastrointestinal and liver diseases. Animal models of infant short bowel syndrome: translational relevance and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endotoxemia inhibits intestinal adaptation in a rat model of short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Spring-mediated distraction enterogenesis may alter the course of adaptation in porcine short bowel syndrome [frontiersin.org]
- 6. Outcomes and Perioperative Nutritional Management in a Porcine Model of Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Effects of this compound, a long‐acting glucagon‐like peptide‐2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glucagon-like peptide-2 induces rapid digestive adaptation following intestinal resection in preterm neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Outcomes of this compound on intestinal absorption and parenteral support in patients with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Severe Intestinal Dysbiosis in Rat Models of Short Bowel Syndrome with Ileocecal Resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fecal microbiota transplantation in a rodent model of short bowel syndrome: A therapeutic approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of an ambulatory piglet model for short bowel syndrome with ileo-colonic anastomosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanminipigassociation.com [americanminipigassociation.com]
Optimizing dosing regimens of Glepaglutide for maximal therapeutic effect in preclinical studies
Welcome to the technical support center for researchers utilizing Glepaglutide in preclinical studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize dosing regimens and achieve maximal therapeutic effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a long-acting analog of glucagon-like peptide-2 (GLP-2).[1][2] It functions by binding to and activating the GLP-2 receptor (GLP-2R), which is primarily expressed in the intestinal tract.[1][3][4] This activation triggers a series of downstream events that promote intestinal growth (intestinotrophic effects), enhance nutrient and fluid absorption, and improve intestinal barrier function.[3][4][5] The ultimate therapeutic goal is to increase the intestine's absorptive capacity.[1][5]
Q2: What are the key pharmacokinetic properties of this compound to consider when designing a dosing regimen?
A2: this compound has a significantly extended pharmacokinetic profile compared to native GLP-2.[4][6] After subcutaneous (SC) injection, it forms a depot from which two main active metabolites are slowly released.[6][7] These metabolites, along with the parent drug, contribute to the overall therapeutic effect and account for over 98% of the total drug exposure at steady state.[6][8] This slow release results in a long effective half-life, estimated to be between 88 and 124 hours in humans, supporting less frequent dosing schedules like once or twice weekly.[6][8]
| Parameter | Value (Human Data) | Implication for Preclinical Studies |
| Administration Route | Subcutaneous (SC) | SC injection is the intended clinical route and should be used in preclinical models for translational relevance.[2][9] |
| Half-life (effective) | ~88-124 hours | Allows for dosing intervals of several days (e.g., once or twice weekly) to maintain steady-state exposure.[6][8] |
| Key Contributors to Exposure | Two main active metabolites (M1, M2) | When measuring drug levels, it is crucial to quantify the parent drug and its active metabolites for a complete PK profile.[7] |
| Absorption | Slow release from SC depot | Cmax will be reached much later than with intravenous administration; this is a key feature of its long-acting nature.[6] |
Q3: What are some established preclinical dosing regimens for this compound in rats?
A3: Preclinical studies in Wistar rats have successfully used this compound to demonstrate both intestinotrophic and anti-inflammatory effects. The specific regimen depends on the experimental goal.
| Study Type | Animal Model | Dosing Regimen | Duration | Key Findings | Reference |
| Intestinotrophic Effect | Naive Wistar Rats | 80 nmol/kg or 400 nmol/kg, SC, once daily | 14 days | Significant increase in small intestinal mass.[3] | [3] |
| Anti-inflammatory (Co-treatment) | Indomethacin-induced inflammation in Wistar Rats | 400 nmol/kg, SC, twice daily | Concurrent with inflammation induction | Reduced severity of small intestinal inflammation.[3] | [3] |
| Anti-inflammatory (Post-treatment) | Indomethacin-induced inflammation in Wistar Rats | 400 nmol/kg, SC, twice daily | After inflammation onset | Reversed intestinal shortening and decreased inflammatory markers.[3] | [3] |
Troubleshooting Guide
Problem 1: High variability in experimental outcomes (e.g., intestinal weight, inflammatory markers) between animals in the same treatment group.
This is a common issue in in vivo studies. A systematic approach can help identify the source of variability.
Problem 2: The therapeutic effect of this compound appears lower than expected based on published data.
-
Possible Cause 1: Peptide Instability. this compound is designed for stability in aqueous solution, but improper storage or handling can degrade the peptide.[10]
-
Solution: Ensure the compound is stored at the recommended temperature and protected from light. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Use a validated method (e.g., HPLC) to confirm the purity and concentration of your stock solution.
-
-
Possible Cause 2: Suboptimal Dosing Regimen. The dose-response relationship may differ based on the specific animal model or the severity of the induced pathology.
-
Solution: Conduct a dose-ranging study. Based on published rat studies, consider testing doses between 80 and 400 nmol/kg.[3] Also, evaluate the dosing frequency. While this compound is long-acting, more severe models might benefit from more frequent administration (e.g., twice daily vs. once daily) to maintain higher trough concentrations.[3]
-
-
Possible Cause 3: Insufficient Treatment Duration. The intestinotrophic effects of GLP-2 analogs are time-dependent.
-
Solution: Ensure the treatment duration is sufficient for morphological changes to occur. In naive rats, effects were apparent after 7 days and increased by day 14.[3] Your experimental timeline should account for this biological process.
-
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study in Rodents
This protocol provides a general framework for assessing the PK profile of this compound.
Methodology:
-
Animal Model: Use male Wistar rats (or another appropriate rodent model), weighing 200-250g. Acclimate animals for at least one week.
-
Dosing: Prepare this compound in a sterile vehicle (e.g., phosphate-buffered saline). Administer a single subcutaneous injection at the desired dose.
-
Blood Collection: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA). A sparse sampling design is often used where different groups of animals are sampled at different time points.
-
Plasma Processing: Centrifuge blood samples (e.g., 1500 x g for 10 minutes at 4°C) to separate plasma.[11] Immediately store plasma samples at -80°C until analysis.[11]
-
Bioanalysis: Develop and validate a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of this compound and its two primary active metabolites (M1 and M2) in plasma.[7]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data.
Protocol 2: Intestinal Inflammation Model (Indomethacin-Induced)
This protocol is based on a published study assessing the anti-inflammatory effects of this compound.[3]
Methodology:
-
Animal Model: Male Wistar rats.
-
Inflammation Induction: Administer indomethacin (INDO) subcutaneously (e.g., 7 mg/kg) once daily for two consecutive days (Day 0 and Day 1) to induce small intestinal inflammation.[3]
-
Treatment Regimens:
-
Vehicle Group: Receives vehicle control (SC).
-
Co-treatment Group: this compound (e.g., 400 nmol/kg, SC, twice daily) is administered starting on Day 0 and continued throughout the study.[3]
-
Post-treatment Group: this compound (e.g., 400 nmol/kg, SC, twice daily) is administered starting on Day 2 (after inflammation is established) and continued throughout the study.[3]
-
-
Endpoint Assessment: Sacrifice animals at a predetermined time point (e.g., Day 4 or later).
-
Primary Endpoints:
-
Small Intestinal Mass & Length: Measure the wet weight and length of the small intestine as indicators of intestinal shortening and trophic effects.[3]
-
Inflammatory Markers: Measure concentrations of α-1-acid glycoprotein (α-1-AGP) and myeloperoxidase (MPO) in intestinal tissue homogenates to quantify inflammation.[3]
-
-
Data Analysis: Compare the endpoints between the vehicle, co-treatment, and post-treatment groups using appropriate statistical tests (e.g., ANOVA).
References
- 1. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. drugs.com [drugs.com]
- 3. This compound, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Pharmacokinetics of this compound, A Long-Acting Glucagon-Like Peptide-2 Analogue: A Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Safety, and Tolerability of this compound, a Long-Acting GLP-2 Analog, in Subjects with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound, A Long-Acting Glucagon-Like Peptide-2 Analogue: A Study in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Creating this compound, the First Long-Acting GLP-2 Analogue to Enable a Ready-to-Use Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
Technical Support Center: Glepaglutide Potency Determination via cAMP Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cyclic AMP (cAMP) assays to determine the potency of Glepaglutide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during cAMP assays for this compound potency determination in a question-and-answer format.
Q1: What is the mechanism of action of this compound that allows for a cAMP-based potency assay?
This compound is a long-acting analog of glucagon-like peptide-2 (GLP-2).[1][2][3][4] It functions by binding to and activating the GLP-2 receptor, which is predominantly found in the proximal small intestine.[1] The GLP-2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gαs subunit. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6][7] This increase in cAMP is the basis for measuring the biological activity and potency of this compound in vitro.[8][9]
Q2: I am observing a high background signal in my cAMP assay. What are the potential causes and solutions?
A high background signal can mask the specific response to this compound, leading to a poor assay window. Common causes and troubleshooting steps are outlined below.
| Potential Cause | Recommended Solution |
| High Basal cAMP Levels in Cells | Reduce cell seeding density.[10][11] Serum-starve cells for a few hours or overnight before the assay to reduce the influence of growth factors.[12] |
| Constitutive Receptor Activity | If the cell line has high constitutive activity of the GLP-2 receptor, consider reducing the incubation time with the stimulating agent.[12] |
| Reagent Contamination | Ensure all buffers and reagents are fresh and free from contamination.[13][14] Contamination of reagents with cAMP or other activators can lead to high background. |
| Incorrect Reagent Concentration | Titrate the concentration of the detection reagents (e.g., labeled cAMP, antibody) as recommended by the assay kit manufacturer.[7] |
| Insufficient Washing (for ELISA-based assays) | Increase the number and rigor of wash steps to remove unbound reagents.[13][14] |
Q3: My signal-to-noise ratio is low, making it difficult to determine a potent response. How can I improve this?
A low signal-to-noise ratio can result from either a weak signal or high background noise. Here are some strategies to enhance it.
| Potential Cause | Recommended Solution |
| Low Receptor Expression | Use a cell line with a higher expression of the GLP-2 receptor or consider generating a stable, high-expressing cell line.[10] |
| Rapid cAMP Degradation | Incorporate a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer to prevent the breakdown of cAMP.[6][12][15] |
| Suboptimal Cell Density | Optimize the cell number per well. Too few cells will produce a weak signal, while too many can lead to high background and a compressed assay window.[5][11] |
| Inadequate Stimulation Time | Optimize the incubation time with this compound to capture the peak cAMP response. |
| Detector Settings | Ensure the settings on your plate reader (e.g., gain, integration time) are optimized for the specific assay format (e.g., HTRF, luminescence).[16][17] |
Q4: I am seeing high variability between my replicates. What could be causing this and how can I minimize it?
High variability can compromise the accuracy and reproducibility of your potency determination.[18] Several factors can contribute to this issue.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating and use calibrated pipettes for dispensing. Automated cell dispensers can improve consistency. |
| Edge Effects on Assay Plate | Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile water or PBS to create a humidity barrier. |
| Inaccurate Pipetting of Compounds | Use calibrated pipettes and appropriate pipetting techniques. For dose-response curves, ensure accurate serial dilutions. |
| Cell Health and Passage Number | Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.[5] |
| Incomplete Cell Lysis | Ensure complete cell lysis to release all intracellular cAMP for detection. Optimize lysis buffer incubation time and agitation if necessary.[12] |
Experimental Protocols & Methodologies
Detailed Methodology for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay for this compound Potency
This protocol provides a general framework. Specific volumes and concentrations should be optimized for your particular cell line and reagents.
-
Cell Preparation:
-
Culture a stable cell line expressing the human GLP-2 receptor (e.g., HEK293 or CHO cells) under standard conditions.
-
On the day of the assay, harvest cells and resuspend them in assay buffer (e.g., HBSS with 25 mM HEPES and a PDE inhibitor like 0.5 mM IBMX).[15]
-
Determine cell density and viability. Adjust the cell suspension to the optimized seeding density.
-
-
Agonist Stimulation:
-
Prepare a serial dilution of this compound and a reference standard in the assay buffer.
-
Dispense the cell suspension into a 384-well white plate.
-
Add the diluted this compound or reference standard to the appropriate wells. Include wells for a positive control (e.g., a high concentration of a known agonist or forskolin) and a negative control (assay buffer only).
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).[15][19]
-
-
cAMP Detection (HTRF):
-
Following the manufacturer's protocol for your HTRF cAMP kit, prepare the detection reagents (e.g., anti-cAMP cryptate and cAMP-d2).[15]
-
Add the detection reagents to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow for the competitive binding reaction to reach equilibrium.[15]
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the ratio of the acceptor to donor signals and convert this to cAMP concentration using a standard curve run in parallel.[11]
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
The relative potency of the test sample is calculated by comparing its EC50 to that of the reference standard.[20]
-
Data Presentation
Table 1: Example of Cell Density Optimization on Assay Window
| Cell Density (cells/well) | Basal Signal (RFU) | Stimulated Signal (RFU) | S/B Ratio |
| 2,500 | 1500 | 9000 | 6.0 |
| 5,000 | 1800 | 18000 | 10.0 |
| 10,000 | 2500 | 20000 | 8.0 |
| 20,000 | 4000 | 21000 | 5.3 |
RFU: Relative Fluorescence Units; S/B: Signal-to-Background Ratio. The optimal cell density in this example is 5,000 cells/well, as it provides the largest signal-to-background ratio.
Table 2: Example Potency Data for this compound Batches
| Sample | EC50 (nM) | 95% Confidence Interval (nM) | Relative Potency (%) |
| Reference Standard | 1.25 | 1.05 - 1.48 | 100 |
| Batch A | 1.32 | 1.10 - 1.57 | 94.7 |
| Batch B | 1.19 | 0.99 - 1.42 | 105.0 |
| Batch C | 1.88 | 1.55 - 2.28 | 66.5 |
Relative potency is calculated as (EC50 of Reference Standard / EC50 of Test Sample) * 100.
Visualizations
Caption: this compound signaling pathway via the GLP-2 receptor.
Caption: General workflow for a cAMP-based potency assay.
Caption: Decision tree for troubleshooting common cAMP assay issues.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. zealandpharma.com [zealandpharma.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. This compound, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound, A Long-Acting Glucagon-Like Peptide-2 Analogue: A Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 14. arp1.com [arp1.com]
- 15. mdpi.com [mdpi.com]
- 16. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Large inherent variability in data derived from highly standardised cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. marinbio.com [marinbio.com]
Glepaglutide Off-Target Effects: A Technical Support Resource for Researchers
For Immediate Use by Drug Development Professionals, Scientists, and Researchers
This technical support center provides comprehensive guidance on interpreting potential off-target effects of Glepaglutide observed in long-term safety studies. This compound, a long-acting glucagon-like peptide-2 (GLP-2) analog, is under investigation for the treatment of Short Bowel Syndrome (SBS). While its primary therapeutic action is mediated through the GLP-2 receptor (GLP-2R) in the gut, understanding its potential interactions with other tissues and signaling pathways is critical for a complete safety assessment.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is designed to mimic the effects of native GLP-2, which primarily promotes intestinal growth and enhances nutrient absorption.[1] Its on-target effects are mediated through the GLP-2 receptor, leading to increased villus height, crypt depth, and improved intestinal barrier function. These effects are generally considered beneficial in the context of SBS.
Q2: What are the potential off-target sites for this compound?
A2: While the GLP-2 receptor is predominantly expressed in the gastrointestinal tract, studies have also detected its presence in other tissues, which could be potential sites for off-target effects. These include:
-
Central Nervous System (CNS): Specifically the hypothalamus and brainstem, where GLP-2R expression has been identified.[2][3][4][5] Activation of these receptors may influence feeding behavior and glucose homeostasis.[5][6]
-
Lungs: GLP-2R mRNA has been detected in lung tissue, although the functional significance of this is not yet fully understood.
-
Other Tissues: Some studies in mice have suggested low-level GLP-2R expression in the gallbladder, urinary bladder, mesenteric lymph nodes, and mesenteric fat.[7]
Q3: Have off-target effects been reported in clinical trials of this compound?
A3: To date, long-term safety data from this compound clinical trials have primarily reported adverse events consistent with its on-target gastrointestinal effects. These include injection site reactions, abdominal pain, nausea, and stoma complications. While no definitive off-target adverse events have been highlighted in published data, ongoing long-term safety studies (EASE 2 and EASE 3) will provide a more comprehensive safety profile.
Q4: Could this compound interact with other receptors?
A4: this compound is an analog of GLP-2 and is designed for high specificity to the GLP-2 receptor. The GLP-2 receptor shares approximately 50% amino acid identity with the GLP-1 receptor.[4] While this compound is expected to have high selectivity, comprehensive receptor screening is necessary to rule out potential cross-reactivity with the GLP-1 receptor and other related receptors, especially at higher concentrations.
Troubleshooting Guide for Unexpected Experimental Results
| Observed Issue | Potential Off-Target Explanation | Recommended Action |
| Unexpected changes in animal behavior (e.g., altered food intake, anxiety-like behavior) in preclinical studies. | Activation of GLP-2 receptors in the hypothalamus or brainstem could modulate neuronal circuits controlling appetite and behavior.[5] | 1. Measure food and water intake meticulously. 2. Conduct behavioral assays (e.g., open field test, elevated plus maze). 3. Consider in-situ hybridization or immunohistochemistry to confirm GLP-2R expression in relevant brain regions of the animal model. |
| Alterations in glucose metabolism or insulin sensitivity not attributable to changes in intestinal absorption. | Central GLP-2R activation can influence hepatic glucose production and insulin sensitivity.[5][6] | 1. Perform glucose and insulin tolerance tests. 2. Measure circulating levels of insulin, glucagon, and other metabolic hormones. 3. Investigate hepatic gene expression related to gluconeogenesis. |
| Unexplained respiratory effects in animal models. | While the function is unclear, GLP-2R expression in the lungs suggests a potential for direct effects. | 1. Monitor respiratory rate and lung function. 2. Perform histological examination of lung tissue. |
| Inconsistent results in cell-based assays using non-intestinal cell lines. | The cell line used may unexpectedly express the GLP-2 receptor, leading to a biological response. | 1. Verify the absence of GLP-2R expression in the cell line using RT-qPCR or Western blot. 2. Use a well-characterized cell line known to be GLP-2R negative as a control. |
Quantitative Data from Clinical Trials
The following table summarizes the most frequently reported adverse events from a Phase 3 clinical trial of this compound. It is important to note that these are generally considered to be related to the on-target mechanism of the drug.
| Adverse Event | This compound (Twice Weekly) | Placebo |
| Injection site reactions | High | Low |
| Gastrointestinal events | High | Moderate |
Note: This is a qualitative summary based on available public information. For detailed quantitative data, please refer to the specific clinical trial publications.
Experimental Protocols
Protocol 1: In Vitro Off-Target Liability Screening
This protocol outlines a recommended approach for assessing the off-target binding profile of this compound.
Objective: To identify potential off-target interactions of this compound with a broad panel of receptors, ion channels, and enzymes.
Methodology:
-
Panel Selection: Utilize a commercially available off-target liability panel (e.g., from Eurofins Discovery or Reaction Biology) that includes a comprehensive set of human receptors, transporters, enzymes, and ion channels.[8][9][10] The panel should include, at a minimum, other members of the glucagon receptor superfamily (e.g., GLP-1R, GIPR, GCGR).
-
Assay Format: Employ radioligand binding assays for receptors and transporters, and enzymatic or functional assays for enzymes and ion channels.
-
Test Concentrations: Screen this compound at a high concentration (e.g., 10 µM) to maximize the detection of potential off-target interactions.
-
Data Analysis: Calculate the percent inhibition or activation for each target. A significant interaction is typically defined as >50% inhibition or activation.
-
Follow-up Studies: For any identified "hits," perform concentration-response curves to determine the IC50 or EC50 value. This will help to assess the potency of the off-target interaction and determine if it is likely to be physiologically relevant at therapeutic concentrations.
Protocol 2: Assessing GLP-2 Receptor Expression in Tissues
Objective: To confirm the expression of the GLP-2 receptor in potential off-target tissues.
Methodology:
-
Tissue Procurement: Obtain human or animal tissue samples from the gastrointestinal tract (positive control), CNS (hypothalamus, brainstem), lungs, and other potential sites of interest.
-
RNA Extraction and RT-qPCR:
-
Extract total RNA from tissue samples.
-
Perform reverse transcription to generate cDNA.
-
Use validated primers specific for the GLP-2 receptor to perform quantitative PCR (qPCR).
-
Normalize GLP-2R expression to a stable housekeeping gene.
-
-
In Situ Hybridization (ISH) or Immunohistochemistry (IHC):
-
For cellular localization, perform ISH using a labeled probe specific for GLP-2R mRNA or IHC using a validated antibody against the GLP-2 receptor.
-
Visualize the cellular location of the receptor within the tissue architecture.
-
Visualizations
Caption: this compound activates the GLP-2R, leading to downstream signaling via PKA, PI3K/Akt/mTOR, and MAPK pathways.
Caption: A logical workflow for investigating potential off-target effects of this compound.
References
- 1. altasciences.com [altasciences.com]
- 2. glucagon.com [glucagon.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. glucagon.com [glucagon.com]
- 5. The CNS glucagon-like peptide-2 receptor in the control of energy balance and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CNS glucagon-like peptide-2 receptor in the control of energy balance and glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Localization of Glucagon-Like Peptide-2 Receptor Expression in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Strategies to improve the translational relevance of preclinical Glepaglutide studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical studies with Glepaglutide, aiming to improve their translational relevance.
Frequently Asked Questions (FAQs)
1. Animal Model Selection and Rationale
-
Q1: What are the most common animal models for preclinical Short Bowel Syndrome (SBS) studies, and what are their translational relevance?
A1: Rodent and piglet models are the most frequently used for studying SBS.
-
Rat Models: These are widely used due to their cost-effectiveness and the feasibility of genetic manipulation. Common surgical procedures involve resection of 70-80% of the small bowel.[1][2] Models with a jejuno-colonic anastomosis are particularly relevant for studying the role of the colon in intestinal adaptation.[1][3] However, it's important to note that rats can experience high mortality and significant weight loss post-surgery, especially with extensive resections.[2][4]
-
Mouse Models: Similar to rats, mice are cost-effective and allow for genetic studies. A 50% proximal small bowel resection is often sufficient to induce adaptive growth, with higher resection rates leading to increased morbidity without a greater adaptive response.[4]
-
Piglet Models: Neonatal piglets are considered highly translationally relevant, especially for pediatric SBS, due to similarities in their gastrointestinal physiology and development to humans. They are particularly useful for testing nutritional and surgical interventions.[4]
-
-
Q2: Should I choose a proximal or distal small bowel resection model?
A2: The choice depends on the specific research question. Distal small bowel resection, particularly including the ileum and ileocecal valve, results in more severe malabsorption and is often more clinically relevant to human SBS.[4] Proximal resections are also used and can effectively induce an adaptive response.[4]
2. Experimental Design and Procedures
-
Q3: What are the critical considerations for post-operative care in rodent SBS models to minimize mortality?
A3: High post-operative mortality is a significant challenge. Key considerations include:
-
Fluid and Electrolyte Balance: Provide subcutaneous or intraperitoneal fluids (e.g., saline, Ringer's lactate) immediately post-surgery and for the first few days to prevent dehydration.
-
Nutritional Support: A liquid or semi-solid diet that is easily digestible is crucial in the initial post-operative period.[5] Total parenteral nutrition (TPN) can be used but may require specialized techniques and can introduce complications.[4]
-
Analgesia: Adequate pain management is essential for animal welfare and to encourage feeding and mobility.
-
Thermoregulation: Maintain the animal's body temperature during and after surgery using heating pads or lamps.
-
Monitoring: Closely monitor for signs of distress, including weight loss, dehydration, diarrhea, and lethargy.[2]
-
-
Q4: How can I assess intestinal absorption in my preclinical model?
A4: Several methods can be employed:
-
Metabolic Balance Studies: This is the gold standard and involves meticulous measurement of nutrient intake and fecal/urinary output to determine net absorption.[6][7]
-
In Situ Intestinal Perfusion: This technique allows for the direct measurement of the absorption of specific nutrients or drugs from a defined segment of the intestine.[8][9][10][11]
-
Oral Gavage with Labeled Tracers: Administering a labeled nutrient (e.g., 14C-labeled glucose or fatty acids) and measuring its appearance in the blood provides a direct measure of absorption.[9][11][12]
-
Plasma Citrulline Levels: Citrulline is an amino acid produced by enterocytes, and its plasma concentration can be used as a biomarker for functional enterocyte mass.[13]
-
-
Q5: What are the key endpoints to measure the intestinotrophic effects of this compound?
A5: The primary endpoints to assess the growth-promoting effects of this compound include:
-
Small Intestinal Mass (Weight): An increase in the wet weight of the small intestine is a direct indicator of tissue growth.[14]
-
Small Intestinal Length: While less sensitive than weight, an increase in length can also be observed.
-
Histomorphometry: Microscopic analysis of intestinal sections to measure:
-
Villus Height: Increased villus height expands the absorptive surface area.
-
Crypt Depth: Deeper crypts indicate increased cell proliferation.
-
Epithelial Thickness: A thicker epithelial layer can enhance barrier function.[13]
-
-
3. Troubleshooting Common Issues
-
Q6: My SBS animals are losing more than 20% of their body weight in the first week post-surgery. What should I do?
A6: This is a critical situation that requires immediate intervention.
-
Increase Nutritional Support: If on a solid diet, switch to a highly palatable and energy-dense liquid or gel diet.[5] Consider supplemental gavage feeding if the animal is not eating voluntarily.
-
Enhance Hydration: Increase the frequency and volume of fluid administration.
-
Rule out Complications: Assess for signs of infection (lethargy, fever), intestinal obstruction (bloating, lack of stool), or anastomotic leak. Consult with a veterinarian.
-
Refine Surgical Technique: In future studies, ensure meticulous surgical technique to minimize tissue trauma and ensure a patent anastomosis.
-
-
Q7: I am observing high variability in my histomorphological measurements (villus height, crypt depth). What are the potential causes and solutions?
A7: High variability can obscure true treatment effects.
-
Standardize Tissue Sampling: Always collect tissue from the same anatomical location in each animal (e.g., 5 cm distal to the ligament of Treitz for jejunum).
-
Proper Tissue Orientation: Ensure the tissue is correctly oriented during embedding to obtain true cross-sections of the villi and crypts. The "Swiss roll" technique can be useful for longitudinal analysis.[15]
-
Avoid Histological Artifacts: Improper fixation, processing, or sectioning can lead to tissue shrinkage, folding, or tearing, all of which can affect measurements.[16][17][18][19][20] Use a standardized fixation protocol and ensure sharp microtome blades.
-
Increase Sample Size: Measure a sufficient number of well-oriented villi and crypts per animal (e.g., 10-20) and average the values.
-
Blinded Analysis: The individual performing the measurements should be blinded to the treatment groups to avoid bias.
-
-
Q8: The intestinotrophic effects of this compound in my study are less pronounced than what is reported in the literature. What could be the reason?
A8: Several factors could contribute to this:
-
Dose and Dosing Frequency: Ensure the correct dose of this compound is being administered. Preclinical studies in rats have shown dose-dependent effects on intestinal mass.[14] The long-acting nature of this compound allows for less frequent dosing compared to native GLP-2.
-
Duration of Treatment: The intestinotrophic effects of this compound are time-dependent, with significant changes observed after at least 7 days of treatment in rats.[14]
-
Animal Model and Severity of SBS: The magnitude of the response can depend on the extent of intestinal resection and the specific animal model used.
-
Dietary Composition: The composition of the post-operative diet can influence the degree of intestinal adaptation and the response to GLP-2 analogs.
-
Drug Stability and Handling: Ensure that the this compound solution is properly stored and handled to maintain its bioactivity.
-
Quantitative Data from Preclinical this compound Studies
| Animal Model | This compound Dose | Treatment Duration | Key Findings | Reference |
| Naive Wistar Rats | 80 nmol/kg/day | 7 and 14 days | Significant increase in small intestinal mass. | [14] |
| Naive Wistar Rats | 400 nmol/kg/day | 7 and 14 days | Dose-dependent, significant increase in small intestinal mass, with effects plateauing after 7 days. | [14] |
| Wistar Rats with Indomethacin-induced Enteritis | 400 nmol/kg, twice daily (co-treatment) | During active inflammation | Decreased acute body weight loss, reversed small intestinal shortening, and reduced inflammatory markers (ileal α-1-AGP and MPO). | [14] |
| Wistar Rats with Indomethacin-induced Enteritis | 400 nmol/kg, twice daily (post-treatment) | After inflammation onset | Reversed small intestinal shortening and decreased inflammatory markers (jejunal and ileal α-1-AGP and jejunal MPO). | [14] |
Experimental Protocols
1. Surgical Creation of a Rat Model of Short Bowel Syndrome (80% Resection)
-
Anesthesia: Anesthetize male Wistar rats (or other appropriate strain) with isoflurane (2.5% for induction, 1.5-2% for maintenance).[1][3]
-
Surgical Preparation: Place the anesthetized rat on a heated surgical board to maintain body temperature. Shave the abdomen and sterilize the surgical area with an appropriate antiseptic.
-
Laparotomy: Make a midline laparotomy to expose the abdominal cavity.
-
Intestinal Identification: Gently exteriorize the small intestine and identify the ligament of Treitz (the junction of the duodenum and jejunum) and the cecum.
-
Resection:
-
Measure the total length of the small intestine from the ligament of Treitz to the cecum.
-
For an 80% resection, preserve approximately 25 cm of the proximal jejunum distal to the ligament of Treitz and a portion of the distal colon.[1][3]
-
Ligate the mesenteric blood vessels supplying the segment of the intestine to be resected.
-
Transect the intestine at the predetermined proximal and distal points.
-
-
Anastomosis: Create an end-to-end jejuno-colonic anastomosis using fine, absorbable sutures (e.g., 7-0 or 8-0). Ensure the anastomosis is patent and without tension.
-
Closure: Return the intestine to the abdominal cavity. Close the abdominal wall in layers using absorbable sutures for the muscle and non-absorbable sutures or staples for the skin.
-
Post-operative Care: Provide fluid therapy, analgesia, and appropriate nutritional support as described in the FAQs.
2. Histomorphometric Analysis of the Small Intestine
-
Tissue Collection and Fixation:
-
At the end of the study, euthanize the animal and harvest the desired intestinal segment (e.g., jejunum).
-
Gently flush the lumen with cold phosphate-buffered saline (PBS).
-
Fix the tissue in 10% neutral buffered formalin for 24-48 hours.[15]
-
-
Tissue Processing and Embedding:
-
Process the fixed tissue through a graded series of ethanol for dehydration, clear with xylene, and embed in paraffin wax.[15] Ensure proper orientation of the tissue to allow for cross-sectional analysis of the villi and crypts.
-
-
Sectioning and Staining:
-
Image Acquisition and Analysis:
-
Capture high-resolution digital images of the stained sections using a light microscope equipped with a camera.
-
Using image analysis software (e.g., ImageJ), measure the following parameters on well-oriented villi and crypts:
-
Villus Height: Measure from the tip of the villus to the villus-crypt junction.
-
Crypt Depth: Measure from the villus-crypt junction to the base of the crypt.
-
-
Average the measurements from multiple villi and crypts per animal for statistical analysis.[15]
-
Visualizations
GLP-2 Receptor Signaling Pathway
Caption: GLP-2 receptor signaling cascade initiated by this compound.
Preclinical this compound Study Workflow
References
- 1. Fecal microbiota transplantation in a rodent model of short bowel syndrome: A therapeutic approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Model of Short Bowel Syndrome in Rodents in a Long-Term Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Fecal microbiota transplantation in a rodent model of short bowel syndrome: A therapeutic approach? [frontiersin.org]
- 4. Animal models of gastrointestinal and liver diseases. Animal models of infant short bowel syndrome: translational relevance and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase Kinase 3 Is Essential for Intestinal Cell Niche and Digestive Function [mdpi.com]
- 6. Outcomes of this compound on intestinal absorption and parenteral support in patients with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.regionh.dk [research.regionh.dk]
- 8. revistas.unav.edu [revistas.unav.edu]
- 9. Intestinal absorption of dietary fat from a liquid diet perfused in rats at a submaximum level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developments in Methods for Measuring the Intestinal Absorption of Nanoparticle-Bound Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Effects of this compound, a long-acting glucagon-like peptide-2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 16. studysmarter.co.uk [studysmarter.co.uk]
- 17. Common Artifacts and Remedies in Histological Preparations [scirp.org]
- 18. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. scirp.org [scirp.org]
- 21. [PDF] A guide to histomorphological evaluation of intestinal inflammation in mouse models. | Semantic Scholar [semanticscholar.org]
- 22. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glepaglutide Efficacy and Safety Data for Short Bowel Syndrome (SBS)
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the efficacy and safety data of Glepaglutide, particularly in light of the Complete Response Letter (CRL) issued by the U.S. Food and Drug Administration (FDA).
Frequently Asked Questions (FAQs)
Q1: What is the primary concern raised by the FDA regarding the this compound New Drug Application (NDA)?
A1: The FDA issued a Complete Response Letter (CRL) indicating that the NDA did not provide sufficient substantial evidence to establish the efficacy and safety of the intended marketable dose of this compound for adult patients with Short Bowel Syndrome (SBS) who are dependent on parenteral support (PS).[1][2][3] The FDA has recommended an additional clinical trial to provide further confirmatory evidence.[1][2][4][5][6]
Q2: Did the Phase 3 EASE 1 trial for this compound meet its primary endpoint?
A2: Yes, the EASE 1 trial met its primary endpoint for the twice-weekly dosing regimen.[7][8][9] Patients receiving 10 mg of this compound twice a week showed a statistically significant reduction in the weekly volume of parenteral support compared to the placebo group.[2][8][10] However, the once-weekly dosing arm, while showing a numeric reduction, did not achieve statistical significance.[2][5][6][11][12]
Q3: What is the mechanism of action for this compound?
A3: this compound is a long-acting analog of the naturally occurring glucagon-like peptide-2 (GLP-2).[13][14][15] It binds to GLP-2 receptors located on various intestinal cells, which in turn stimulates local mediators that increase the intestine's absorptive capacity for fluids and nutrients.[13][14] This action is intended to reduce or eliminate the need for parenteral support in patients with SBS.[14][15] Research also suggests that GLP-2 agonists like this compound may have anti-inflammatory and mucosal regenerative effects.[16]
Q4: What were the most commonly reported adverse events in the this compound clinical trials?
A4: The most frequently reported adverse events in the clinical trials were generally mild to moderate and included injection site reactions and gastrointestinal events such as nausea, abdominal pain, and vomiting.[7][17]
Troubleshooting Guide for Experimental Studies
This guide addresses potential issues researchers might encounter when designing or interpreting experiments related to this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in parenteral support reduction within the experimental group. | Differences in baseline patient characteristics (e.g., remaining bowel length, underlying disease etiology). Individual patient response to GLP-2 analogs can also vary. | Ensure stringent and well-defined inclusion/exclusion criteria for study participants. Stratify analysis by anatomical subgroups (e.g., with or without colon-in-continuity) to identify potential response patterns.[18] |
| Inconsistent results between different dosing regimens (e.g., once-weekly vs. twice-weekly). | The pharmacokinetic and pharmacodynamic profile of this compound may necessitate more frequent administration to maintain a therapeutic effect. | Conduct dose-ranging studies to establish the optimal dosing frequency and concentration for sustained efficacy. The EASE 1 trial results suggest that a twice-weekly administration is more effective than once-weekly.[2][8][11] |
| Difficulty in achieving enteral autonomy (complete weaning off parenteral support) in the study cohort. | The degree of intestinal failure and the remaining absorptive capacity of the gut are critical factors. Enteral autonomy is a high bar for efficacy. | While complete enteral autonomy is a significant outcome, also measure and report on clinically meaningful reductions in parenteral support volume and the number of infusion days per week, as these are also important patient benefits.[8][18] In the EASE 1 trial, 14% of patients on the twice-weekly dose achieved enteral autonomy compared to none in the placebo group.[7][8][18] |
Data Presentation
Table 1: Efficacy Outcomes of the Phase 3 EASE 1 Trial at 24 Weeks
| Outcome Measure | This compound (10 mg Twice-Weekly) | This compound (10 mg Once-Weekly) | Placebo |
| Mean Reduction in Weekly PS Volume from Baseline | 5.13 Liters/week[7][8][10] | 3.13 Liters/week[10][11] | 2.85 Liters/week[7][10] |
| Statistical Significance vs. Placebo (p-value) | p = 0.0039[8][10] | Not Statistically Significant[2][11] | N/A |
| Clinical Response Rate (>20% reduction in PS volume) | 65.7%[7][8][11] | 45.7%[7][10] | 38.9%[7][10] |
| Statistical Significance of Clinical Response vs. Placebo (p-value) | p = 0.0243[7][8][10] | Not Statistically Significant | N/A |
| Patients Achieving Enteral Autonomy | 14% (5 patients)[7][8][18] | 11%[18] | 0%[7][8][18] |
Table 2: Overview of Reported Adverse Events from Clinical Trials
| Adverse Event Category | Examples | Severity |
| Injection Site Reactions | Redness, swelling, pain at the injection site[7][17] | Mild to Moderate[17] |
| Gastrointestinal Events | Nausea, vomiting, abdominal pain, abdominal distension[17] | Mild to Moderate[17] |
| Other | Stoma complications, dizziness, polyuria, decreased appetite, peripheral edema, cough[17] | Mild to Moderate[17] |
Experimental Protocols
Phase 3 EASE 1 Clinical Trial Methodology
The EASE 1 study was a randomized, double-blind, placebo-controlled, international, parallel-group Phase 3 trial designed to evaluate the efficacy and safety of this compound in adult patients with Short Bowel Syndrome with Intestinal Failure (SBS-IF).[8][18]
-
Participants: The trial enrolled 106 adult patients with SBS-IF who required parenteral support for at least three days a week.[1][11]
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive subcutaneous injections of either 10 mg of this compound twice-weekly, 10 mg of this compound once-weekly, or a placebo for 24 weeks.[8][18]
-
Primary Endpoint: The primary endpoint was the absolute change in weekly parenteral support volume from baseline to week 24.[8][11]
-
Key Secondary Endpoints: Key secondary endpoints included the proportion of patients achieving a clinical response (defined as a ≥20% reduction in parenteral support volume), the proportion of patients achieving a reduction of at least one day per week of parenteral support, and the achievement of enteral autonomy (complete weaning from parenteral support).[8][18]
-
Data Collection: Parenteral support volume was adjusted based on mean urine volume from a 48-hour balance period exceeding baseline values by more than 10%.[8]
Visualizations
Caption: Mechanism of action of this compound as a GLP-2 analog.
Caption: Workflow of the Phase 3 EASE 1 clinical trial.
Caption: Troubleshooting logic for experimental variability.
References
- 1. hcplive.com [hcplive.com]
- 2. U.S. Food and Drug Administration issues Complete Response [globenewswire.com]
- 3. FDA Issues Response Letter on this compound for Short Bowel Syndrome - Impact Federal Health [impactfederalhealth.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. FDA Issues CRL for this compound in Short Bowel Syndrome - Medthority [medthority.com]
- 6. Zealand Pharma's this compound Receives FDA Response for Short Bowel Syndrome [clival.com]
- 7. Zealand Pharma Announces Positive Results from Phase 3 [globenewswire.com]
- 8. This compound, a Long-Acting Glucagon-like Peptide-2 Analogue, Reduces Parenteral Support in Patients With Short Bowel Syndrome: A Phase 3 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zealand Pharma Announces Positive Results from Phase 3 Trial of this compound in Patients with Short Bowel Syndrome (EASE 1) - BioSpace [biospace.com]
- 10. Zealand Pharma Announces Positive Results from Phase 3 Trial of this compound in Patients With Short Bowel Syndrome (EASE 1) [drug-dev.com]
- 11. Zealand Pharma reports data from Phase III short bowel syndrome trial [clinicaltrialsarena.com]
- 12. FDA Rejects Zealand Pharma's this compound for Bowel Disease [mexicobusiness.news]
- 13. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. What is this compound used for? [synapse.patsnap.com]
- 15. drugs.com [drugs.com]
- 16. This compound, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound meets primary endpoint in Phase 2 trial in patients with short bowel syndrome | santé log [santelog.com]
- 18. This compound-efficacy-and-safety-in-short-bowel-syndrome-patients-without-or-with-colon-in-continuity-results-of-ease-sbs-1-phase-3-trial - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Surgical Procedures in Animal Models of SBS for Glepaglutide Evaluation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of Short Bowel Syndrome (SBS) for the evaluation of Glepaglutide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during surgical procedures and post-operative care in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| High post-operative mortality rate in mice after Small Bowel Resection (SBR). | Anesthesia complications, hypothermia, dehydration, anastomotic leak, sepsis. | - Ensure proper anesthetic depth and monitoring.[1] - Maintain body temperature with a heating pad during and after surgery.[2][3] - Administer pre-operative and post-operative fluids (e.g., 30-60 ml/kg sterile Lactated Ringer's solution or 0.9% sodium chloride SC) to prevent dehydration.[2] - Use fine, monofilament sutures (e.g., 9-0 or 10-0 nylon) for anastomosis to ensure a secure closure.[4][5] - Maintain strict aseptic surgical technique to minimize infection risk.[6] |
| Anastomotic dehiscence or leakage. | Poor surgical technique, tension on the anastomosis, infection, compromised blood supply. | - Ensure tension-free anastomosis. - Use an interrupted or continuous single-layer, snug, appositional suture technique.[7] - Preserve the mesenteric blood supply to the bowel ends.[7] - If dehiscence occurs, immediate surgical repair is necessary. Consult with veterinary staff.[1] |
| Animals are not eating or drinking post-operatively. | Pain, dehydration, ileus (temporary cessation of bowel motility). | - Ensure adequate analgesia is provided as per the approved protocol.[3][8] - Provide supportive care with subcutaneous fluids.[2] - Offer palatable, soft, or liquid diets to encourage intake.[2][9] Nutra-gel can also be used.[2] - Monitor for signs of ileus; if prolonged, consult with veterinary staff. |
| Significant weight loss and diarrhea in resected animals. | Malabsorption due to reduced intestinal length, rapid intestinal transit. | - This is an expected outcome of the SBS model.[10][11] - Provide nutritional support, which may include enteral or parenteral nutrition depending on the model.[10][12] - Monitor weight and hydration status closely.[2] |
| Variability in the degree of intestinal adaptation between animals. | Animal housing conditions (pathogen-free vs. standard), underlying health status, genetic background. | - House animals in a pathogen-free environment for more consistent results. Pathogen-free mice have been shown to have shorter baseline villi and exhibit greater villus growth after SBR.[9] - Use animals of the same strain, age, and sex. - Ensure consistent surgical technique across all animals. |
| Difficulty in handling and suturing small murine intestine. | Delicate nature of the tissue, small size. | - Use microsurgical instruments and magnification. - Handle tissues gently to avoid trauma.[6] - Keep tissues moist with sterile saline throughout the procedure. |
Frequently Asked Questions (FAQs)
Surgical Procedures
-
What is the standard percentage of small bowel to resect in a murine SBS model? A 50% proximal small bowel resection is a commonly used and well-established model that provides a reproducible adaptive response with acceptable mortality.[4][5][9] Resections of 75% have been performed but are associated with higher morbidity and mortality without a significant increase in the adaptive response.[5]
-
What is a common surgical approach for a 75% small bowel resection in a rat model? A 75% proximal small bowel resection is often performed.[13][14] Some studies have also utilized a 75% distal small bowel resection.[15] The specific approach may depend on the research question.
-
What are the key considerations for a porcine SBS model? Porcine models are considered highly translatable to human SBS due to anatomical and physiological similarities.[16] Resections of 75% to 90% of the jejunoileum are common.[10][11] These models often require intensive post-operative nutritional support, though models that do not require parenteral nutrition have been developed.[10]
Post-Operative Care
-
What is a standard post-operative care protocol for mice after SBR? Immediately post-surgery, administer warmed subcutaneous fluids (e.g., Lactated Ringer's solution).[2] House the animal in a clean, warm cage on a paper towel to prevent bedding inhalation until it is fully ambulatory.[2] Provide a liquid or soft diet for the first few days.[9][17] Monitor the animal daily for at least 5-7 days for weight, hydration, activity, and incision site healing.[2][8] Sutures or staples are typically removed after 7-10 days.[2]
-
How can post-operative pain be managed in rodents? A multimodal approach to analgesia is recommended, often including a pre-operative dose of an analgesic.[8] Options include opioids (e.g., buprenorphine) and NSAIDs (e.g., carprofen, meloxicam), which should be administered as described in the approved animal use protocol.[18]
This compound Evaluation
-
What is the mechanism of action of this compound? this compound is a long-acting analog of glucagon-like peptide-2 (GLP-2).[19][20] GLP-2 is an intestinal hormone that promotes intestinal epithelial growth by stimulating crypt cell proliferation and inhibiting apoptosis.[21] It also enhances intestinal blood flow and barrier function, leading to improved nutrient and fluid absorption.[22]
-
What are the expected outcomes of this compound treatment in SBS animal models? Treatment with this compound or other GLP-2 analogs is expected to induce intestinal adaptation, characterized by increased villus height, crypt depth, and overall mucosal surface area.[23][24] This leads to improved absorption of nutrients and fluids, and in clinical settings, a reduction in the need for parenteral support.[25]
Quantitative Data Summary
Table 1: Effects of this compound and GLP-2 Analogs on Intestinal Morphology and Function in Animal Models
| Animal Model | Treatment | Duration | Key Morphological/Functional Changes | Reference |
| Preterm Pigs | GLP-2 | 5 days | - Increased relative wet weight absorption (46% vs. 22%) - Increased relative energy absorption (79% vs. 64%) - 50% increase in small intestinal epithelial volume - 200% increase in sucrase and maltase activities | [24] |
| Rats (TPN-fed) | GLP-2 | 7 days | - Increased bowel weight and villus height - Increased crypt cell proliferation - Reduced intestinal permeability | [23] |
| Rats | This compound | 1 week | - Dose-dependent increase in small intestine weight and length | [20] |
| Neonatal Piglets | JC-GLP-2 | 14 days | - Increased intestinal length (19% vs. -5%) - Deeper jejunal crypts (248 µm vs. 172 µm) | [26] |
Table 2: Clinical Outcomes of this compound in Human SBS Patients (for reference)
| Study Population | Treatment | Duration | Key Outcomes | Reference |
| SBS Patients | This compound (1 mg & 10 mg) | 3 weeks | - Increased plasma citrulline (marker of enterocyte mass) by 15.3 µmol/L and 15.6 µmol/L respectively | [22] |
| SBS Patients with Intestinal Failure | This compound (twice weekly) | 24 weeks | - 65.7% of patients achieved ≥20% reduction in parenteral support volume (vs. 38.9% for placebo) - 14% of patients achieved enteral autonomy (vs. 0% for placebo) | [25] |
Experimental Protocols
Protocol 1: 50% Proximal Small Bowel Resection in Mice
-
Pre-operative Preparation: Acclimate mice to a liquid diet for one week prior to surgery.[17] Fast animals from solid food 24 hours before the procedure, with free access to water.[4]
-
Anesthesia and Surgical Preparation: Anesthetize the mouse using an approved protocol (e.g., isoflurane). Administer pre-operative analgesia.[8] Apply ophthalmic ointment to the eyes.[8] Shave the abdomen and prepare the surgical site with an antiseptic solution (e.g., povidone-iodine or chlorhexidine).[8]
-
Surgical Procedure:
-
Perform a midline laparotomy.
-
Identify the ligament of Treitz and the ileocecal junction to determine the total length of the small intestine.
-
Transect the small intestine 1-2 cm distal to the ligament of Treitz and at a point representing 50% of the proximal small bowel length.[17]
-
Ligate the associated mesentery.
-
Perform an end-to-end anastomosis using 9-0 or 10-0 nylon interrupted sutures.[17]
-
For sham-operated controls, perform a transection and re-anastomosis at a single point without resection.[17]
-
-
Closure and Recovery: Close the abdominal wall and skin in layers. Administer 2 ml of warm, sterile normal saline intraperitoneally.[17] Recover the animal in a warm, clean cage.[2]
Protocol 2: 75% Jejunoileal Resection in Pigs
-
Pre-operative Preparation: Fast piglets overnight.[10] Administer oral omeprazole for 3-4 days prior to surgery.[10]
-
Anesthesia and Surgical Preparation: Anesthetize the piglet (e.g., with isoflurane).[27] Administer intravenous cefazolin (20 mg/kg) prior to incision.[10]
-
Surgical Procedure:
-
Post-operative Care: Provide analgesia (e.g., fentanyl patch and flunixin meglumine).[10] Continue antibiotics for three days.[10] Provide nutritional support via a gastrostomy tube with a combination of enteral nutrition and oral chow.[10]
Visualizations
Caption: GLP-2 signaling pathway in intestinal adaptation.
Caption: Experimental workflow for this compound evaluation in SBS models.
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]
- 3. lar.fsu.edu [lar.fsu.edu]
- 4. Murine Ileocolic Bowel Resection with Primary Anastomosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extent of Small Bowel Resection Does Not Influence the Magnitude of Intestinal Adaptation in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. Surgery - Rodent (Mouse & Rat) Survival Surgery (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 9. Lessons learned: optimization of a murine small bowel resection model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Outcomes and Perioperative Nutritional Management in a Porcine Model of Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Animal models of gastrointestinal and liver diseases. Animal models of infant short bowel syndrome: translational relevance and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Early Adaptation of Small Intestine After Massive Small Bowel Resection in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of pre-resection obesity on post-resection body composition after 75% small bowel resection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Small Bowel Resection Induces Long-Term Changes in the Enteric Microbiota of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.ucsb.edu [research.ucsb.edu]
- 19. zealandpharma.com [zealandpharma.com]
- 20. Short- versus Long-Term, Gender and Species Differences in the Intestinotrophic Effects of Long-Acting Glucagon-Like Peptide 2 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gut adaptation and the glucagon-like peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of this compound, a long‐acting glucagon‐like peptide‐2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Glucagon-like peptide-2 induces intestinal adaptation in parenterally fed rats with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Glucagon-like peptide-2 induces rapid digestive adaptation following intestinal resection in preterm neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound, a Long-Acting Glucagon-like Peptide-2 Analogue, Reduces Parenteral Support in Patients With Short Bowel Syndrome: A Phase 3 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Exogenous glucagon-like peptide-2 improves outcomes of intestinal adaptation in a distal-intestinal resection neonatal piglet model of short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Spring-mediated distraction enterogenesis may alter the course of adaptation in porcine short bowel syndrome [frontiersin.org]
Validation & Comparative
Glepaglutide vs. Teduglutide: A Preclinical Comparative Efficacy Analysis in a Rodent Model of Intestinal Growth
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Glucagon-Like Peptide-2 Analogs for Short Bowel Syndrome.
This guide provides a comparative overview of the preclinical efficacy of glepaglutide and teduglutide, two glucagon-like peptide-2 (GLP-2) analogs developed for the treatment of Short Bowel Syndrome (SBS). While head-to-head clinical trials are ongoing, preclinical data offers valuable insights into their comparative intestinotrophic effects. This analysis is based on a key preclinical study that directly compared the pharmacokinetic and pharmacodynamic profiles of these agents in a rat model.
Comparative Efficacy in a Rat Model
A pivotal preclinical study provides a direct comparison of the intestinotrophic effects of this compound and teduglutide in rats. The study assessed the impact of these GLP-2 analogs on small intestine weight, a key indicator of mucosal growth and adaptation.
Key Efficacy Parameters
| Parameter | This compound | Teduglutide | Vehicle (Control) |
| Small Intestine Weight ( g/100g body weight) | |||
| Dose: 0.1 mg/kg (s.c. daily for 7 days) | ~1.8 | ~1.7 | ~1.2 |
| Dose: 1.0 mg/kg (s.c. daily for 7 days) | ~2.1 | ~1.9 | ~1.2 |
| Dose: 5.0 mg/kg (s.c. daily for 7 days) | ~2.2 | ~2.0 | ~1.2 |
| *Statistically significant increase compared to vehicle (p < 0.05). Data are approximated from graphical representations in the source study. |
The data indicates that both this compound and teduglutide induce a significant, dose-dependent increase in small intestine weight compared to the vehicle control. At equivalent doses, this compound demonstrated a numerically greater increase in intestinal weight, suggesting a potent intestinotrophic effect.
Experimental Protocols
The following methodologies were employed in the key preclinical comparative study:
Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Drug Administration:
-
Drugs: this compound, Teduglutide, and Vehicle (control).
-
Dosing: Subcutaneous (s.c.) injections administered once daily for seven consecutive days.
-
Dose Levels: 0.1, 1.0, and 5.0 mg/kg body weight.
Efficacy Assessment:
-
Primary Endpoint: Small intestine weight, measured at the end of the 7-day treatment period. The small intestine was excised, cleaned, and weighed. The weight was then normalized to the animal's body weight ( g/100g ).
-
Statistical Analysis: Data were analyzed using appropriate statistical methods to compare the treatment groups with the vehicle control group. A p-value of less than 0.05 was considered statistically significant.
Mechanism of Action: The GLP-2 Signaling Pathway
This compound and teduglutide are analogs of the endogenous hormone GLP-2 and exert their therapeutic effects by activating the GLP-2 receptor (GLP-2R), a G protein-coupled receptor. This activation initiates a downstream signaling cascade that promotes intestinal growth and enhances absorptive function.
Summary and Conclusion
The preclinical evidence from a head-to-head comparative study in a rat model indicates that both this compound and teduglutide are potent stimulators of intestinal growth. While both drugs demonstrated significant efficacy, this compound showed a trend towards a greater intestinotrophic effect at equivalent doses. These findings underscore the therapeutic potential of both agents in promoting intestinal adaptation in Short Bowel Syndrome. Further clinical investigations are necessary to fully elucidate the comparative efficacy and safety profiles of this compound and teduglutide in the patient population.
A Head-to-Head Comparison of Long-Acting GLP-2 Analogs: Glepaglutide, Apraglutide, and Teduglutide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for Short Bowel Syndrome (SBS) has been significantly advanced by the development of long-acting glucagon-like peptide-2 (GLP-2) analogs. These agents enhance intestinal absorption, thereby reducing or eliminating the need for parenteral support (PS). This guide provides a detailed, data-driven comparison of three key long-acting GLP-2 analogs: glepaglutide, apraglutide, and the established treatment, teduglutide. The information is collated from publicly available clinical trial data and preclinical studies. It is important to note that, to date, there are no direct head-to-head clinical trials in humans for all three agents; therefore, comparisons are based on data from separate placebo-controlled studies.
Mechanism of Action: The GLP-2 Signaling Pathway
This compound, apraglutide, and teduglutide are all analogs of the naturally occurring hormone GLP-2.[1] They share a common mechanism of action by binding to and activating the GLP-2 receptor, which is primarily expressed on enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons.[1][2] This activation triggers a downstream signaling cascade that leads to the release of various mediators, including Insulin-like Growth Factor-1 (IGF-1).[2][3] These mediators ultimately stimulate the proliferation of intestinal crypt cells and inhibit apoptosis, resulting in increased villus height and crypt depth.[4] This intestinotrophic effect enhances the absorptive capacity of the remaining intestine.[4][5]
Pharmacokinetic Profile
The key differentiator among these long-acting GLP-2 analogs lies in their pharmacokinetic profiles, which dictates their dosing frequency.
| Parameter | This compound | Apraglutide | Teduglutide |
| Dosing Frequency | Once or Twice Weekly[6][7] | Once Weekly[8] | Once Daily[9][10] |
| Half-life (t½) | ~88 hours (for 10 mg dose)[11] | ~30 hours (in healthy volunteers)[12] | ~1.1 - 2 hours[9][13] |
| Key Feature | Slow release of active metabolites from a subcutaneous depot determines its long half-life.[11][14] | Very low clearance and long elimination half-life.[15][16] | Modified with a single amino acid substitution to resist DPP-4 degradation.[10] |
Clinical Efficacy in Short Bowel Syndrome
The primary goal of GLP-2 analog therapy in SBS is to reduce the volume of parenteral support required by patients. The following tables summarize the efficacy data from the pivotal Phase 3 clinical trials for each drug.
This compound: EASE 1 Trial
| Efficacy Endpoint (at 24 weeks) | This compound (10 mg Twice Weekly) | This compound (10 mg Once Weekly) | Placebo |
| Mean Change in Weekly PS Volume from Baseline | -5.13 L/week[17] | -3.13 L/week | -2.85 L/week[17] |
| Statistical Significance vs. Placebo (p-value) | p=0.0039 | Not Statistically Significant | N/A |
| Patients Achieving Enteral Autonomy | 14% (5 patients)[13] | 4 patients | 0%[13] |
| Clinical Response (≥20% PS reduction) | 65.7% | Not Reported | 38.9% |
| Reduction in PS Days (≥1 day/week) | 51.4% | Not Reported | 19.4% |
Apraglutide: STARS Trial
| Efficacy Endpoint (at 24 weeks) | Apraglutide (Once Weekly) | Placebo |
| Relative Change in Weekly PS Volume from Baseline | -25.5% | -12.5% |
| Statistical Significance vs. Placebo (p-value) | p=0.001 | N/A |
| Patients Achieving Enteral Autonomy (at 24 weeks) | 6.4% | 0% |
| Patients Achieving Enteral Autonomy (at 48 weeks) | 12.5% | 7.4% |
| Patients with ≥1 Additional Day Off PS/week | 43% | 27.5% |
Teduglutide: STEPS Trial
| Efficacy Endpoint (at 24 weeks) | Teduglutide (0.05 mg/kg Daily) | Placebo |
| Mean Reduction in Weekly PS Volume from Baseline | 4.4 L/week | 2.3 L/week |
| Responder Rate (≥20% reduction in PS volume at weeks 20 & 24) | 63%[10] | 30%[10] |
| Statistical Significance vs. Placebo (p-value for responder rate) | p=0.002[10] | N/A |
| Patients with ≥1 Additional Day Off PS/week | 54% | 23% |
Safety and Tolerability
The safety profiles of these GLP-2 analogs are generally similar, with most adverse events being gastrointestinal in nature and consistent with their mechanism of action.
| Common Adverse Events | This compound | Apraglutide | Teduglutide |
| Gastrointestinal | Stoma complications, nausea, abdominal pain, abdominal distension, vomiting | GI stoma complications | Abdominal distension, gastrointestinal stoma complication |
| Injection Site Reactions | Yes | Similar to placebo | Yes |
| Other | Peripheral edema, polyuria, fatigue, cough, anorexia, dizziness | Sudden cardiac death (1 case, unrelated) | Fluid overload, congestive heart failure, infections |
Experimental Protocols
This compound: EASE 1 Trial (NCT03690206)
-
Study Design: A Phase 3, international, multicenter, randomized, double-blind, placebo-controlled trial.[18][13]
-
Participants: 106 adult patients with SBS requiring PS at least 3 days per week.[12]
-
Intervention: Patients were randomized (1:1:1) to receive subcutaneous injections of 10 mg this compound twice-weekly, 10 mg this compound once-weekly, or placebo for 24 weeks.[18][13]
-
Primary Endpoint: Absolute change in weekly PS volume from baseline at 24 weeks.[12]
-
Key Secondary Endpoints: Proportion of patients achieving a clinical response (≥20% PS volume reduction), and patients achieving a reduction in days on PS of at least 1 day per week.
References
- 1. s201.q4cdn.com [s201.q4cdn.com]
- 2. zealandpharma.com [zealandpharma.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. GLP-2 Analogues as First Specific Treatment of Intestinal Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of teduglutide effectiveness in parenteral nutrition-dependent short-bowel syndrome subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pipeline moves: Approval prospects for SBS candidate rise after Phase III trial meets endpoints [clinicaltrialsarena.com]
- 8. This compound, A LONG-ACTING GLP-2 ANALOG, SIGNIFICANTLY REDUCES NEED FOR PARENTERAL SUPPORT IN PATIENTS WITH SHORT BOWEL SYNDROME: RESULTS OF EASE SBS-1, A RANDOMIZED, DOUBLE-BLIND, 24-WEEK PHASE 3 TRIAL - Digestive Disease Week [ddw.digitellinc.com]
- 9. Reduction of Parenteral Nutrition and Hydration Support and Safety With Long-Term Teduglutide Treatment in Patients With Short Bowel Syndrome-Associated Intestinal Failure: STEPS-3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of glucagon-like peptide 2 in patients with short bowel syndrome: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing the Intestinotrophic Effects of 2 Glucagon-Like Peptide-2 Analogues in the Treatment of Short-Bowel Syndrome in Neonatal Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zealand Pharma Announces Positive Results from Phase 3 Trial of this compound in Patients with Short Bowel Syndrome (EASE 1) - BioSpace [biospace.com]
- 13. m.youtube.com [m.youtube.com]
- 14. An updated overview of glucagon-like peptide-2 analog trophic therapy for short bowel syndrome in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STARS: Apraglutide shows efficacy in short bowel syndrome with intestinal failure - Medical Conferences [conferences.medicom-publishers.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. irbe.library.vanderbilt.edu [irbe.library.vanderbilt.edu]
- 18. Zealand Pharma Announces Positive Results from Phase 3 Trial of this compound in Patients With Short Bowel Syndrome (EASE 1) [drug-dev.com]
Validating Glepaglutide's Mechanism of Action: A Comparative Guide Using GLP-2 Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, with other alternatives, focusing on the validation of its mechanism of action through the use of GLP-2 receptor (GLP-2R) knockout models. While direct experimental data of this compound administration in GLP-2R knockout mice is not yet publicly available, this guide synthesizes findings from studies on this compound in wild-type models, the phenotype of GLP-2R knockout mice, and studies of the analogous GLP-2 analog, Teduglutide, in such knockout models to provide strong evidence for this compound's receptor-dependent mechanism.
This compound and the GLP-2 Signaling Pathway
This compound is designed to mimic the intestinotrophic effects of native GLP-2, a peptide hormone that plays a crucial role in intestinal adaptation and nutrient absorption. The binding of GLP-2 or its analogs to the GLP-2 receptor, a G protein-coupled receptor, initiates a signaling cascade that promotes intestinal cell proliferation, increases villus height and crypt depth, and ultimately enhances the absorptive capacity of the gut.
Figure 1: Simplified GLP-2 signaling pathway.
Comparative Efficacy: this compound vs. Alternatives in Wild-Type and Knockout Models
The intestinotrophic effects of GLP-2 analogs are contingent upon the presence and function of the GLP-2 receptor. The following tables summarize quantitative data from preclinical and clinical studies on this compound and Teduglutide, alongside data from GLP-2R knockout mice, to illustrate this dependency.
Table 1: Effects of this compound on Intestinal Morphology in Wild-Type Models
| Species | Treatment | Dose | Duration | Change in Small Intestinal Mass | Change in Villus Height | Change in Crypt Depth | Reference |
| Rat | This compound | 400 nmol/kg | 7 days | Significant increase | Not reported | Not reported | [1] |
| Human | This compound | 1 and 10 mg | 3 weeks | Not applicable | Trend towards increase | Trend towards increase | [2][3] |
Table 2: Intestinal Morphology in GLP-2 Receptor Knockout (Glp2r-/-) Mice (Baseline)
| Genotype | Diet | Villus Height (μm) | Crypt Depth (μm) | Reference |
| Wild-Type | Low Carbohydrate | ~175 | ~75 | |
| Glp2r-/- | Low Carbohydrate | ~150 | ~70 | |
| Wild-Type | High Carbohydrate | ~200 | ~80 | |
| Glp2r-/- | High Carbohydrate | ~160 | ~75 |
Table 3: Effects of Teduglutide on Intestinal Morphology in Wild-Type vs. Knockout Mice
| Species/Model | Treatment | Villus Length (μm) | Crypt Depth (μm) | Reference |
| Wild-Type Mice (post-resection) | Vehicle | 293 ± 13 | Not reported | [4][5] |
| Wild-Type Mice (post-resection) | Teduglutide | 337 ± 21 | Not reported | [4][5] |
| Nod2 k.o. Mice (post-resection) | Vehicle | 278 ± 17 | Not reported | [4][5] |
| Nod2 k.o. Mice (post-resection) | Teduglutide | 326 ± 22 | Not reported | [4][5] |
| ApcMin/+:Glp2r+/+ Mice | Saline | Not significantly different from Glp2r-/- | Not significantly different from Glp2r-/- | [6] |
| ApcMin/+:Glp2r-/- Mice | Saline | Not significantly different from Glp2r+/+ | Not significantly different from Glp2r+/+ | [6] |
Note: While a direct study of Teduglutide in GLP-2R knockout mice with quantitative morphological data was not identified in the search, the lack of effect in ApcMin/+:Glp2r-/- mice strongly suggests receptor dependency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
Generation of GLP-2 Receptor Knockout (Glp2r-/-) Mice
The generation of Glp2r-/- mice is a foundational step in validating the receptor-dependent mechanism of GLP-2 analogs.
Figure 2: Workflow for generating knockout mice.
A common method involves homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to replace a critical exon of the Glp2r gene with a selectable marker, such as a neomycin resistance cassette. This vector is introduced into ES cells, and cells that have undergone homologous recombination are selected. These recombinant ES cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the disrupted Glp2r allele. Heterozygous (Glp2r+/-) mice are then intercrossed to produce homozygous (Glp2r-/-) knockout mice. Genotyping is performed using PCR analysis of tail DNA to confirm the absence of the wild-type Glp2r allele.
Subcutaneous Administration of GLP-2 Analogs in Mice
-
Preparation: The GLP-2 analog (this compound or Teduglutide) is dissolved in a sterile vehicle, such as saline.
-
Dosing: The solution is drawn into a sterile syringe with a 27-30 gauge needle. The volume to be injected is calculated based on the animal's body weight and the desired dose.
-
Injection: The mouse is restrained, and a fold of skin is lifted in the dorsal neck or flank region. The needle is inserted subcutaneously, parallel to the body, and the solution is injected.
-
Frequency: Injections are typically administered once or twice daily for the duration of the study.
Histological Analysis of Intestinal Morphology
-
Tissue Collection and Fixation: At the end of the treatment period, mice are euthanized, and segments of the small intestine (duodenum, jejunum, ileum) are collected. The segments are flushed with saline and fixed in 10% neutral buffered formalin.
-
Processing and Sectioning: The fixed tissues are processed, embedded in paraffin, and sectioned at a thickness of 4-5 µm.
-
Staining: The sections are stained with hematoxylin and eosin (H&E) to visualize the intestinal architecture.
-
Morphometric Analysis: Stained sections are examined under a light microscope. A calibrated imaging software is used to measure villus height (from the tip to the crypt-villus junction) and crypt depth (from the base of the crypt to the crypt-villus junction) on well-oriented, longitudinal sections.
Logical Validation of this compound's Mechanism of Action
Figure 3: Logical framework for validation.
The administration of this compound to wild-type animals leads to significant intestinal growth. Conversely, the absence of a functional GLP-2 receptor in knockout mice is expected to abolish this effect, as has been demonstrated with the analogous compound, Teduglutide. This comparison provides a robust validation of this compound's specific mechanism of action.
Conclusion
The available preclinical and clinical data on this compound, combined with the analogous evidence from Teduglutide studies in GLP-2 receptor knockout models, strongly supports that this compound's intestinotrophic effects are mediated through the GLP-2 receptor. Future studies directly investigating this compound in GLP-2R knockout mice will provide the definitive confirmation of this mechanism. This guide provides a framework for understanding and evaluating the current evidence for this compound's targeted mechanism of action.
References
- 1. sysy-histosure.com [sysy-histosure.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Immunohistochemistry of Mouse Small Intestine and Colon [protocols.io]
- 4. Optimized Ki-67 staining in murine cells: a tool to determine cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Teduglutide Promotes Epithelial Tight Junction Pore Function in Murine Short Bowel Syndrome to Alleviate Intestinal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucagon-like Peptide-2 Does Not Modify the Growth or Survival of Murine or Human Intestinal Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Glepaglutide's Impact on Intestinal Function: A Comparative Guide to Biomarker Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing the therapeutic effects of Glepaglutide on intestinal function in patients with Short Bowel Syndrome (SBS). This compound, a long-acting glucagon-like peptide-2 (GLP-2) analog, has emerged as a promising treatment for SBS, a condition characterized by a reduced absorptive capacity of the intestine. This document evaluates this compound's performance against other alternatives, supported by experimental data, with a focus on the cross-validation of key biomarkers.
Overview of Treatments for Short Bowel Syndrome
Short Bowel Syndrome necessitates treatments that enhance the adaptive capacity of the remnant intestine to reduce dependence on parenteral support. This compound is a next-generation GLP-2 analog designed for less frequent dosing.[1] Its primary competitor, Teduglutide, is another GLP-2 analog that has been the standard of care. Other emerging therapies include Apraglutide, also a long-acting GLP-2 analog, and Liraglutide, a GLP-1 analog, which works through a different but complementary mechanism.
Comparative Efficacy of this compound and Alternatives
The primary clinical endpoint for these therapies is the reduction in parenteral support (PS) volume. The following table summarizes the key efficacy data from major clinical trials.
| Treatment | Trial | Dosage | Mean Reduction in Weekly PS Volume from Baseline | Percentage of Patients with ≥20% Reduction in Weekly PS Volume | Patients Achieving Enteral Autonomy |
| This compound | EASE-1[2][3][4] | 10 mg twice weekly | 5.13 L/week | 65.7% | 14% (5 patients) |
| 10 mg once weekly | 3.13 L/week | 45.7% | Not statistically significant | ||
| Placebo | EASE-1[2][3][4] | - | 2.85 L/week | 38.9% | 0% |
| Teduglutide | STEPS[5][6] | 0.05 mg/kg/day | 4.4 L/week (from a baseline of 12.9 L/week) | 63% | Not specified in these results |
| Placebo | STEPS[5][6] | - | 2.3 L/week | 30% | Not specified in these results |
| Apraglutide | STARS | Not specified | 25.5% reduction | Not specified | Not specified |
| Placebo | STARS | - | 12.5% reduction | Not specified | Not specified |
| Liraglutide | Pilot Study[7][8] | Once daily | 474 g/day reduction in ostomy wet weight output | 52.6% (≥20% output reduction at 1 month) | Not applicable |
Key Biomarkers for Assessing Intestinal Function
Several biomarkers are utilized to objectively measure the physiological impact of these treatments on intestinal function. Plasma citrulline has emerged as a robust biomarker of enterocyte mass and function.
Plasma Citrulline
Citrulline is an amino acid produced almost exclusively by enterocytes; its plasma concentration correlates with the functional enterocyte mass.[9]
| Treatment | Trial | Dosage | Baseline Plasma Citrulline (µmol/L) | Change in Plasma Citrulline from Baseline (µmol/L) at Week 24 |
| This compound | Phase 2[5][10] | 1 mg/day | Not specified | +15.3 |
| 10 mg/day | Not specified | +15.6 | ||
| Teduglutide | CL0600-004[11][12] | 0.05 mg/kg/day | 18.0 (±10.3) | +10.9 (67% increase) |
| 0.10 mg/kg/day | 16.6 (±8.3) | +15.7 (113% increase) | ||
| Placebo | CL0600-004[11][12] | - | Not specified | +2.0 (8% increase) |
| Teduglutide | CL0600-020[11][12] | 0.05 mg/kg/day | 18.4 (±9.5) | +20.6 (111% increase) |
| Placebo | CL0600-020[11][12] | - | Not specified | +0.7 (13% increase) |
| Apraglutide | Phase 1/2[13][14] | 5 mg and 10 mg | Not specified | Dose-dependent increase, with 5mg inducing maximal response |
Glucagon-Like Peptide-1 (GLP-1) and Glucagon-Like Peptide-2 (GLP-2)
Measuring the levels of GLP-1 and GLP-2 themselves can provide insights into the pharmacodynamics of the administered analogs and the body's endocrine response. While GLP-2 analogs directly stimulate the GLP-2 receptor, GLP-1 analogs like liraglutide work by slowing gastric emptying and intestinal transit.
Quantitative data on the changes in endogenous GLP-1 and GLP-2 levels following this compound or Teduglutide treatment from the provided search results are limited.
Experimental Protocols
Measurement of Plasma Citrulline by HPLC-MS/MS
This method provides high accuracy and sensitivity for the quantification of citrulline.
Sample Preparation:
-
Collect blood samples in EDTA tubes after an overnight fast.[10]
-
Immediately place samples on ice and centrifuge at 1590 x g at 4°C to separate plasma.[10]
-
For protein precipitation, add 10 µL of plasma to 50 µL of 0.1 mol/L HCl.[15][16]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant is used for analysis.
Chromatography and Mass Spectrometry:
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).[15]
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used.[17]
-
Mobile Phase: A gradient of acetonitrile and water with a small percentage of formic acid is typically employed.[15]
-
Detection: Mass spectrometric detection is achieved in the multiple reaction-monitoring (MRM) mode. The specific mass-to-charge (m/z) transitions for citrulline and an internal standard (e.g., deuterated citrulline) are monitored for quantification.[15][17]
Measurement of GLP-1 and GLP-2 by ELISA
Commercial ELISA kits are widely used for the quantification of GLP-1 and GLP-2 in plasma.
General ELISA Protocol (Sandwich ELISA):
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for the target peptide (GLP-1 or GLP-2).[7][18]
-
Sample and Standard Addition: Standards of known concentrations and plasma samples are added to the wells. The target peptide in the samples binds to the immobilized antibody.[7][8]
-
Detection Antibody: A biotinylated detection antibody, also specific for the target peptide, is added. This antibody binds to a different epitope on the captured peptide, forming a "sandwich".[7]
-
Enzyme Conjugate: HRP-conjugated streptavidin is added, which binds to the biotinylated detection antibody.[7][8]
-
Substrate Addition: A TMB substrate solution is added, which reacts with the HRP to produce a colored product. The intensity of the color is proportional to the amount of target peptide in the sample.[7]
-
Stopping the Reaction: A stop solution is added to terminate the reaction, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.[7][8]
Signaling Pathways and Experimental Workflows
GLP-2 Receptor Signaling Pathway
This compound, as a GLP-2 analog, exerts its effects by activating the GLP-2 receptor, which is primarily expressed on enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts.[19][20] This activation triggers downstream signaling cascades that promote intestinal growth and enhance its absorptive capacity.
Caption: GLP-2 receptor signaling pathway activated by this compound.
Experimental Workflow for Biomarker Assessment
The following diagram outlines the typical workflow for assessing biomarkers in a clinical trial evaluating a novel therapy for Short Bowel Syndrome.
Caption: Experimental workflow for biomarker assessment in SBS clinical trials.
Conclusion
This compound has demonstrated significant efficacy in reducing parenteral support for patients with Short Bowel Syndrome, a finding supported by robust changes in the biomarker citrulline. The data suggests that this compound is a potent GLP-2 analog with a favorable dosing profile. The cross-validation of clinical outcomes with objective biomarkers like citrulline is crucial for a comprehensive understanding of a drug's therapeutic effect. Future head-to-head clinical trials directly comparing this compound with other GLP-2 analogs will be invaluable in establishing its definitive place in the management of Short Bowel Syndrome. The standardized and validated experimental protocols for biomarker assessment outlined in this guide are essential for ensuring the reliability and comparability of data across different studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomised placebo-controlled trial of teduglutide in reducing parenteral nutrition and/or intravenous fluid requirements in patients with short bowel syndrome | Gut [gut.bmj.com]
- 3. binasss.sa.cr [binasss.sa.cr]
- 4. Zealand Pharma Announces Positive Results from Phase 3 Trial of this compound in Patients With Short Bowel Syndrome (EASE 1) [drug-dev.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of teduglutide effectiveness in parenteral nutrition-dependent short-bowel syndrome subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human GLP-1 ELISA Kit (ab277395) | Abcam [abcam.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Zealand Pharma Announces Positive Results from Phase 3 Trial of this compound in Patients with Short Bowel Syndrome (EASE 1) - BioSpace [biospace.com]
- 10. Effects of this compound, a long‐acting glucagon‐like peptide‐2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human, Rat GLP-2 ELISA Millipore [sigmaaldrich.com]
- 12. Effect of Teduglutide, a Glucagon-like Peptide 2 Analog, on Citrulline Levels in Patients With Short Bowel Syndrome in Two Phase III Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apraglutide-a-novel-once-weekly-glucagon-like-peptide-2-analog-improves-intestinal-fluid-and-energy-absorption-in-patients-with-short-bowel-syndrome-an-open-label-phase-1-and-2-metabolic-balance-trial - Ask this paper | Bohrium [bohrium.com]
- 15. Identifying a subpopulation with higher likelihoods of early response to treatment in a heterogeneous rare disease: a post hoc study of response to teduglutide for short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Teduglutide, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human GLP-1 ELISA Kit (BMS2194) - Invitrogen [thermofisher.com]
- 19. glucagon.com [glucagon.com]
- 20. Glucagon-like peptide-2 receptor - Wikipedia [en.wikipedia.org]
A Head-to-Head on Safety: Glepaglutide vs. Teduglutide in Short Bowel Syndrome
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the safety profiles of two glucagon-like peptide-2 (GLP-2) analogs, Glepaglutide and Teduglutide, for the treatment of Short Bowel Syndrome (SBS). This document synthesizes findings from key clinical trials, outlines experimental methodologies, and visualizes the underlying signaling pathway to support informed decision-making in the field.
Executive Summary
This compound, a long-acting GLP-2 analog, and Teduglutide, are both designed to improve intestinal absorption in patients with Short Bowel Syndrome (SBS), thereby reducing their dependence on parenteral support. While both drugs share a common mechanism of action through the GLP-2 receptor, their safety profiles, as documented in clinical trials, present distinct characteristics. Teduglutide, having been on the market for a longer period, has a more extensively documented safety profile from a larger pool of clinical trial data. This compound's safety data is emerging from its Phase 3 clinical trial program. A notable development in its regulatory journey is the issuance of a Complete Response Letter (CRL) by the U.S. Food and Drug Administration (FDA), indicating that more substantial evidence of its efficacy and safety is required.[1]
Comparative Safety Profile
The following table summarizes the treatment-emergent adverse events (TEAEs) observed in key clinical trials for this compound and Teduglutide.
| Adverse Event Category | This compound (EASE-1 Trial) | Teduglutide (Pooled Data from 4 Clinical Trials) |
| Gastrointestinal Disorders | Most frequently reported adverse events were gastrointestinal in nature.[2][3][4] Specific percentages for individual events from the Phase 3 trial are not yet publicly detailed. In a Phase 2 trial, nausea, abdominal pain, abdominal distension, vomiting, and stoma complications were reported in >20% of patients.[5][6] | Abdominal pain (42%), nausea (27%), abdominal distension (18.5%), vomiting (≤15%), gastrointestinal stoma complication (18%), diarrhea (≤15%), and flatulence (≤15%) were among the most commonly reported TEAEs.[7] |
| Injection Site Reactions | Frequently reported.[2][3][4] In a Phase 2 trial, injection site reactions were the most frequently reported AE (>20% of patients) and were dose-dependent, mild to moderate in severity, and transient.[5][6] | Injection-site reactions were reported in 19% of patients.[7] |
| Infections and Infestations | - | Upper respiratory tract infection (29%) and urinary tract infections (18.5%) were common.[7] |
| General Disorders and Administration Site Conditions | In a Phase 2 trial, fatigue and peripheral edema were reported in >20% of patients.[5][6] | Asthenic conditions (20%) and febrile disorders (17%) were reported.[7] |
| Nervous System Disorders | In a Phase 2 trial, dizziness was reported in >20% of patients.[5][6] | Headaches were reported in 20% of patients.[7] |
| Metabolism and Nutrition Disorders | In a Phase 2 trial, decreased appetite was reported in >20% of patients.[5][6] | Fluid overload was reported in ≤15% of patients.[7] |
| Renal and Urinary Disorders | In a Phase 2 trial, polyuria was reported in >20% of patients.[5][6] | - |
| Respiratory, Thoracic and Mediastinal Disorders | In a Phase 2 trial, cough was reported in >20% of patients.[5][6] | - |
| Musculoskeletal and Connective Tissue Disorders | - | Musculoskeletal pain was reported in ≤15% of patients.[7] |
| Vascular Disorders | - | - |
| Serious Adverse Events (SAEs) | In a Phase 2 trial, SAEs were reported, but no dose dependency or clustering of events was observed.[5][6] | SAEs were reported by 58% of patients, with the most common being catheter sepsis (25%).[7] |
Experimental Protocols
This compound: EASE-1 (NCT03690206)
The Efficacy and Safety Evaluation of this compound in Treatment of Short Bowel Syndrome (EASE-1) was a Phase 3, international, multicenter, randomized, double-blind, placebo-controlled trial.[8][9]
-
Objective: To confirm the efficacy of this compound in reducing parenteral support volume in patients with SBS.[8][9]
-
Study Population: Adult patients with a diagnosis of SBS, defined as having less than 200 cm of remaining small bowel in continuity, and requiring parenteral support at least 3 days per week.[8][10]
-
Intervention: Patients were randomized to receive subcutaneous injections of this compound (10 mg once or twice weekly) or placebo for 24 weeks.[2][10]
-
Primary Endpoint: The absolute change in weekly parenteral support volume from baseline to week 24.[2][3]
-
Safety Assessments: Incidence and types of adverse events (AEs) and serious adverse events (SAEs), changes in vital signs, electrocardiogram (ECG) recordings, and safety laboratory assessments (hematology, biochemistry, urinalysis, and standard bone markers).[10]
Teduglutide: STEPS (NCT00798967)
The Study of Teduglutide Effectiveness in Parenteral Nutrition (PN)-Dependent Short Bowel Syndrome (SBS) Subjects (STEPS) was a Phase 3, randomized, double-blind, placebo-controlled trial.[7][11]
-
Objective: To provide evidence of the efficacy, safety, and tolerability of teduglutide in SBS subjects dependent on parenteral nutrition.[7]
-
Study Population: Adult patients with SBS resulting in intestinal failure, requiring parenteral nutrition at least 3 times weekly for at least 12 continuous months.[7]
-
Intervention: Patients received subcutaneous injections of teduglutide (0.05 mg/kg daily) or placebo for 24 weeks.[12]
-
Primary Endpoint: The proportion of subjects who achieved a 20% to 100% reduction from baseline in weekly parenteral nutrition/intravenous fluid volume at weeks 20 and 24.[7]
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and ECGs.
Signaling Pathways and Experimental Workflows
GLP-2 Receptor Signaling Pathway
Both this compound and Teduglutide are analogs of the endogenous hormone GLP-2 and exert their effects by binding to the GLP-2 receptor (GLP-2R). The GLP-2R is a G protein-coupled receptor that, upon activation, stimulates adenylyl cyclase through the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP).[13][14] This signaling cascade is believed to mediate the intestinotrophic effects of GLP-2, including increased villus height, crypt depth, and enhanced intestinal absorptive capacity.
Experimental Workflow for a Typical Phase 3 Clinical Trial in SBS
The following diagram illustrates a generalized workflow for the Phase 3 clinical trials of GLP-2 analogs in patients with Short Bowel Syndrome.
References
- 1. hcplive.com [hcplive.com]
- 2. Zealand Pharma Announces Positive Results from Phase 3 Trial of this compound in Patients with Short Bowel Syndrome (EASE 1) - BioSpace [biospace.com]
- 3. Zealand Pharma Announces Positive Results from Phase 3 [globenewswire.com]
- 4. Zealand Pharma Announces Positive Results from Phase 3 Trial of this compound in Patients With Short Bowel Syndrome (EASE 1) [drug-dev.com]
- 5. Redirecting to https://onderzoekmetmensen.nl/en/trial/50675 [onderzoekmetmensen.nl]
- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/55754 [onderzoekmetmensen.nl]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Study of teduglutide effectiveness in parenteral nutrition-dependent short-bowel syndrome subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Teduglutide reduces need for parenteral support among patients with short bowel syndrome with intestinal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactome | Glucagon-like receptor 2 binds GLP2 [reactome.org]
- 14. innoprot.com [innoprot.com]
Evaluating the Cost-Effectiveness of Glepaglutide Compared to Standard of Care for Short Bowel Syndrome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Short Bowel Syndrome (SBS) is a malabsorptive state resulting from a significant reduction in the length and/or function of the small intestine.[1] This condition often necessitates parenteral support (PS) to maintain nutritional and fluid balance, leading to a considerable burden on patients' quality of life and significant healthcare costs.[2][3][4] Glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, has emerged as a potential therapeutic option to reduce dependence on PS.[2][5] This guide provides an objective comparison of this compound with the standard of care for SBS, supported by available experimental data.
Mechanism of Action: this compound
This compound mimics the action of the endogenous hormone GLP-2, which plays a crucial role in intestinal adaptation.[2] By binding to GLP-2 receptors in the intestinal lining, this compound stimulates mucosal growth, enhances intestinal blood flow, and ultimately improves the absorptive capacity of the remaining intestine.[6] This targeted action aims to reduce the need for parenteral support, a cornerstone of standard care for many SBS patients.[2]
Below is a diagram illustrating the signaling pathway of this compound.
Caption: this compound signaling cascade in intestinal epithelial cells.
Clinical Efficacy of this compound: The EASE Program
The Efficacy and Safety Evaluation of this compound in SBS (EASE) clinical trial program has been pivotal in assessing the clinical utility of this compound. The cornerstone of this program is the EASE-1 Phase 3 trial.[7][8][9][10]
EASE-1 Trial: Experimental Protocol
The EASE-1 trial was a randomized, double-blind, placebo-controlled, 24-week study designed to evaluate the efficacy and safety of this compound in adult SBS patients dependent on PS.[11][12]
Inclusion Criteria:
-
Diagnosis of SBS with a remaining small bowel length of less than 200 cm.[12]
-
Requirement for PS at least 3 days per week.[12]
-
Stable PS volume for at least 2 weeks prior to randomization.[12]
Exclusion Criteria:
-
Planned restorative surgery during the trial period.[12]
-
Unstable immunosuppressive or biological therapy.[12]
-
Previous exposure to this compound.[12]
Treatment Arms:
-
This compound 10 mg twice weekly (subcutaneous injection).[11]
-
This compound 10 mg once weekly (subcutaneous injection).[11]
-
Placebo (subcutaneous injection).[11]
Primary Endpoint:
-
The primary endpoint was the change in weekly PS volume from baseline to week 24.[9][12] PS volume was meticulously recorded by patients in an electronic diary. Reductions in PS were implemented if the 48-hour urine output exceeded baseline values by 10% or more, indicating improved fluid absorption.[9][13]
Key Secondary Endpoints:
-
Proportion of patients achieving a clinical response, defined as a ≥20% reduction in weekly PS volume from baseline at both weeks 20 and 24.[12][14]
-
Reduction in the number of days per week requiring PS.[14]
-
Achievement of enteral autonomy (complete weaning from PS).[14]
Below is a diagram illustrating the experimental workflow of the EASE-1 trial.
Caption: High-level workflow of the EASE-1 Phase 3 clinical trial.
Comparative Efficacy and Safety Data
The following tables summarize the key quantitative data from the EASE-1 trial, comparing this compound to placebo (standard of care).
Table 1: Efficacy of this compound vs. Placebo in the EASE-1 Trial
| Efficacy Endpoint | This compound 10mg Twice Weekly | This compound 10mg Once Weekly | Placebo |
| Mean Reduction in Weekly PS Volume (Liters) | -5.13[15] | -3.13[15] | -2.85[16] |
| Patients with ≥20% PS Volume Reduction | 65.7%[14] | 45.7%[8] | 38.9%[14] |
| Patients with ≥1 Day/Week Reduction in PS | 51.4%[14] | Not Reported | 19.4%[14] |
| Patients Achieving Enteral Autonomy | 14% (5 patients)[14] | 11% (4 patients)[16] | 0%[14] |
Table 2: Safety Profile of this compound vs. Placebo in the EASE-1 Trial
| Adverse Event Profile | This compound (Both Dosing Regimens) | Placebo |
| Most Common Adverse Events | Mild injection site reactions[9] | - |
| Overall Assessment | Assessed to be safe and well-tolerated[9][14] | - |
Cost-Effectiveness Considerations
A direct cost-effectiveness analysis of this compound is not yet publicly available. However, economic evaluations of another GLP-2 analog, teduglutide, provide insights into the potential economic impact of this drug class.
Studies on teduglutide have shown that while the drug has a high acquisition cost, it can be cost-effective in certain patient populations by reducing the substantial costs associated with long-term parenteral nutrition, including hospitalizations for complications like catheter-related bloodstream infections.[6][17][18] One European study found the incremental cost-utility ratio for teduglutide to be €123,945 per quality-adjusted life year (QALY) gained, which may be considered within the acceptable range for rare diseases in some healthcare systems.[6] A US-based analysis, however, suggested that the cost of teduglutide would need to be substantially reduced to meet traditional cost-effectiveness thresholds.[17][18]
Table 3: Healthcare Resource Utilization and Costs in Adult SBS (Standard of Care)
| Cost Component | Reported Costs and Utilization |
| Inpatient Hospitalizations | Mean cost of $34,130 per hospitalization with a mean length of stay of 14.7 days.[7] |
| Home Parenteral Nutrition (HPN) | Significant healthcare resource utilization is necessary for successful HPN.[2][3] |
| Complications | High costs are associated with managing complications such as sepsis and liver dysfunction.[7] |
| Overall Burden | SBS is associated with a significant economic burden and high healthcare utilization.[2][3][4][7][19] |
The potential cost-effectiveness of this compound will likely depend on its final pricing, the magnitude of PS reduction achieved in a real-world setting, and the subsequent decrease in healthcare resource utilization.
Below is a diagram illustrating the logical relationship in a cost-effectiveness analysis for this compound.
Caption: Framework for assessing the cost-effectiveness of this compound.
Conclusion
This compound has demonstrated clinical efficacy in reducing the need for parenteral support in adult patients with Short Bowel Syndrome, a key goal of treatment that is associated with improved quality of life.[2][14][20] The twice-weekly dosing regimen, in particular, showed statistically significant and clinically meaningful reductions in PS volume in the EASE-1 trial.[14][15]
The cost-effectiveness of this compound will be a critical factor in its adoption and accessibility. While direct economic data is pending, analyses of other GLP-2 analogs suggest that the high acquisition cost may be offset by reductions in the substantial costs associated with the standard of care, particularly the burdens of parenteral support and related complications. Further research, including real-world evidence and formal pharmacoeconomic modeling, will be necessary to fully elucidate the cost-effectiveness of this compound in the management of Short Bowel Syndrome. The recent Complete Response Letter from the FDA indicates that further clinical data will be required to confirm the efficacy and safety of the to-be-marketed dose, which will also inform future economic evaluations.
References
- 1. Cost-Effectiveness of Teduglutide for Pediatric Patients with Short Bowel Syndrome in Japan, Including Caregiver Burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epidemiology, survival, costs, and quality of life in adults with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. zealandpharma.com [zealandpharma.com]
- 6. Cost-effectiveness of teduglutide in adult patients with short bowel syndrome - a European socioeconomic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short-Bowel Syndrome: Epidemiology, Hospitalization Trends, In-Hospital Mortality, and Healthcare Utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zealand Pharma Announces Positive Results from Phase 3 [globenewswire.com]
- 9. This compound, A LONG-ACTING GLP-2 ANALOG, SIGNIFICANTLY REDUCES NEED FOR PARENTERAL SUPPORT IN PATIENTS WITH SHORT BOWEL SYNDROME: RESULTS OF EASE SBS-1, A RANDOMIZED, DOUBLE-BLIND, 24-WEEK PHASE 3 TRIAL - Digestive Disease Week [ddw.digitellinc.com]
- 10. Zealand Pharma Announces Positive Results from Phase 3 Trial of this compound in Patients with Short Bowel Syndrome (EASE 1) - BioSpace [biospace.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Teduglutide reduces need for parenteral support among patients with short bowel syndrome with intestinal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a Long-Acting Glucagon-like Peptide-2 Analogue, Reduces Parenteral Support in Patients With Short Bowel Syndrome: A Phase 3 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Zealand Pharma reports data from Phase III short bowel syndrome trial [clinicaltrialsarena.com]
- 16. researchgate.net [researchgate.net]
- 17. Cost-effectiveness of teduglutide in adult patients with short bowel syndrome: Markov modeling using traditional cost-effectiveness criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cost-effectiveness of teduglutide in adult patients with short bowel syndrome: Markov modeling using traditional cost-effectiveness criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ispor.org [ispor.org]
- 20. High Parenteral Support Volume Is Associated With Reduced Quality of Life Determined by the Short-Bowel Syndrome Quality of Life Scale in Nonmalignant Intestinal Failure Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glepaglutide and Other GLP-2 Analogs on Intestinal Gene Expression
For Researchers, Scientists, and Drug Development Professionals
The advent of glucagon-like peptide-2 (GLP-2) analogs has marked a significant advancement in the management of short bowel syndrome (SBS), a debilitating condition characterized by malabsorption due to a reduced functional intestinal length. These therapies aim to enhance intestinal adaptation, thereby reducing dependence on parenteral support. This guide provides a secondary validation of the effects of a long-acting GLP-2 analog, Glepaglutide, on intestinal gene expression, in comparison to other GLP-2 analogs such as Teduglutide and the dual GLP-1/GLP-2 receptor agonist Dapiglutide.
Comparative Efficacy on Intestinal Gene Expression
The primary mechanism of GLP-2 analogs involves the stimulation of mucosal growth and enhancement of intestinal absorptive capacity.[1] These effects are mediated through the GLP-2 receptor (GLP-2R), a G protein-coupled receptor that, upon activation, stimulates downstream signaling pathways leading to the release of growth factors like insulin-like growth factor (IGF)-1 and keratinocyte growth factor (KGF).[2] This cascade of events ultimately influences the expression of genes crucial for intestinal function.
While this compound has demonstrated clinical efficacy in improving intestinal absorption and reducing the need for parenteral support in patients with SBS, its direct impact on intestinal gene expression appears to be subtle.[3][4] In a phase 2 clinical trial, treatment with this compound resulted in trends towards increased villus height and crypt depth; however, no significant changes in the expression of genes associated with absorption, proliferation, and tight-junction integrity were observed in mucosal biopsies.[5][6]
In contrast, preclinical and clinical studies of other GLP-2 analogs have demonstrated more pronounced effects on intestinal gene expression. Teduglutide has been shown to increase the expression of genes involved in nutrient transport, while Dapiglutide has been found to modulate the expression of genes encoding for tight junction proteins, thereby improving intestinal barrier function.
The following table summarizes the reported effects of this compound, Teduglutide, and Dapiglutide on the expression of key intestinal genes.
| Gene Category | Gene Target | This compound | Teduglutide | Dapiglutide (preclinical) |
| Nutrient Transport | Sucrase-isomaltase (SI) | No significant change reported | ↑ | Not reported |
| Sodium/glucose cotransporter 1 (SGLT1) | No significant change reported | ↑ | Not reported | |
| Tight Junctions | Claudin-2 | No significant change reported | No significant change | ↑ |
| Claudin-7 | No significant change reported | No significant change | ↑ | |
| Claudin-10 | No significant change reported | ↑ | ↑ (claudin-10b) | |
| Claudin-15 | No significant change reported | No significant change | Preserved expression | |
| Occludin | No significant change reported | No significant change | Not reported | |
| Zonula occludens-1 (ZO-1) | No significant change reported | No significant change | Not reported |
Note: Data for this compound is from a phase 2 clinical trial in humans.[5][6] Data for Teduglutide is from a preclinical murine model of short bowel syndrome.[7][8] Data for Dapiglutide is from a preclinical murine model of short bowel syndrome.[9] "↑" indicates an increase in gene expression.
Experimental Protocols
The analysis of intestinal gene expression in the cited studies predominantly utilized quantitative real-time polymerase chain reaction (qPCR) on intestinal mucosal biopsies. The following is a representative detailed methodology based on a preclinical study of Teduglutide in a murine model of short bowel syndrome.[7]
Experimental Protocol: Quantitative Real-Time PCR (qPCR) for Intestinal Gene Expression
-
Biopsy Collection and Storage: Intestinal mucosal biopsies are obtained from the region of interest (e.g., jejunum). Samples are immediately placed in an RNA stabilization solution (e.g., RNA stat-60) and stored at -80°C until analysis.[10]
-
RNA Extraction: Total RNA is extracted from the biopsy samples using a standard RNA isolation kit according to the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit. This process converts the RNA into a more stable DNA template for qPCR.
-
Quantitative Real-Time PCR: qPCR is performed using a sequence detection system. The reaction mixture typically contains the synthesized cDNA, a universal PCR master mix, and pre-designed gene expression assays (primers and probes) for the target genes and a housekeeping gene (e.g., β-actin) for normalization.
-
Thermal Cycling Conditions: The PCR reaction is subjected to a series of temperature cycles to amplify the target DNA. A typical protocol includes an initial denaturation step at 95°C, followed by multiple cycles of denaturation at 95°C and annealing/extension at 60°C.[7]
-
Data Analysis: The expression levels of the target genes are quantified based on the cycle threshold (Ct) values. The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, with the housekeeping gene used for normalization. Statistical analysis is then performed to determine the significance of any observed changes in gene expression between treatment and control groups.
Visualizing the Mechanisms
To better understand the underlying biological processes, the following diagrams illustrate the GLP-2 receptor signaling pathway and a typical experimental workflow for assessing intestinal gene expression.
Caption: GLP-2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Gene Expression Analysis.
Conclusion
Secondary validation of this compound's effects on intestinal gene expression, when compared to other GLP-2 analogs, reveals a nuanced picture. While this compound is effective in promoting intestinal adaptation and reducing parenteral support, its direct impact on the transcription of key intestinal genes appears less pronounced than that of Teduglutide and the preclinical findings for Dapiglutide. Teduglutide has demonstrated an ability to upregulate genes involved in nutrient transport, and Dapiglutide shows promise in modulating tight junction gene expression.
These findings suggest that while the ultimate clinical outcomes of these GLP-2 analogs may be similar, the underlying molecular mechanisms at the level of gene expression may differ in their specifics. For researchers and drug development professionals, this highlights the importance of considering a broad range of endpoints, from macroscopic and histological changes to specific molecular markers, to fully characterize the effects of novel therapeutics for short bowel syndrome. The lack of significant gene expression changes with this compound in the context of its clinical efficacy warrants further investigation to elucidate the precise molecular pathways through which it exerts its beneficial effects.
References
- 1. Reactome | Glucagon-like receptor 2 binds GLP2 [reactome.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a novel long-acting glucagon-like peptide-2 analogue, for patients with short bowel syndrome: a randomised phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Long-Acting Glucagon-like Peptide-2 Analogue, Reduces Parenteral Support in Patients With Short Bowel Syndrome: A Phase 3 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a long-acting glucagon-like peptide-2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a long‐acting glucagon‐like peptide‐2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teduglutide Promotes Epithelial Tight Junction Pore Function in Murine Short Bowel Syndrome to Alleviate Intestinal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Teduglutide Promotes Epithelial Tight Junction Pore Function in Murine Short Bowel Syndrome to Alleviate Intestinal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dual GLP-1 and GLP-2 receptor agonist dapiglutide promotes barrier function in murine short bowel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of gene expression biomarker analysis for biopsy-based clinical trials in Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glepaglutide and Apraglutide for Enhanced Intestinal Fluid Absorption in Short Bowel Syndrome
A detailed review of two next-generation GLP-2 analogs, Glepaglutide and Apraglutide, reveals their significant therapeutic potential in improving intestinal fluid and nutrient absorption for patients with Short Bowel Syndrome (SBS). Both investigational drugs leverage the intestinotrophic effects of the glucagon-like peptide-2 (GLP-2) pathway to reduce dependency on parenteral support. This guide provides a comprehensive comparison of their mechanisms, clinical efficacy based on available trial data, and the experimental protocols utilized in their evaluation.
This compound, a long-acting GLP-2 analog developed by Zealand Pharma, and Apraglutide, another long-acting GLP-2 analog from Ironwood Pharmaceuticals, are at the forefront of therapeutic advancements for SBS.[1][2] Both drugs are designed to mimic the action of the endogenous hormone GLP-2, which plays a crucial role in maintaining the integrity and function of the intestinal lining.[3][4] By activating GLP-2 receptors, these analogs stimulate intestinal growth, enhance nutrient and fluid absorption, and improve the overall absorptive capacity of the gut.[3][4]
The primary therapeutic goal for these agents is to increase enteral autonomy, thereby reducing the significant burden and complications associated with parenteral support, such as infections and liver disease.[4][5] Clinical trials for both drugs have demonstrated promising results in reducing the volume of parenteral support needed by patients with SBS.[6][7]
Mechanism of Action: The GLP-2 Signaling Pathway
This compound and Apraglutide are synthetic analogs of the naturally occurring hormone GLP-2.[1][8] They act as full agonists at the GLP-2 receptor, which is predominantly expressed in the intestinal tract.[8] The binding of these analogs to the GLP-2 receptor initiates a cascade of intracellular events that promote intestinal adaptation.[3] This includes stimulating the growth of intestinal villi, which increases the surface area available for absorption.[4] Additionally, GLP-2 receptor activation has been shown to enhance blood flow to the intestines and may play a role in reducing gut inflammation.[4] The long-acting nature of both this compound and Apraglutide allows for less frequent dosing compared to earlier treatments, offering a potential improvement in patient convenience and compliance.[1][4]
Comparative Efficacy in Intestinal Absorption
Clinical trials for both this compound and Apraglutide have demonstrated significant improvements in intestinal absorption, leading to reductions in parenteral support requirements for patients with SBS.
This compound Clinical Trial Data
The EASE-1 Phase 3 trial for this compound showed that twice-weekly administration significantly reduced weekly parenteral support volume compared to placebo.[7] A Phase 3b open-label study further quantified the effects on intestinal absorption, showing a mean numerical increase in intestinal wet weight absorption of 398 g/day and a mean energy absorption increase of 1038 kJ/day at week 24.[9][10] By week 52, this translated to a mean reduction in parenteral support volume of 800 mL/day.[9][10]
Apraglutide Clinical Trial Data
The STARS Phase 3 trial for Apraglutide also met its primary endpoint, with once-weekly administration significantly reducing weekly parenteral support volume compared to placebo (-25.5% vs -12.5%).[6][11] A Phase 1 and 2 open-label metabolic balance trial provided more direct measures of absorption, showing that once-weekly 5 mg Apraglutide for 4 weeks significantly increased wet weight absorption by a mean of 741 g/day and energy absorption by 1095 kJ/day.[12][13] This was accompanied by a significant increase in sodium and potassium absorption.[12]
| Parameter | This compound | Apraglutide |
| Dosing Frequency | Twice-weekly or Once-weekly[7] | Once-weekly[6] |
| Change in Wet Weight Absorption | +398 g/day (numerical increase)[9][10] | +741 g/day (significant increase)[12][13] |
| Change in Energy Absorption | +1038 kJ/day (significant increase)[9][10] | +1095 kJ/day (significant increase)[12][13] |
| Reduction in Parenteral Support | -5.13 L/week (vs -2.85 L/week for placebo)[7] | -25.5% from baseline (vs -12.5% for placebo)[6][11] |
| Key Clinical Trial(s) | EASE Program[1] | STARS Trial[6] |
Experimental Protocols
The evaluation of this compound and Apraglutide has relied on robust clinical trial designs, with metabolic balance studies being the gold standard for assessing intestinal absorption.
Metabolic Balance Study Protocol
A typical metabolic balance study, as employed in the trials for these drugs, involves the following key steps:
-
Baseline Assessment: Prior to drug administration, patients undergo a baseline metabolic balance study over a 72-hour period to quantify their baseline intestinal absorption.[14] This involves meticulous recording of all oral food and fluid intake and collection of all fecal and urinary output.
-
Intervention: Patients are administered the investigational drug (this compound or Apraglutide) at the specified dose and frequency.[9][12]
-
Follow-up Assessment: The metabolic balance study is repeated at specified time points during the treatment period (e.g., after 4 or 24 weeks) to measure changes in intestinal absorption of wet weight, energy, electrolytes, and macronutrients.[9][12]
-
Analysis: The difference between the baseline and follow-up measurements provides a quantitative assessment of the drug's effect on intestinal absorption.[9][12]
Key Clinical Trial Designs
-
This compound (EASE-1): A Phase 3, international, placebo-controlled, randomized, parallel-group, double-blind trial. Patients with SBS requiring parenteral support were randomized to receive this compound twice weekly, once weekly, or placebo for 24 weeks.[7] The primary endpoint was the reduction in weekly parenteral support volume.[7]
-
Apraglutide (STARS): A Phase 3, global, multicenter, double-blind, randomized, placebo-controlled trial. Adult patients with SBS with intestinal failure were randomized to receive once-weekly subcutaneous Apraglutide or placebo.[6] The primary endpoint was the relative change from baseline in weekly parenteral support volume at week 24.[6][11]
Conclusion
Both this compound and Apraglutide have demonstrated substantial promise as long-acting GLP-2 analogs for the treatment of Short Bowel Syndrome. By effectively stimulating intestinal adaptation and enhancing fluid and nutrient absorption, these therapies have the potential to significantly reduce the burden of parenteral support and improve the quality of life for patients. While direct head-to-head clinical trial data is not yet available, the existing evidence from their respective clinical development programs indicates that both are potent agents in the management of SBS. The choice between these therapies in the future may depend on factors such as long-term safety profiles, patient-specific anatomical considerations, and dosing convenience.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. Short Bowel Syndrome Market Size and Share is Anticipated [globenewswire.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is Apraglutide used for? [synapse.patsnap.com]
- 5. This compound-efficacy-and-safety-in-short-bowel-syndrome-patients-without-or-with-colon-in-continuity-results-of-ease-sbs-1-phase-3-trial - Ask this paper | Bohrium [bohrium.com]
- 6. STARS: Apraglutide shows efficacy in short bowel syndrome with intestinal failure - Medical Conferences [conferences.medicom-publishers.com]
- 7. This compound, a Long-Acting Glucagon-like Peptide-2 Analogue, Reduces Parenteral Support in Patients With Short Bowel Syndrome: A Phase 3 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. research.regionh.dk [research.regionh.dk]
- 10. Outcomes of this compound on intestinal absorption and parenteral support in patients with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Positive topline results from global phase III trial of once-weekly apraglutide in adults with short bowel syndrome with intestinal failure (SBS-IF) - Medthority [medthority.com]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Apraglutide, a novel once-weekly glucagon-like peptide-2 analog, improves intestinal fluid and energy absorption in patients with short bowel syndrome: An open-label phase 1 and 2 metabolic balance trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SSAT - this compound, A LONG-ACTING GLUCAGON-LIKE PEPTIDE-2 ANALOG, IMPROVES INTESTINAL ABSORPTION OF MACRONUTRIENTS, BODY WEIGHT AND LEAN BODY MASS IN PATIENTS WITH SHORT BOWEL SYNDROME [meetings.ssat.com]
Glepaglutide Demonstrates Superior Efficacy and Favorable Safety Profile in Long-Term Clinical Trials for Short Bowel Syndrome
New long-acting GLP-2 analog, Glepaglutide, has shown significant and clinically meaningful reductions in parenteral support requirements for patients with Short Bowel Syndrome (SBS) in extensive clinical trials. The EASE (Efficacy and Safety Evaluation of this compound in SBS) program, including the pivotal EASE-1 Phase 3 trial and its long-term extensions, EASE-2 and EASE-3, provides robust evidence of this compound's efficacy and a favorable safety profile compared to placebo.
For researchers, scientists, and drug development professionals, the following guide offers an objective comparison of this compound's performance, supported by experimental data from these key clinical trials.
Efficacy in Reducing Parenteral Support
The primary goal of treatment for SBS is to reduce the dependence on parenteral support (PS), which includes intravenous fluids and nutrition. The EASE-1 trial, a 24-week, randomized, double-blind, placebo-controlled study, evaluated the efficacy of this compound in 106 patients with SBS.[1]
The trial met its primary endpoint, demonstrating a statistically significant reduction in weekly PS volume for patients treated with this compound twice weekly compared to placebo.[2] Patients receiving this compound twice weekly experienced an average reduction of 5.13 liters per week from baseline, compared to a 2.85 liters per week reduction in the placebo group.[2] The once-weekly this compound arm also showed a numerical reduction in PS volume, though it did not reach statistical significance in the initial 24-week period.[2]
A key secondary endpoint was the proportion of patients achieving a clinical response, defined as a 20% or greater reduction in weekly PS volume from baseline at both weeks 20 and 24.[2] In the twice-weekly this compound group, 65.7% of patients achieved a clinical response, a significantly higher rate than the 38.9% observed in the placebo group.[2]
Furthermore, a notable 14% of patients in the twice-weekly this compound arm were completely weaned off parenteral support, achieving enteral autonomy, a feat not accomplished by any patient in the placebo group.[1] Long-term extension studies, EASE-2 and EASE-3, are ongoing to assess the durability of these effects for up to 104 weeks, with interim analyses suggesting that the reduction in parenteral support is generally maintained.[3][4][5]
Quantitative Efficacy Data from EASE-1 Trial (24 Weeks)
| Efficacy Endpoint | This compound (Twice Weekly) | This compound (Once Weekly) | Placebo |
| Mean Reduction in Weekly Parenteral Support Volume | 5.13 L/week[2] | 3.13 L/week[2] | 2.85 L/week[2] |
| Patients Achieving ≥20% Reduction in Parenteral Support (Clinical Response) | 65.7%[2] | 45.7% | 38.9%[2] |
| Patients Achieving Enteral Autonomy (Weaned off Parenteral Support) | 14% (5 patients)[1] | Not Reported | 0%[1] |
| Patients with ≥1 Day Reduction in Parenteral Support per Week | 51.4%[2] | Not Reported | 19.4%[2] |
Long-Term Safety and Tolerability
Across the EASE clinical trial program, this compound has been generally well-tolerated.[6] The most frequently reported adverse events were mild to moderate in nature and included injection site reactions and gastrointestinal events.[5][6]
Long-term safety is being evaluated in the EASE-2 and EASE-3 extension trials.[3][4] While comprehensive, comparative long-term data is still emerging, interim analyses have not identified new safety concerns.[7]
Common Adverse Events Reported in this compound Clinical Trials
| Adverse Event Category | Specific Events |
| Injection Site Reactions | Redness, itching[2] |
| Gastrointestinal Events | Nausea, abdominal pain, abdominal distension, vomiting[2] |
Mechanism of Action: The GLP-2 Signaling Pathway
This compound is a long-acting analog of glucagon-like peptide-2 (GLP-2), a naturally occurring hormone that plays a crucial role in intestinal adaptation and absorption.[8] GLP-2 exerts its effects by binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor found on various intestinal cells, including enteroendocrine cells and enteric neurons.[9][10]
The binding of this compound to the GLP-2R initiates a downstream signaling cascade that is thought to involve the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9] This signaling pathway is believed to promote intestinal growth by stimulating crypt cell proliferation and inhibiting apoptosis of intestinal epithelial cells.[10] The intestinotrophic effects of GLP-2 are also mediated by the release of downstream mediators such as insulin-like growth factor-1 (IGF-1).[10]
Experimental Protocols
EASE-1 Trial Methodology
The EASE-1 trial was a multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 3 study.[11]
-
Patient Population: Adult patients with a diagnosis of Short Bowel Syndrome, defined as having less than 200 cm of remaining small bowel and requiring parenteral support at least 3 days per week.[11] Patients were required to have a stable PS volume for at least 2 weeks prior to randomization.[11]
-
Treatment Arms: Patients were randomized in a 1:1:1 ratio to receive subcutaneous injections of:
-
This compound 10 mg twice weekly
-
This compound 10 mg once weekly (with a matching placebo on the second weekly injection day)
-
Placebo twice weekly[11]
-
-
Duration: The treatment period was 24 weeks.[11]
-
Parenteral Support Weaning: Adjustments to the parenteral support volume were made at specified trial visits (Weeks 1, 2, 4, 8, 12, 16, 20, and 24) based on a predefined algorithm.[11] If a patient's 48-hour urine volume exceeded their baseline value by 10% or more, the parenteral support volume was reduced.[2]
-
Primary Endpoint Assessment: The primary endpoint was the absolute change in weekly parenteral support volume from baseline to week 24.[6]
-
Key Secondary Endpoint Assessment: Clinical response was defined as a reduction of at least 20% in parenteral support volume from baseline at both week 20 and week 24.[2]
-
Safety Monitoring: Safety and tolerability were assessed through the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory evaluations throughout the study.[11]
EASE-2 and EASE-3 Extension Trials
Patients who completed the EASE-1 trial were eligible to enroll in the EASE-2 extension trial, a randomized, double-blind study where they continued their assigned treatment.[3] Patients who received placebo in EASE-1 were re-randomized to either once or twice weekly this compound.[3] EASE-3 is a further long-term, open-label extension study for patients who completed EASE-2, where all participants receive once-weekly this compound.[4][12] The primary objective of these extension trials is to evaluate the long-term safety and maintenance of efficacy of this compound.[12]
References
- 1. This compound, A LONG-ACTING GLP-2 ANALOG, SIGNIFICANTLY REDUCES NEED FOR PARENTERAL SUPPORT IN PATIENTS WITH SHORT BOWEL SYNDROME: RESULTS OF EASE SBS-1, A RANDOMIZED, DOUBLE-BLIND, 24-WEEK PHASE 3 TRIAL - Digestive Disease Week [ddw.digitellinc.com]
- 2. This compound, a Long-Acting Glucagon-like Peptide-2 Analogue, Reduces Parenteral Support in Patients With Short Bowel Syndrome: A Phase 3 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U.S. Food and Drug Administration issues Complete Response [globenewswire.com]
- 4. Redirecting to https://onderzoekmetmensen.nl/en/trial/50675 [onderzoekmetmensen.nl]
- 5. Zealand Pharma submits NDA to the FDA for this compound, a long-acting GLP-2 analog, in short bowel syndrome - Medthority [medthority.com]
- 6. Zealand Pharma Announces Positive Results from Phase 3 Trial of this compound in Patients with Short Bowel Syndrome (EASE 1) - BioSpace [biospace.com]
- 7. Zealand Pharma submits New Drug Application to the US FDA for this compound in short bowel syndrome - BioSpace [biospace.com]
- 8. zealandpharma.com [zealandpharma.com]
- 9. glucagon.com [glucagon.com]
- 10. The "cryptic" mechanism of action of glucagon-like peptide-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Validating Glepaglutide's Impact on Intestinal Perfusion: A Comparative Guide to Novel Imaging Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel imaging techniques used to validate the effects of Glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, on intestinal perfusion. This compound is under development for the treatment of Short Bowel Syndrome (SBS), a condition characterized by a reduced ability to absorb nutrients due to a shortened intestine.[1][2][3] A key proposed mechanism of GLP-2 analogs is the enhancement of intestinal blood flow, which is crucial for nutrient absorption and intestinal health.[4][5][6] This document outlines the experimental data from key studies, details the methodologies of the imaging techniques employed, and compares the findings with alternative treatments where data is available.
This compound and Intestinal Perfusion: Summary of Findings
This compound, like other GLP-2 analogs, is expected to have a positive impact on intestinal perfusion.[2][5] However, a key phase 2 clinical trial investigating the effects of this compound in SBS patients found that while there were significant improvements in intestinal fluid and energy absorption, there were no significant changes in intestinal perfusion after three weeks of treatment.[7][8] This study utilized two novel imaging techniques: Laser Speckle Contrast Imaging (LSCI) and quantitative fluorescence angiography with indocyanine green (q-ICG).[7][8] Researchers hypothesized that a more immediate, acute-phase increase in intestinal perfusion might have occurred at the beginning of the treatment and was not captured in the three-week follow-up.[7][8]
In contrast, studies on the GLP-2 analog Teduglutide have suggested an increase in intestinal blood flow.[9] One study using high-frequency contrast-enhanced ultrasound (CEUS) demonstrated that Teduglutide could induce measurable changes in intestinal microvasculature.[4] Another study using laser Doppler flowmetry showed that native GLP-2 increased jejunal mucosal blood flow in SBS patients.[10]
Comparative Data on Intestinal Perfusion
The following table summarizes the available quantitative data on the effects of this compound and other GLP-2 analogs on intestinal perfusion as measured by various imaging techniques.
| Drug/Treatment | Imaging Technique | Key Quantitative Finding | Study Population | Reference |
| This compound | Laser Speckle Contrast Imaging (LSCI) | No significant change in perfusion units after 3 weeks of treatment. | Patients with Short Bowel Syndrome | [7][8] |
| This compound | Quantitative Indocyanine Green (q-ICG) Angiography | No significant change in fluorescence intensity after 3 weeks of treatment. | Patients with Short Bowel Syndrome | [7][8] |
| Teduglutide | Contrast-Enhanced Ultrasound (CEUS) | Significant difference in blood velocity and perfusion within intestinal villi compared to control. | Animal Model (rats) | [4] |
| Native GLP-2 | Laser Doppler Flowmetry | 79% ± 37% increase in jejunal mucosal blood flow. | Patients with Short Bowel Syndrome | [10] |
Experimental Protocols
Detailed methodologies for the key imaging experiments are provided below.
Laser Speckle Contrast Imaging (LSCI)
LSCI is a non-invasive imaging technique that provides a real-time, two-dimensional map of tissue perfusion.[11][12]
Protocol:
-
Patient Preparation: Patients are typically asked to fast for a set period before the imaging session to minimize intestinal activity. For studies on SBS patients with a stoma, the area around the stoma is cleaned and prepared.
-
Image Acquisition: A laser diode illuminates the tissue of interest (e.g., the stomal nipple). The backscattered laser light creates a "speckle" pattern, which is captured by a high-speed camera. The movement of red blood cells within the microvasculature causes fluctuations in this pattern.
-
Data Analysis: Software analyzes the temporal and spatial variations in the speckle pattern to generate a perfusion map, often displayed as a color-coded image. Quantitative data is extracted from regions of interest (ROIs) and is typically expressed in arbitrary "perfusion units" (PU).[11][12]
-
Procedure: Baseline perfusion is measured before the administration of this compound. Follow-up measurements are taken at specified time points after the initiation of treatment.
Quantitative Fluorescence Angiography with Indocyanine Green (q-ICG)
q-ICG is a technique that visualizes blood flow by tracking the passage of a fluorescent dye, indocyanine green, through the vasculature.[13][14][15]
Protocol:
-
Patient Preparation: Similar to LSCI, patients may be required to fast. An intravenous line is inserted for the administration of the ICG dye.
-
Dye Administration: A bolus of ICG (typically 0.2-0.4 mg/kg) is injected intravenously.[15]
-
Image Acquisition: A near-infrared (NIR) camera system is used to excite the ICG and capture the emitted fluorescence. This allows for real-time visualization of the dye filling the intestinal blood vessels.
-
Data Analysis: The fluorescence intensity over time is measured in selected ROIs. Quantitative parameters that can be derived include the maximum fluorescence intensity (Fmax), the time to maximum intensity (Tmax), and the slope of the inflow.[16]
-
Procedure: A baseline q-ICG measurement is performed before treatment. The procedure is repeated at follow-up visits to assess changes in intestinal perfusion.
Contrast-Enhanced Ultrasound (CEUS)
CEUS utilizes microbubble contrast agents to enhance the visualization of blood flow within the microvasculature, offering higher resolution than conventional Doppler ultrasound.[17][18][19][20]
Protocol:
-
Patient Preparation: Patients are typically positioned to allow for optimal acoustic windows of the intestine.
-
Contrast Agent Administration: A small bolus of a microbubble contrast agent is injected intravenously.
-
Image Acquisition: A specialized ultrasound system with contrast-specific imaging software is used to visualize the microbubbles as they perfuse the intestinal wall. High-frequency transducers can provide detailed images of the villi.[4]
-
Data Analysis: Time-intensity curves are generated from the video loops to quantify perfusion. Parameters such as peak enhancement, time to peak, and wash-in/wash-out rates can be calculated.[20]
-
Procedure: Baseline CEUS is performed, followed by the administration of the GLP-2 analog. Continuous or intermittent imaging is then used to assess the dynamic changes in intestinal perfusion.
Visualizations
GLP-2 Signaling Pathway for Increased Intestinal Perfusion
Caption: GLP-2 signaling pathway leading to increased intestinal perfusion.
Experimental Workflow for Assessing Intestinal Perfusion with LSCI and q-ICG
Caption: Workflow for evaluating this compound's effect on intestinal perfusion.
Logical Relationship of GLP-2 Analogs and Intestinal Effects
Caption: Relationship between GLP-2 analogs and clinical outcomes in SBS.
References
- 1. 5.00 - Digestive - Adult | Disability | SSA [ssa.gov]
- 2. An updated overview of glucagon-like peptide-2 analog trophic therapy for short bowel syndrome in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Outcomes of this compound on intestinal absorption and parenteral support in patients with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. GLP-2 and mesenteric blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a long-acting glucagon-like peptide-2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a long‐acting glucagon‐like peptide‐2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. takeda-gastroenterologie.de [takeda-gastroenterologie.de]
- 10. Glucagon-like peptide-2 stimulates mucosal microcirculation measured by laser Doppler flowmetry in end-jejunostomy short bowel syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Real-time quantification of bowel perfusion using Laparoscopic Laser Speckle Contrast Imaging (LSCI) in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative evaluation of anastomotic perfusion during colorectal surgery via indocyanine green fluorescence angiography: a narrative review - Kong - Annals of Translational Medicine [atm.amegroups.org]
- 14. Quantitative analysis of intestinal perfusion with indocyanine green (ICG) and methylene blue (MB) using a single clinically approved fluorescence imaging system: a demonstration in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. laparoscopyhospital.com [laparoscopyhospital.com]
- 16. researchgate.net [researchgate.net]
- 17. Contrast-enhanced ultrasound of the pediatric bowel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of contrast-enhanced ultrasound in evaluation of the bowel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bowel Perfusion Measured with Dynamic Contrast-enhanced Ultrasound Predicts Treatment Outcome in Patients with Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Glepaglutide in a Research Environment
A comprehensive guide to the safe handling and disposal of the investigational drug, glepaglutide, ensuring the protection of laboratory personnel and the environment.
This compound, an investigational long-acting GLP-2 analog, requires meticulous disposal procedures to mitigate risks and ensure regulatory compliance within a research setting.[1] While some safety data sheets (SDS) suggest that small quantities may be disposed of as household waste, the standard for investigational compounds, coupled with this compound's classification as slightly hazardous to water, necessitates a more stringent approach.[2] Researchers and drug development professionals must adhere to established laboratory waste management protocols to prevent environmental contamination and ensure personnel safety.
Core Principles of this compound Disposal
The disposal of this compound, as with any investigational product, should follow the "cradle-to-grave" model, ensuring accountability from its arrival in the lab to its ultimate destruction.[3] Key principles include proper waste segregation, the use of designated and correctly labeled containers, and adherence to institutional and regulatory guidelines.[4][5] It is crucial to avoid mixing this compound waste with incompatible materials.[4]
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure, as the substance may be harmful if inhaled or ingested.[6]
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[6] |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[6] |
| Respiratory Protection | Where dust formation is a risk, use a respirator. Ensure appropriate exhaust ventilation is available.[6] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed, step-by-step guide for the proper disposal of various forms of this compound waste generated in a research laboratory.
Step 1: Waste Segregation
Immediately upon generation, segregate this compound waste into the appropriate streams. Do not mix with general laboratory trash.
Step 2: Containment and Labeling
-
Unused/Expired this compound (Solid/Powder):
-
Keep in the original, tightly sealed container where possible.[4]
-
If repackaging is necessary, use a container compatible with the chemical.
-
Label clearly as "Hazardous Chemical Waste," including the name "this compound" and the approximate quantity.
-
-
Contaminated Labware (e.g., vials, pipette tips, gloves):
-
Liquid this compound Waste (Solutions):
Step 3: Temporary Storage
-
Store all contained this compound waste in a designated, secure area away from general lab traffic.
-
Ensure that containers of incompatible materials are physically separated.[4]
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[6][7]
-
The standard and recommended method for the final destruction of investigational products like this compound is high-temperature incineration.[3][7] This ensures the complete destruction of the active compound.
Note on Sharps: If this compound is administered using auto-injectors or needles in a research setting, these items are classified as "sharps" and pose a biohazard risk.[9] They must be disposed of in a designated, puncture-proof sharps container and handled according to medical waste regulations.[8][9]
Experimental Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
This procedural guidance is designed to provide a clear framework for the safe and compliant disposal of this compound in a research environment. Always consult your institution's specific waste management policies and the most current Safety Data Sheet for the product in use.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. theaspd.com [theaspd.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. FAQ: What Are the Best Practices for Liquid Waste Disposal in GLP Labs? – Pharma.Tips [pharma.tips]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
Personal protective equipment for handling Glepaglutide
Essential Safety and Handling Guide for Glepaglutide
Topic: Personal Protective Equipment for Handling this compound Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
This guide provides comprehensive safety protocols for handling this compound, a long-acting glucagon-like peptide-2 (GLP-2) analogue, in a research and development setting. While a Safety Data Sheet (SDS) for this compound acetate indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to treat all pharmacologically active substances with a high degree of care to minimize exposure risk.[1]
The following recommendations are based on standard best practices for handling potent peptide compounds in a laboratory environment.
Hazard Identification and Ratings
According to the manufacturer's Safety Data Sheet, this compound (acetate) has the following hazard ratings.[1] These ratings suggest a low immediate risk, but do not account for the pharmacological effects of long-term or repeated exposure.
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Personal Protective Equipment (PPE) Recommendations
A risk-based approach should be taken for PPE selection. The following table outlines recommended PPE for various laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Handling (Solutions) | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Not generally required |
| Weighing/Handling Powder | Chemical safety goggles | Double-gloving with nitrile gloves | Disposable gown over lab coat | N95 respirator or use of a ventilated enclosure (e.g., fume hood) |
| Reconstitution of Powder | Chemical safety goggles | Double-gloving with nitrile gloves | Laboratory coat | Not required if performed in a ventilated enclosure |
| Spill Cleanup | Chemical safety goggles | Heavy-duty nitrile or rubber gloves | Disposable gown or coveralls | N95 respirator (for powder spills) |
Operational Plans: Step-by-Step Guidance
Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.
Experimental Workflow: Handling this compound
Caption: Standard workflow for safely handling this compound.
Protocol for Weighing and Reconstituting this compound Powder
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Assemble all necessary equipment: spatulas, weigh boats, vials, and calibrated pipettes.
-
Don the appropriate PPE for handling powder: chemical safety goggles, double nitrile gloves, and a disposable gown over a lab coat. An N95 respirator is strongly recommended.[2][3]
-
-
Weighing:
-
Place an analytical balance inside the ventilated enclosure.
-
Carefully transfer the desired amount of this compound powder from the stock container to a weigh boat.
-
Avoid generating dust.[2] If any powder becomes airborne, cease work and allow the ventilation to clear it.
-
-
Reconstitution:
-
Add the appropriate solvent (e.g., sterile water, DMSO) slowly to the vial containing the weighed powder.[2]
-
Gently swirl or vortex the vial until the peptide is fully dissolved. Avoid vigorous shaking to prevent denaturation.
-
-
Post-Handling:
-
Securely cap the stock container and the reconstituted solution.
-
Wipe down the balance, spatula, and work surface with an appropriate decontamination solution (e.g., 70% ethanol).
-
Dispose of all single-use items (weigh boats, pipette tips, outer gloves) in the designated chemical waste stream.
-
Doff remaining PPE and wash hands thoroughly.
-
First Aid and Emergency Procedures
While this compound is not classified as a hazardous substance, prompt action should be taken in case of accidental exposure.[1]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If symptoms like respiratory irritation occur, seek medical attention.[1][4] |
| Skin Contact | Although generally non-irritating, wash the affected area thoroughly with soap and plenty of water.[1][4] |
| Eye Contact | Immediately flush the eyes with running water for several minutes.[1][4] If irritation persists, consult a physician. |
| Ingestion | Rinse the mouth with water. Seek medical advice if symptoms persist or a large quantity was ingested.[1][4] |
Spill Response Plan
Caption: Logical steps for responding to a this compound spill.
Disposal Plan
Proper disposal is essential to ensure environmental safety and regulatory compliance.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, weigh boats, and pipette tips, should be placed in a sealed container labeled as "Chemical Waste."
-
Unused Product:
-
The SDS for research-grade this compound suggests that smaller quantities can be disposed of with household waste.[1]
-
However, the recommended best practice for peptide compounds is to dispose of them as chemical waste.[2] This can involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
-
Institutional Guidelines: Always follow your institution's specific guidelines for chemical and pharmaceutical waste disposal, as these take precedence over manufacturer suggestions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
